molecular formula C28H48N7O18P3S B15549771 6-hydroxyheptanoyl-CoA

6-hydroxyheptanoyl-CoA

Katalognummer: B15549771
Molekulargewicht: 895.7 g/mol
InChI-Schlüssel: HGLHPSUADPJSPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-hydroxyheptanoyl-CoA is a useful research compound. Its molecular formula is C28H48N7O18P3S and its molecular weight is 895.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C28H48N7O18P3S

Molekulargewicht

895.7 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-hydroxyheptanethioate

InChI

InChI=1S/C28H48N7O18P3S/c1-16(36)6-4-5-7-19(38)57-11-10-30-18(37)8-9-31-26(41)23(40)28(2,3)13-50-56(47,48)53-55(45,46)49-12-17-22(52-54(42,43)44)21(39)27(51-17)35-15-34-20-24(29)32-14-33-25(20)35/h14-17,21-23,27,36,39-40H,4-13H2,1-3H3,(H,30,37)(H,31,41)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)

InChI-Schlüssel

HGLHPSUADPJSPZ-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Metabolic Origin of 6-Hydroxyheptanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyheptanoyl-CoA is a specialty acyl-CoA molecule with potential significance in the biosynthesis of novel natural products and as a building block in synthetic biology. While its direct biosynthetic pathway is not extensively documented in publicly available literature, its metabolic origin can be postulated based on established principles of fatty acid metabolism and enzymatic hydroxylation. This technical guide provides an in-depth exploration of the putative metabolic pathways leading to the formation of this compound. It details the likely enzymatic steps, presents quantitative data from analogous reactions, and outlines relevant experimental protocols for further investigation. The guide is intended for researchers, scientists, and drug development professionals interested in the biosynthesis and utilization of specialty acyl-CoAs.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in a multitude of metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of secondary metabolites[1]. The functionalization of acyl-CoA molecules, such as through hydroxylation, expands their chemical diversity and biological roles. This compound, a seven-carbon hydroxyacyl-CoA, represents an intriguing molecule whose metabolic origin is not yet fully elucidated. This guide synthesizes current knowledge on related biosynthetic pathways to propose a likely metabolic route to this compound.

The proposed metabolic pathway for the synthesis of this compound involves two key stages:

  • Formation of a Heptanoyl-CoA Backbone: This can occur through the beta-oxidation of longer odd-chain fatty acids or through the chain elongation of a shorter precursor like propionyl-CoA.

  • Hydroxylation of the Heptanoyl Backbone: This critical step is likely catalyzed by a cytochrome P450 monooxygenase or a related fatty acid hydroxylase, introducing a hydroxyl group at the C6 position.

Putative Metabolic Pathways for this compound Biosynthesis

Based on analogous metabolic processes, two primary pathways are proposed for the formation of this compound.

Pathway 1: Beta-Oxidation of a Longer Odd-Chain Fatty Acid and Subsequent Hydroxylation

Odd-chain fatty acids are metabolized via the beta-oxidation pathway, yielding acetyl-CoA units until a final three-carbon propionyl-CoA remains[2][3][4][5]. A C9 or longer odd-chain fatty acid could serve as a precursor to heptanoyl-CoA, which is then hydroxylated.

Beta_Oxidation_Hydroxylation Longer Odd-Chain Fatty Acid (e.g., Nonanoic Acid) Longer Odd-Chain Fatty Acid (e.g., Nonanoic Acid) Nonanoyl-CoA Nonanoyl-CoA Longer Odd-Chain Fatty Acid (e.g., Nonanoic Acid)->Nonanoyl-CoA Heptanoyl-CoA Heptanoyl-CoA Nonanoyl-CoA->Heptanoyl-CoA 1 cycle of β-oxidation This compound This compound Heptanoyl-CoA->this compound Hydroxylation (e.g., Cytochrome P450)

Caption: Pathway involving beta-oxidation and subsequent hydroxylation.

Pathway 2: Chain Elongation from Propionyl-CoA followed by Hydroxylation

Propionyl-CoA, derived from the metabolism of certain amino acids or odd-chain fatty acids, can be elongated through successive condensation reactions with malonyl-CoA, in a manner analogous to fatty acid synthesis, to form heptanoyl-CoA[4]. This C7 acyl-CoA can then undergo hydroxylation.

Chain_Elongation_Hydroxylation Propionyl-CoA Propionyl-CoA Pentanoyl-CoA Pentanoyl-CoA Propionyl-CoA->Pentanoyl-CoA Chain Elongation (+ Malonyl-CoA) Heptanoyl-CoA Heptanoyl-CoA Pentanoyl-CoA->Heptanoyl-CoA Chain Elongation (+ Malonyl-CoA) This compound This compound Heptanoyl-CoA->this compound Hydroxylation (e.g., Cytochrome P450)

Caption: Pathway involving chain elongation and subsequent hydroxylation.

Key Enzymes and Quantitative Data

Acyl-CoA Dehydrogenases (for Beta-Oxidation)

These enzymes catalyze the initial dehydrogenation step in beta-oxidation.

Enzyme FamilySubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
Short-Chain Acyl-CoA Dehydrogenase (SCAD)Butyryl-CoA2.565Megasphaera elsdeniiN/A
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA1.510HumanN/A
Enzymes for Chain Elongation

Chain elongation systems involve a series of enzymes analogous to fatty acid synthases.

Enzyme/SystemPrecursorProductConditionsYieldReference
Reverse β-oxidation pathwayAcetyl-CoAButyryl-CoAIn vitro multi-enzyme cascadeHighN/A
Fatty Acid Elongase SystemMalonyl-CoALong-chain fatty acidsYeast microsomesN/AN/A
Fatty Acid Hydroxylases (Cytochrome P450s)

Cytochrome P450 monooxygenases are prime candidates for the hydroxylation of heptanoyl-CoA. These enzymes are known to hydroxylate fatty acids at various positions[1][6][7][8]. Bacterial P450s, such as BioI, are involved in biotin (B1667282) synthesis and catalyze the oxidative cleavage of fatty acyl-ACPs[9][10].

EnzymeSubstrateProductActivitySource OrganismReference
CYP4A11Lauric Acid12-Hydroxylauric acid1.5 nmol/min/nmol P450HumanN/A
P450 BM3Palmitic Acidω-1, ω-2, ω-3 hydroxy-palmitate17,000 min⁻¹Bacillus megateriumN/A
AlkBGTOctanoic Acidω-Hydroxyoctanoic acid275.48 mg/L titerPseudomonas putida GPo1[11]
AlkBGTDodecanoic Acidω-Hydroxydodecanoic acid249.03 mg/L titerPseudomonas putida GPo1[11]

Experimental Protocols

In Vitro Reconstitution of the Hydroxylation Reaction

This protocol describes the setup for testing the hydroxylation of heptanoyl-CoA using a candidate cytochrome P450 enzyme.

Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purify P450 Enzyme Purify P450 Enzyme Incubate P450, Heptanoyl-CoA, NADPH, and Cofactors Incubate P450, Heptanoyl-CoA, NADPH, and Cofactors Purify P450 Enzyme->Incubate P450, Heptanoyl-CoA, NADPH, and Cofactors Synthesize Heptanoyl-CoA Synthesize Heptanoyl-CoA Synthesize Heptanoyl-CoA->Incubate P450, Heptanoyl-CoA, NADPH, and Cofactors Quench Reaction Quench Reaction Incubate P450, Heptanoyl-CoA, NADPH, and Cofactors->Quench Reaction Extract Products Extract Products Quench Reaction->Extract Products LC-MS/MS Analysis LC-MS/MS Analysis Extract Products->LC-MS/MS Analysis

Caption: Workflow for in vitro hydroxylation assay.

Materials:

  • Purified candidate cytochrome P450 enzyme

  • Heptanoyl-CoA (substrate)

  • NADPH

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Cofactors (e.g., FAD, FMN if required by the P450 system)

  • Quenching solution (e.g., 2M HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, P450 enzyme, and any necessary redox partners and cofactors.

  • Initiate the reaction by adding heptanoyl-CoA and NADPH.

  • Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the products with an appropriate organic solvent.

  • Evaporate the solvent and reconstitute the sample in a suitable solvent for analysis.

  • Analyze the sample by LC-MS/MS to identify and quantify this compound.

Identification of Intermediates in Microbial Cultures

This protocol outlines a method to identify this compound in a microorganism engineered to produce odd-chain fatty acids or express a candidate hydroxylase.

Procedure:

  • Cultivate the engineered microbial strain under conditions expected to promote the synthesis of the target molecule.

  • Harvest the cells and quench their metabolism rapidly (e.g., by adding cold methanol).

  • Lyse the cells to release intracellular metabolites.

  • Extract the acyl-CoAs from the cell lysate using a suitable method (e.g., solid-phase extraction).

  • Analyze the extract using high-resolution LC-MS/MS to detect the mass corresponding to this compound.

  • Confirm the identity of the peak by fragmentation analysis (MS/MS) and comparison with a synthesized standard if available.

Conclusion

The metabolic origin of this compound is likely rooted in the established pathways of fatty acid metabolism, specifically the beta-oxidation of longer odd-chain fatty acids or the chain elongation of propionyl-CoA, followed by a key hydroxylation step catalyzed by a cytochrome P450 monooxygenase or a similar enzyme. While direct evidence is currently sparse, the information presented in this guide provides a robust framework for the scientific community to investigate and elucidate the precise biosynthetic route of this intriguing molecule. Further research, employing the outlined experimental approaches, will be crucial to confirm these putative pathways and to characterize the specific enzymes involved. Such knowledge will be invaluable for applications in synthetic biology, metabolic engineering, and the development of novel therapeutics.

References

Navigating the Synthesis and Purification of 6-Hydroxyheptanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Proposed Synthesis, Isolation, and Analysis of 6-Hydroxyheptanoyl-CoA.

Given the absence of specific literature detailing the discovery and isolation of this compound, this guide provides a comprehensive, technically-grounded framework for its synthesis, purification, and analysis. The methodologies presented are extrapolated from established protocols for structurally similar hydroxyacyl-CoA molecules and are intended to serve as a foundational resource for researchers venturing into the study of this novel compound.

Part 1: Proposed Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: direct chemical activation of the corresponding free fatty acid or a multi-step enzymatic pathway.

Chemo-Enzymatic Synthesis

A robust method for the synthesis of acyl-CoAs involves the activation of the corresponding carboxylic acid.[1][2] This approach offers versatility and is particularly useful when the precursor acid is commercially available or can be synthesized.

Experimental Protocol: Chemical Activation of 6-Hydroxyheptanoic Acid

  • Activation of 6-Hydroxyheptanoic Acid:

    • Dissolve 6-hydroxyheptanoic acid in an appropriate organic solvent (e.g., tetrahydrofuran).

    • Add a carbodiimide-based coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide) or an alternative activating agent like pivaloyl chloride.

    • Allow the reaction to proceed to form the activated acid derivative (e.g., an anhydride (B1165640) or an active ester).

  • Thioesterification with Coenzyme A:

    • Prepare a solution of Coenzyme A (lithium or sodium salt) in a suitable buffer (e.g., sodium bicarbonate).

    • Add the activated 6-hydroxyheptanoic acid derivative to the Coenzyme A solution.

    • Monitor the reaction for the formation of this compound.

  • Purification:

    • Purify the resulting this compound from the reaction mixture using chromatographic techniques as detailed in Part 2.

Enzymatic Synthesis

An alternative strategy involves a multi-step enzymatic synthesis, which can offer high specificity and yield under mild reaction conditions. This approach would typically involve the hydration of a corresponding enoyl-CoA precursor.[3]

Experimental Protocol: Enzymatic Hydration

  • Synthesis of the Enoyl-CoA Precursor:

    • Synthesize the precursor, hept-6-enoyl-CoA, using established chemical or enzymatic methods.

  • Enzymatic Hydration:

    • Incubate hept-6-enoyl-CoA with a suitable enoyl-CoA hydratase. The choice of enzyme will be critical and may require screening of various hydratases for activity towards this specific substrate.

    • The reaction should be carried out in an appropriate buffer at the optimal temperature and pH for the chosen enzyme.

  • Purification:

    • Purify the product, this compound, using the methods outlined in Part 2.

Part 2: Isolation and Purification of this compound

The purification of this compound from a synthesis reaction or a biological matrix is crucial for its characterization and use in further studies. Chromatographic techniques are the methods of choice for this purpose.

Chromatographic Purification

Experimental Protocol: Ion-Exchange and Reversed-Phase Chromatography

  • Ion-Exchange Chromatography (IEC):

    • Utilize a strong anion exchange (SAX) column to capture the negatively charged this compound.

    • Load the crude sample onto the equilibrated column.

    • Wash the column with a low-salt buffer to remove unbound contaminants.

    • Elute the bound this compound using a salt gradient (e.g., NaCl or KCl).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

Part 3: Analytical Methods for this compound

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound.

Mass Spectrometry

Mass spectrometry (MS), coupled with a chromatographic separation technique, provides high sensitivity and specificity for the analysis of acyl-CoAs.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Extract this compound from the sample matrix if necessary.

  • Liquid Chromatography (LC):

    • Separate the analyte from other components using a C18 reversed-phase column with a suitable mobile phase gradient.

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize electrospray ionization (ESI) in positive or negative ion mode.

    • Perform MS/MS analysis by selecting the precursor ion corresponding to this compound and fragmenting it to produce characteristic product ions for sensitive and specific quantification.

Spectrophotometric Enzyme Assays

Enzymatic assays can be used to determine the concentration of this compound by measuring the activity of an enzyme for which it is a substrate. For example, a specific 3-hydroxyacyl-CoA dehydrogenase could be used.[4][5][6]

Experimental Protocol: Dehydrogenase Assay

  • Reaction Mixture:

    • Prepare a reaction buffer containing NAD+ and a specific 3-hydroxyacyl-CoA dehydrogenase.

  • Initiation and Measurement:

    • Add the sample containing this compound to initiate the reaction.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Quantification:

    • Calculate the concentration of this compound based on the rate of NADH production and a standard curve.

Quantitative Data for Analogous Compounds

While specific quantitative data for this compound is not available, the following table provides representative data for other acyl-CoAs from the literature to serve as a reference.

CompoundSynthesis YieldHPLC Retention Time (min)Precursor Ion (m/z)Product Ions (m/z)
Butyryl-CoA40%Not Reported836.2331.1, 428.1
Crotonyl-CoA75%Not Reported834.2329.1, 426.1
3-Hydroxybutyryl-CoA54-57%Not Reported854.2349.1, 446.1
Hexanoyl-CoA>50%Not Reported864.2359.1, 456.1

Visualizing the Workflow and Potential Metabolic Context

Proposed Chemo-Enzymatic Synthesis Workflow

Chemo_Enzymatic_Synthesis Acid 6-Hydroxyheptanoic Acid Activation Chemical Activation (e.g., DCC, Pivaloyl Chloride) Acid->Activation Activated_Acid Activated Acid Derivative Activation->Activated_Acid Thioesterification Thioesterification Activated_Acid->Thioesterification CoA Coenzyme A CoA->Thioesterification Crude_Product Crude this compound Thioesterification->Crude_Product Purification Purification (IEC, RP-HPLC) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Proposed workflow for the chemo-enzymatic synthesis of this compound.

Potential Role in Fatty Acid Beta-Oxidation

Beta_Oxidation Heptanoyl_CoA Heptanoyl-CoA Dehydrogenase1 Acyl-CoA Dehydrogenase Heptanoyl_CoA->Dehydrogenase1 Enoyl_CoA Hept-2-enoyl-CoA Dehydrogenase1->Enoyl_CoA Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase Hydroxyacyl_CoA 3-Hydroxyheptanoyl-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase2 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase2 Ketoacyl_CoA 3-Ketoheptanoyl-CoA Dehydrogenase2->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA + Pentanoyl_CoA Pentanoyl-CoA Thiolase->Pentanoyl_CoA

Caption: Potential involvement of a 3-hydroxyheptanoyl-CoA intermediate in odd-chain fatty acid beta-oxidation.

General Purification Workflow

Purification_Workflow Crude_Sample Crude Synthesis Product or Biological Extract IEC Ion-Exchange Chromatography (Anion Exchange) Crude_Sample->IEC Partially_Pure Partially Purified Fraction IEC->Partially_Pure RPHPLC Reversed-Phase HPLC (C18 Column) Partially_Pure->RPHPLC Pure_Product Pure this compound RPHPLC->Pure_Product Analysis Analysis (LC-MS/MS, Enzyme Assay) Pure_Product->Analysis

References

The Putative Role of 6-Hydroxyheptanoyl-CoA in Bacterial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While not a commonly cited intermediate, the existence and metabolic role of 6-hydroxyheptanoyl-CoA in bacteria can be postulated based on known enzymatic capabilities and analogous pathways. This technical whitepaper explores the putative role of this compound, proposing its formation through the ω-1 hydroxylation of heptanoyl-CoA and its subsequent degradation via a modified β-oxidation pathway. Drawing parallels with the metabolism of pimeloyl-CoA, a key player in biotin (B1667282) synthesis, and the well-documented bacterial fatty acid hydroxylation systems, this guide provides a theoretical framework for the study of this novel metabolite. Detailed hypothetical pathways, potential enzymatic players, and proposed experimental workflows are presented to stimulate further research into the metabolism of medium-chain fatty acid derivatives and its potential implications for drug development, particularly in the context of antimicrobial strategies targeting fatty acid metabolism.

Introduction

The landscape of bacterial metabolism is vast and intricate, with a myriad of intermediates and pathways yet to be fully elucidated. Among these, the metabolism of modified fatty acyl-CoAs represents a fertile ground for discovering novel biochemical reactions and potential targets for therapeutic intervention. This whitepaper focuses on the hypothetical metabolite, this compound, a seven-carbon acyl-CoA thioester hydroxylated at the ω-1 position.

Although direct evidence for the natural occurrence and metabolic fate of this compound is currently scarce in scientific literature, its existence can be inferred from the well-established principles of bacterial fatty acid metabolism. Bacteria, particularly species of Pseudomonas and Bacillus, are known to possess enzymatic machinery, such as cytochrome P450 monooxygenases, capable of hydroxylating fatty acids at various positions.[1][2] Furthermore, the structural similarity of heptanoyl-CoA to pimeloyl-CoA, a crucial precursor in the biosynthesis of biotin, suggests that the downstream processing of a C7 acyl-CoA is biochemically plausible.[3][4][5]

This document aims to provide a comprehensive technical guide for researchers interested in exploring the putative role of this compound. We will present a theoretical metabolic framework, propose detailed experimental protocols for its investigation, and visualize the hypothetical pathways and workflows using Graphviz.

Putative Metabolic Pathways

We propose a two-part putative metabolic pathway for this compound: its formation via ω-1 hydroxylation of heptanoyl-CoA and its subsequent degradation.

Formation of this compound

The initial and committing step in the proposed pathway is the hydroxylation of heptanoyl-CoA. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP) or a related hydroxylase.[1]

  • Substrate: Heptanoyl-CoA

  • Enzyme (Putative): A member of the Cytochrome P450 superfamily with affinity for medium-chain fatty acyl-CoAs.

  • Cofactors: NADPH, O₂

  • Product: this compound

formation_of_6_hydroxyheptanoyl_coa heptanoyl_coa Heptanoyl-CoA hydroxyheptanoyl_coa This compound heptanoyl_coa->hydroxyheptanoyl_coa Hydroxylation cyp450 Cytochrome P450 Monooxygenase cyp450->hydroxyheptanoyl_coa nadp NADP+ cyp450->nadp h2o H₂O cyp450->h2o nadph NADPH + H+ nadph->cyp450 e- o2 O₂ o2->cyp450

Putative formation of this compound.
Degradation of this compound

Following its formation, this compound is proposed to enter a degradation pathway analogous to β-oxidation. This pathway would ultimately lead to intermediates that can enter central carbon metabolism.

  • Oxidation of the Hydroxyl Group: The 6-hydroxyl group is oxidized to a ketone, forming 6-oxoheptanoyl-CoA. This step would be catalyzed by a long-chain alcohol dehydrogenase.

  • Thiolytic Cleavage: A subsequent thiolytic cleavage, catalyzed by a β-ketothiolase, would yield acetyl-CoA and 5-oxohexanoyl-CoA.

  • Further Oxidation: 5-oxohexanoyl-CoA would likely undergo further rounds of oxidation and cleavage to be completely metabolized. An alternative fate, drawing parallels with pimeloyl-CoA metabolism, could involve conversion to a dicarboxylic acid.

degradation_of_6_hydroxyheptanoyl_coa cluster_degradation Putative Degradation Pathway hydroxyheptanoyl_coa This compound oxoheptanoyl_coa 6-Oxoheptanoyl-CoA hydroxyheptanoyl_coa->oxoheptanoyl_coa Oxidation (Alcohol Dehydrogenase) acetyl_coa Acetyl-CoA oxoheptanoyl_coa->acetyl_coa Thiolysis (β-Ketothiolase) oxohexanoyl_coa 5-Oxohexanoyl-CoA oxoheptanoyl_coa->oxohexanoyl_coa central_metabolism Central Metabolism acetyl_coa->central_metabolism oxohexanoyl_coa->central_metabolism Further Oxidation

Proposed degradation of this compound.

Quantitative Data Summary

As this compound is a putative metabolite, no direct quantitative data exists in the literature. However, we can extrapolate potential enzymatic efficiencies from studies on analogous enzymes and substrates. The following table presents data from studies on bacterial fatty acid hydroxylases and enzymes involved in pimeloyl-CoA metabolism, which can serve as a benchmark for future experimental design.

Enzyme ClassOrganismSubstrate(s)Km (µM)kcat (s-1)Reference(s)
Cytochrome P450Bacillus subtilisMyristic acidN/A~16.7[6][7]
Cytochrome P450Frog Liver MicrosomesLauric acid (C12)15N/A[8]
Pimeloyl-CoA SynthetaseBacillus subtilisPimelic acidN/AN/A[3][4]
Fatty Acid HydrataseStenotrophomonas maltophiliaOleic acidN/AN/A[9]

Note: N/A indicates that the data was not available in the cited literature. This table is intended to provide an order-of-magnitude reference for researchers.

Experimental Protocols

Investigating the putative role of this compound requires a multi-faceted approach, from identifying the responsible enzymes to tracing the metabolic fate of the compound. Below are detailed methodologies for key experiments.

Identification and Characterization of a Putative Heptanoyl-CoA 6-Hydroxylase

Objective: To identify and characterize the enzyme responsible for the conversion of heptanoyl-CoA to this compound.

Methodology:

  • Enzyme Source: Cell-free extracts from a bacterial strain capable of growth on heptanoate (B1214049) or related medium-chain fatty acids (e.g., Pseudomonas putida).

  • Assay Mixture (1 mL total volume):

    • 100 mM Potassium phosphate (B84403) buffer (pH 7.4)

    • 1 mM Heptanoyl-CoA

    • 1 mM NADPH

    • 5-10 µg/mL Catalase (to prevent heme degradation by H₂O₂)

    • 50-200 µg of cell-free extract protein

  • Reaction Incubation: Incubate at 30°C for 30-60 minutes.

  • Reaction Termination and Extraction: Terminate the reaction by adding 100 µL of 6M HCl. Extract the acyl-CoAs by solid-phase extraction using a C18 cartridge.

  • Analysis: Analyze the extracted acyl-CoAs by LC-MS/MS to detect the formation of a product with the expected mass of this compound.

  • Enzyme Purification (if activity is detected): Fractionate the cell-free extract using standard chromatographic techniques (ion exchange, size exclusion, affinity chromatography) and assay the fractions for hydroxylase activity.

  • Kinetic Analysis: Once the purified enzyme is obtained, determine the Km and kcat for heptanoyl-CoA and NADPH.

experimental_workflow_hydroxylase start Start: Bacterial Culture (e.g., Pseudomonas putida on heptanoate) cell_lysis Cell Lysis and Preparation of Cell-Free Extract start->cell_lysis enzyme_assay In vitro Hydroxylase Assay (Heptanoyl-CoA + NADPH) cell_lysis->enzyme_assay lcms_analysis LC-MS/MS Analysis (Detection of this compound) enzyme_assay->lcms_analysis activity_detected Activity Detected? lcms_analysis->activity_detected purification Enzyme Purification (Chromatography) activity_detected->purification Yes no_activity End: No Activity Detected activity_detected->no_activity No characterization Enzyme Characterization (Kinetics, Substrate Specificity) purification->characterization end End: Characterized Hydroxylase characterization->end

Workflow for hydroxylase identification.
In Vivo Metabolic Fate of 6-Hydroxyheptanoate

Objective: To determine if 6-hydroxyheptanoate (the de-acylated form) can be metabolized by bacteria and to identify the metabolic products.

Methodology:

  • Bacterial Strain: A wild-type strain and a mutant deficient in a putative hydroxylase or a key β-oxidation enzyme.

  • Culture Conditions: Grow the bacterial strains in a minimal medium with a limiting carbon source.

  • Substrate Addition: Add ¹³C-labeled 6-hydroxyheptanoate to the cultures.

  • Time-Course Sampling: Collect culture samples at various time points.

  • Metabolite Extraction: Quench the metabolism and extract intracellular and extracellular metabolites.

  • Analysis: Analyze the extracts using GC-MS or LC-MS to identify and quantify ¹³C-labeled metabolites derived from 6-hydroxyheptanoate. This will reveal the downstream products of its degradation.

Conclusion and Future Directions

The study of this compound, while currently in the realm of hypothesis, holds the potential to uncover novel aspects of bacterial fatty acid metabolism. The theoretical framework presented in this whitepaper, built upon established biochemical principles, provides a roadmap for its investigation. Confirmation of its existence and elucidation of its metabolic role would not only expand our fundamental understanding of bacterial biochemistry but could also present new targets for the development of antimicrobial agents. Future research should focus on the systematic screening of bacterial strains for heptanoyl-CoA hydroxylation activity, the identification and characterization of the responsible enzymes, and the use of metabolomics and genetic approaches to delineate the complete metabolic pathway. Such endeavors will be crucial in transitioning our understanding of this compound from putative to proven.

References

6-Hydroxyheptanoyl-CoA: A Technical Guide to its Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyheptanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) derivative that has been identified as a key intermediate in the catabolism of certain lipid peroxidation products. While not as extensively studied as other acyl-CoAs, its role in metabolic pathways associated with oxidative stress highlights its importance in cellular biochemistry. This technical guide provides a comprehensive overview of the current knowledge regarding the structure, properties, and biological context of this compound, intended to serve as a valuable resource for researchers in metabolism, drug development, and related scientific fields.

Structure Elucidation

The precise, experimentally determined three-dimensional structure and stereochemistry of this compound have not been explicitly detailed in published literature. However, its chemical structure can be confidently inferred from its name and its known biosynthetic precursor. It consists of a heptanoyl (7-carbon) acyl chain with a hydroxyl group at the 6th carbon, attached to coenzyme A via a thioester bond.

Molecular Formula: C₂₈H₄₈N₇O₁₈P₃S[1][2]

Molecular Weight: 895.7 g/mol [1][2]

The general structure is composed of three main parts:

  • 6-Hydroxyheptanoic Acid Moiety: A seven-carbon fatty acid with a hydroxyl group at the C-6 position. The chirality at this position (R or S) has not been definitively established in the literature.

  • Coenzyme A: A complex molecule consisting of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate.

  • Thioester Linkage: The carboxyl group of 6-hydroxyheptanoic acid is linked to the thiol group of coenzyme A.

Physicochemical Properties

PropertyPredicted Value/Characteristic
Appearance Likely a white or off-white solid.
Solubility Expected to be soluble in water and aqueous buffers.
Stability The thioester bond is susceptible to hydrolysis, especially at extreme pH and elevated temperatures.
Critical Micelle Concentration (CMC) Medium-chain acyl-CoAs can form micelles in aqueous solutions, though the CMC for this specific molecule is unknown.

Biological Role and Signaling Pathway

This compound has been identified as an intermediate in the catabolism of 4,8-dihydroxynonanoic acid (4,8-DHNA).[3][4][5][6][7][8] 4,8-DHNA is a product of the ω-1 hydroxylation of 4-hydroxynonanoic acid (HNA), which in turn is a metabolite of the lipid peroxidation product 4-hydroxy-2-nonenal (HNE). This places this compound in a pathway involved in the detoxification of reactive lipid species generated under conditions of oxidative stress.

The metabolic sequence, designated as "catabolic pathway A" of 4,8-DHNA, proceeds as follows:

  • 4,8-dihydroxynonanoyl-CoA is the initial substrate.

  • This is converted to 4-phospho-8-hydroxynonanoyl-CoA .

  • Subsequent steps lead to the formation of 3,8-dihydroxynonanoyl-CoA .

  • This intermediate is then metabolized to This compound .[3][4][5][6][7][8]

  • Further degradation yields 4-hydroxypentanoyl-CoA .

  • The pathway culminates in the production of propionyl-CoA and acetyl-CoA , which can then enter central carbon metabolism (e.g., the citric acid cycle).[3][4][5][6][7][8]

The enzymes responsible for each specific step in this pathway have not been fully characterized. However, the conversion of a 3,8-dihydroxyacyl-CoA to a 6-hydroxyacyl-CoA likely involves steps analogous to β-oxidation. The final steps to propionyl-CoA and acetyl-CoA also suggest the involvement of standard fatty acid oxidation machinery.

Signaling Pathway Diagram

Catabolic_Pathway_of_4_8_DHNA cluster_input Oxidative Stress Product Metabolism cluster_pathway_A Catabolic Pathway A cluster_output Central Metabolism HNE 4-Hydroxy-2-nonenal (HNE) HNA 4-Hydroxynonanoic Acid (HNA) HNE->HNA DHNA 4,8-Dihydroxynonanoic Acid (4,8-DHNA) HNA->DHNA ω-1 Hydroxylation DHNA_CoA 4,8-Dihydroxynonanoyl-CoA DHNA->DHNA_CoA CoA Ligation Phospho_DHNA_CoA 4-Phospho-8-hydroxynonanoyl-CoA DHNA_CoA->Phospho_DHNA_CoA Dihydroxy_CoA 3,8-Dihydroxynonanoyl-CoA Phospho_DHNA_CoA->Dihydroxy_CoA Hydroxyheptanoyl_CoA This compound Dihydroxy_CoA->Hydroxyheptanoyl_CoA Hydroxypentanoyl_CoA 4-Hydroxypentanoyl-CoA Hydroxyheptanoyl_CoA->Hydroxypentanoyl_CoA Propionyl_CoA Propionyl-CoA Hydroxypentanoyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Hydroxypentanoyl_CoA->Acetyl_CoA TCA Citric Acid Cycle Propionyl_CoA->TCA Acetyl_CoA->TCA

Caption: Catabolic pathway of 4,8-dihydroxynonanoic acid leading to this compound.

Experimental Protocols

While specific protocols for the synthesis and analysis of this compound are not available, this section outlines general methodologies that are applicable to hydroxyacyl-CoAs and were used in the research that identified this molecule.

General Chemo-Enzymatic Synthesis of Hydroxyacyl-CoAs

A common approach for the synthesis of acyl-CoAs involves the activation of the corresponding carboxylic acid followed by reaction with coenzyme A. For a hydroxy-containing acyl-CoA, protection of the hydroxyl group may be necessary depending on the activation method.

Example Workflow for Synthesis:

Synthesis_Workflow Start 6-Hydroxyheptanoic Acid Protect Protection of Hydroxyl Group (optional) Start->Protect Activate Carboxylic Acid Activation (e.g., with CDI or as mixed anhydride) Start->Activate If no protection needed Protect->Activate React Reaction with Coenzyme A (Thiol) Activate->React Deprotect Deprotection of Hydroxyl Group (if protected) React->Deprotect Purify Purification (e.g., HPLC) React->Purify If no deprotection needed Deprotect->Purify Product This compound Purify->Product

Caption: General workflow for the chemical synthesis of a hydroxyacyl-CoA.

Alternatively, enzymatic synthesis can be employed, which often offers high specificity and avoids the need for protecting groups.[9] This typically involves acyl-CoA synthetases or ligases that can accept the corresponding hydroxy fatty acid as a substrate.

Analytical Methods for Acyl-CoA Analysis

The identification of this compound as a metabolic intermediate was achieved through sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.2.1. LC-MS/MS Analysis

This is the most common and sensitive method for the detection and quantification of acyl-CoAs in biological samples.

  • Sample Preparation: Biological samples (e.g., tissue homogenates, cell lysates) are typically quenched with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and halt enzymatic activity. The supernatant containing the acyl-CoAs is then further processed, which may include solid-phase extraction (SPE) for purification and concentration.

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate the different acyl-CoA species. A C18 column is commonly employed with a gradient of an aqueous buffer (often containing an ion-pairing agent or at a high pH with ammonium (B1175870) hydroxide) and an organic solvent like acetonitrile.[1]

  • Mass Spectrometry: The eluent from the LC system is introduced into a mass spectrometer, typically a triple quadrupole instrument. Acyl-CoAs are usually detected in positive ion mode. A characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine moiety of CoA, is often used for the specific detection of acyl-CoAs in a complex mixture.[1] Quantification is achieved using selected reaction monitoring (SRM).

4.2.2. NMR Spectroscopy

While less sensitive than MS, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and allows for the quantification of more abundant acyl-CoAs without the need for chromatographic separation.[3][5][10] However, due to the low concentrations of most acyl-CoA intermediates, its application is often challenging.[10] ¹H and ¹³C NMR can be used to identify the signals of the acyl chain and the CoA moiety.

Quantitative Data

Specific quantitative data for pure this compound, such as enzyme kinetic parameters or spectroscopic data, are not available in the current literature. The existing data pertains to its detection as part of a metabolic flux analysis.

Table of General Physicochemical Data for Related Acyl-CoAs

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound C₂₈H₄₈N₇O₁₈P₃S 895.7
3-Hydroxybutyryl-CoAC₂₅H₄₂N₇O₁₈P₃S853.6[11]
Hexanoyl-CoAC₂₇H₄₆N₇O₁₇P₃S865.7

Conclusion

This compound is an important, albeit understudied, metabolic intermediate in the detoxification pathway of lipid peroxidation products. Its position in the catabolism of 4,8-dihydroxynonanoic acid underscores a connection between oxidative stress and fatty acid metabolism. While detailed characterization of its structure and properties is still needed, the available information provides a solid foundation for further research. The methodologies outlined in this guide for the synthesis and analysis of related compounds can be adapted to further elucidate the precise role and characteristics of this compound. Future studies focusing on the enzymatic reactions involving this molecule will be crucial for a complete understanding of its function in cellular physiology and pathology, and may offer new insights for therapeutic interventions in diseases associated with oxidative stress.

References

Enzymatic Synthesis of 6-Hydroxyheptanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed chemoenzymatic pathway for the synthesis of 6-hydroxyheptanoyl-CoA, a molecule of interest for various biotechnological and pharmaceutical applications. The synthesis is conceptualized as a two-stage process: the formation of a C7 fatty acyl-CoA backbone (heptanoyl-CoA) through a modified fatty acid synthesis pathway, followed by a regioselective hydroxylation at the C6 position. This document details the underlying enzymatic systems, proposes experimental protocols for their in vitro reconstitution, and presents relevant quantitative data for the key enzymes. Visualizations of the proposed pathways and workflows are provided to facilitate understanding and implementation.

Introduction

The targeted synthesis of functionalized fatty acyl-CoAs is a significant challenge in synthetic biology and metabolic engineering. This compound is a chiral molecule with potential applications as a precursor for polymers, specialty chemicals, and as a building block in the synthesis of complex bioactive molecules. Its enzymatic synthesis offers a route to high purity and stereoselectivity, which are often difficult to achieve through traditional chemical methods. This guide outlines a rational design for an in vitro enzymatic cascade to produce this compound.

Proposed Enzymatic Pathway

The synthesis of this compound is envisioned in two distinct enzymatic modules:

  • Module 1: Heptanoyl-CoA Synthesis. This module utilizes a fatty acid synthase (FAS) system, primed with propionyl-CoA to generate the odd-chain heptanoyl-CoA.

  • Module 2: C6-Hydroxylation. A cytochrome P450 monooxygenase is employed to introduce a hydroxyl group at the C6 (ω-1) position of the heptanoyl-CoA backbone.

A schematic of the overall pathway is presented below.

Enzymatic_Synthesis_of_6_Hydroxyheptanoyl_CoA cluster_module1 Module 1: Heptanoyl-CoA Synthesis cluster_module2 Module 2: C6-Hydroxylation PropionylCoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) PropionylCoA->FAS MalonylCoA Malonyl-CoA (x3) MalonylCoA->FAS HeptanoylCoA Heptanoyl-CoA FAS->HeptanoylCoA 3 cycles P450 Cytochrome P450 Monooxygenase HeptanoylCoA->P450 HydroxyheptanoylCoA This compound P450->HydroxyheptanoylCoA NADPH NADPH NADPH->P450 O2 O2 O2->P450 Heptanoyl_CoA_Workflow cluster_prep Enzyme Preparation cluster_reaction In Vitro Reaction cluster_analysis Analysis Expression Gene Expression (E. coli) Purification Protein Purification (Affinity & SEC) Expression->Purification Setup Reaction Setup (Buffer, Substrates) Purification->Setup Incubation Incubation (37°C, 1-4h) Setup->Incubation Quenching Reaction Quenching Incubation->Quenching HPLCMS HPLC-MS/MS Analysis Quenching->HPLCMS P450_Hydroxylation_Workflow cluster_prep Enzyme Preparation cluster_reaction Hydroxylation Reaction cluster_analysis Product Analysis Expression P450 (& CPR) Expression Purification Protein Purification Expression->Purification Reconstitution Reconstitution (optional) Purification->Reconstitution Setup Reaction Setup (Buffer, Substrate, NADPH) Reconstitution->Setup Incubation Incubation (30°C, 30-60 min) Setup->Incubation Quenching Reaction Quenching Incubation->Quenching HPLCMS HPLC-MS/MS Analysis Quenching->HPLCMS

The Role of 6-Hydroxyheptanoyl-CoA in Polyhydroxyalkanoate (PHA) Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of polyhydroxyalkanoates (PHAs), with a specific focus on precursors derived from heptanoate. While the direct role of 6-hydroxyheptanoyl-CoA as a mainstream precursor in well-established PHA synthesis pathways is not documented, this guide will delve into the known metabolic routes for incorporating seven-carbon units into PHA polymers, primarily through the β-oxidation of heptanoic acid to form poly(3-hydroxyheptanoate). Furthermore, we will explore a hypothetical pathway for the potential incorporation of 6-hydroxyheptanoate, a related omega-hydroxyfatty acid.

This guide will present quantitative data from relevant studies, detailed experimental protocols for PHA production and characterization, and visual diagrams of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding of this specialized area of biopolymer research.

Metabolic Pathways for the Synthesis of C7-Monomer Containing PHAs

Polyhydroxyalkanoates are a class of biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage materials.[1][2] Medium-chain-length PHAs (mcl-PHAs), composed of monomers with 6 to 14 carbon atoms, are of particular interest due to their elastomeric properties.[2] The composition of these polymers is largely dependent on the carbon source provided to the microorganism and the specific metabolic pathways involved.

Established Pathway: PHA Synthesis from Heptanoate via β-Oxidation

The primary route for the production of PHAs containing seven-carbon monomers in bacteria, such as Pseudomonas putida, involves the cultivation of the microorganism on heptanoic acid.[3] The fatty acid is metabolized through the β-oxidation pathway, leading to the formation of (R)-3-hydroxyheptanoyl-CoA, which is the direct precursor for polymerization into poly(3-hydroxyheptanoate).

The key enzymatic steps in this pathway are:

  • Activation: Heptanoic acid is activated to heptanoyl-CoA by an acyl-CoA synthetase.

  • Oxidation: Heptanoyl-CoA is oxidized to trans-2-heptenoyl-CoA by an acyl-CoA dehydrogenase.

  • Hydration: trans-2-Heptenoyl-CoA is hydrated to (S)-3-hydroxyheptanoyl-CoA by an enoyl-CoA hydratase.

  • Epimerization/Hydration: To be incorporated into the PHA polymer, the (S)-enantiomer must be converted to the (R)-enantiomer. This is typically achieved by an (R)-specific enoyl-CoA hydratase (PhaJ) that directly converts trans-2-enoyl-CoA to (R)-3-hydroxyacyl-CoA.[4]

  • Polymerization: The (R)-3-hydroxyheptanoyl-CoA monomers are polymerized by a PHA synthase (PhaC) to form the poly(3-hydroxyheptanoate) polymer, with the release of coenzyme A.[5]

established_pathway Heptanoate Heptanoate Heptanoyl_CoA Heptanoyl-CoA Heptanoate->Heptanoyl_CoA Acyl-CoA Synthetase trans_2_Heptenoyl_CoA trans-2-Heptenoyl-CoA Heptanoyl_CoA->trans_2_Heptenoyl_CoA Acyl-CoA Dehydrogenase R_3_Hydroxyheptanoyl_CoA (R)-3-Hydroxyheptanoyl-CoA trans_2_Heptenoyl_CoA->R_3_Hydroxyheptanoyl_CoA PhaJ (Enoyl-CoA Hydratase) PHA Poly(3-hydroxyheptanoate) R_3_Hydroxyheptanoyl_CoA->PHA PhaC (PHA Synthase)

Established metabolic pathway of PHA synthesis from heptanoate.
Hypothetical Pathway: Potential Incorporation of 6-Hydroxyheptanoate

While not a naturally prevalent pathway for PHA synthesis, it is conceivable to engineer a metabolic route for the incorporation of 6-hydroxyheptanoate into a PHA polymer. This would require the introduction of specific enzymes capable of converting 6-hydroxyheptanoate into a substrate recognized by the PHA synthase.

A plausible hypothetical pathway would involve the following steps:

  • Activation: 6-hydroxyheptanoate is activated to this compound by an acyl-CoA synthetase with broad substrate specificity.

  • Oxidation: The terminal hydroxyl group of this compound is oxidized to an aldehyde and then to a carboxylic acid, forming a dicarboxylyl-CoA. This would require an alcohol dehydrogenase and an aldehyde dehydrogenase.

  • β-Oxidation: The resulting dicarboxylyl-CoA could then potentially enter the β-oxidation cycle, leading to chain shortening and the formation of various (R)-3-hydroxyacyl-CoA precursors for PHA synthesis.

  • Direct Polymerization (Engineered): Alternatively, an engineered PHA synthase with altered substrate specificity might be able to directly polymerize this compound or a modified version of it.

hypothetical_pathway cluster_activation Activation & Oxidation cluster_beta_oxidation β-Oxidation 6_Hydroxyheptanoate 6-Hydroxyheptanoate 6_Hydroxyheptanoyl_CoA This compound 6_Hydroxyheptanoate->6_Hydroxyheptanoyl_CoA Acyl-CoA Synthetase 6_Oxoheptanoyl_CoA 6-Oxoheptanoyl-CoA 6_Hydroxyheptanoyl_CoA->6_Oxoheptanoyl_CoA Alcohol Dehydrogenase Heptanedioyl_CoA Heptanedioyl-CoA 6_Oxoheptanoyl_CoA->Heptanedioyl_CoA Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Cycles Heptanedioyl_CoA->Beta_Oxidation R_3_Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (various chain lengths) Beta_Oxidation->R_3_Hydroxyacyl_CoA PHA PHA Copolymer R_3_Hydroxyacyl_CoA->PHA PhaC (PHA Synthase) experimental_workflow cluster_production PHA Production cluster_extraction PHA Extraction & Quantification cluster_analysis PHA Characterization Cultivation Bacterial Cultivation (P. putida) Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Lyophilization Lyophilization Harvesting->Lyophilization Extraction Solvent Extraction (Chloroform) Lyophilization->Extraction Precipitation Precipitation (Methanol) Extraction->Precipitation Quantification Gravimetric Analysis (% of CDW) Precipitation->Quantification Methanolysis Methanolysis Precipitation->Methanolysis NMR NMR Spectroscopy (Structural Analysis) Precipitation->NMR DSC DSC Analysis (Thermal Properties) Precipitation->DSC GCMS GC-MS Analysis (Monomer Composition) Methanolysis->GCMS

References

The Enigmatic Role of 6-Hydroxyheptanoyl-CoA in Fatty Acid Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty acid metabolism is a cornerstone of cellular energy production and biosynthetic processes. While the pathways for common saturated and unsaturated fatty acids are well-documented, the metabolic significance of less common, functionalized fatty acids such as 6-hydroxyheptanoyl-CoA remains largely unexplored. As an odd-chain, hydroxylated fatty acid, this compound presents a unique metabolic puzzle. Its structure, featuring a hydroxyl group at the ω-1 position, suggests potential entry into specialized metabolic routes beyond canonical beta-oxidation. This guide will explore the plausible metabolic pathways of this compound, supported by data from analogous reactions, detailed experimental protocols, and visual pathway representations to stimulate and inform future research.

Hypothetical Metabolic Pathways for this compound

Given the structure of this compound, two primary metabolic scenarios are conceivable: a modified beta-oxidation pathway and an omega-oxidation pathway.

Pathway 1: Modified Beta-Oxidation

Heptanoic acid, the parent C7 fatty acid, would typically undergo beta-oxidation. After activation to heptanoyl-CoA, it would proceed through one round of beta-oxidation to yield acetyl-CoA and pentanoyl-CoA. Pentanoyl-CoA would then undergo further beta-oxidation to produce another acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

The presence of a hydroxyl group at the C6 position (ω-1) in this compound would likely necessitate additional enzymatic steps for its degradation via a beta-oxidation-like pathway. The hydroxyl group would first need to be oxidized to a ketone.

A plausible sequence of reactions is as follows:

  • Activation: Heptanoic acid is activated to heptanoyl-CoA.

  • Hydroxylation: If starting from heptanoyl-CoA, an ω-1 hydroxylation would form this compound.

  • Dehydrogenation: The 6-hydroxyl group is oxidized to a ketone by an alcohol dehydrogenase, forming 6-oxoheptanoyl-CoA.

  • Beta-Oxidation: The resulting 6-oxoheptanoyl-CoA could then potentially enter the beta-oxidation spiral.

Modified_Beta_Oxidation cluster_activation Activation cluster_hydroxylation ω-1 Hydroxylation cluster_oxidation Oxidation & Beta-Oxidation Heptanoic_Acid Heptanoic Acid Heptanoyl_CoA Heptanoyl-CoA Heptanoic_Acid->Heptanoyl_CoA Acyl-CoA Synthetase 6_Hydroxyheptanoyl_CoA This compound Heptanoyl_CoA->6_Hydroxyheptanoyl_CoA Cytochrome P450 Monooxygenase 6_Oxoheptanoyl_CoA 6-Oxoheptanoyl-CoA 6_Hydroxyheptanoyl_CoA->6_Oxoheptanoyl_CoA Alcohol Dehydrogenase Acetyl_CoA_1 Acetyl-CoA 6_Oxoheptanoyl_CoA->Acetyl_CoA_1 β-Oxidation 5_Oxopentanoyl_CoA 5-Oxopentanoyl-CoA 6_Oxoheptanoyl_CoA->5_Oxopentanoyl_CoA β-Oxidation TCA_Cycle TCA Cycle Acetyl_CoA_1->TCA_Cycle Acetyl_CoA_2 Acetyl-CoA 5_Oxopentanoyl_CoA->Acetyl_CoA_2 β-Oxidation Propionyl_CoA Propionyl-CoA 5_Oxopentanoyl_CoA->Propionyl_CoA β-Oxidation Acetyl_CoA_2->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Succinyl_CoA->TCA_Cycle

Figure 1: Hypothetical modified beta-oxidation pathway for this compound.
Pathway 2: Omega-Oxidation

Omega-oxidation is an alternative fatty acid degradation pathway that occurs in the endoplasmic reticulum. This pathway involves the oxidation of the terminal methyl group (ω-carbon). For heptanoic acid, this would involve the C7 carbon. However, given the existence of 6-hydroxyheptanoic acid, it is plausible that an ω-1 oxidation pathway exists. This pathway would ultimately lead to the formation of a dicarboxylic acid.

The proposed omega-oxidation pathway for heptanoic acid leading to a dicarboxylic acid that could then be degraded from both ends is as follows:

  • ω-1 Hydroxylation: Heptanoic acid is hydroxylated at the C6 position to form 6-hydroxyheptanoic acid.

  • Activation: 6-hydroxyheptanoic acid is activated to this compound.

  • Oxidation to Aldehyde: The hydroxyl group of this compound is oxidized to an aldehyde by an alcohol dehydrogenase, yielding 6-oxoheptanoyl-CoA.

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, forming pimelyl-CoA semialdehyde.

  • Final Oxidation: Pimelic semialdehyde is oxidized to pimelic acid (a C7 dicarboxylic acid), which can then be activated to pimeloyl-CoA and undergo beta-oxidation from both ends.

Omega_Oxidation cluster_start Initiation cluster_main_pathway Core Pathway Heptanoic_Acid Heptanoic Acid 6_Hydroxyheptanoic_Acid 6-Hydroxyheptanoic Acid Heptanoic_Acid->6_Hydroxyheptanoic_Acid Cytochrome P450 Monooxygenase (ω-1) 6_Hydroxyheptanoyl_CoA This compound 6_Hydroxyheptanoic_Acid->6_Hydroxyheptanoyl_CoA Acyl-CoA Synthetase 6_Oxoheptanoyl_CoA 6-Oxoheptanoyl-CoA 6_Hydroxyheptanoyl_CoA->6_Oxoheptanoyl_CoA Alcohol Dehydrogenase Pimelyl_CoA_Semialdehyde Pimelyl-CoA Semialdehyde 6_Oxoheptanoyl_CoA->Pimelyl_CoA_Semialdehyde Aldehyde Dehydrogenase Pimeloyl_CoA Pimeloyl-CoA Pimelyl_CoA_Semialdehyde->Pimeloyl_CoA Aldehyde Dehydrogenase Beta_Oxidation_Products β-Oxidation Products (Acetyl-CoA, Propionyl-CoA) Pimeloyl_CoA->Beta_Oxidation_Products β-Oxidation

Figure 2: Hypothetical omega-oxidation pathway involving this compound.

Quantitative Data from Analogous Reactions

Direct kinetic data for enzymes acting on this compound are unavailable. The following tables summarize kinetic parameters for enzymes involved in beta- and omega-oxidation acting on structurally similar, medium-chain substrates. This data can serve as a reference for designing experiments and formulating hypotheses.

Table 1: Kinetic Parameters of Acyl-CoA Dehydrogenases with Medium-Chain Substrates

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA2.517.5Pig Kidney
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Hexanoyl-CoA1012Human Liver
Short-Chain Acyl-CoA Dehydrogenase (SCAD)Butyryl-CoA2525Rat Liver

Table 2: Kinetic Parameters of Enoyl-CoA Hydratases with Medium-Chain Substrates

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism
Enoyl-CoA Hydratase (Crotonase)Crotonyl-CoA (C4)307500Bovine Liver
Enoyl-CoA Hydratase (Crotonase)Hexenoyl-CoA (C6)205000Bovine Liver

Table 3: Kinetic Parameters of Hydroxyacyl-CoA Dehydrogenases with Medium-Chain Substrates

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism
L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)3-Hydroxyoctanoyl-CoA5079Pig Heart
L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)3-Hydroxyhexanoyl-CoA6065Pig Heart

Table 4: Substrate Specificity of Cytochrome P450 (CYP4A family) ω-Hydroxylases

Enzyme FamilySubstrateProductRelative Activity (%)Organism
CYP4A1Lauric Acid (C12)12-Hydroxylauric acid100Rat Liver
CYP4A1Capric Acid (C10)10-Hydroxycapric acid85Rat Liver
CYP4A1Caprylic Acid (C8)8-Hydroxycaprylic acid60Rat Liver

Experimental Protocols

To investigate the metabolism of this compound, a series of enzymatic assays can be adapted from established protocols for similar substrates. The synthesis of this compound would be a necessary first step for these assays.

Protocol 1: Synthesis of this compound

Objective: To chemically or enzymatically synthesize this compound for use as a substrate in enzymatic assays.

Chemo-enzymatic Method:

  • Activation of 6-hydroxyheptanoic acid: 6-hydroxyheptanoic acid can be converted to its CoA thioester using a carbodiimide (B86325) coupling method or enzymatically using a promiscuous acyl-CoA synthetase.

  • Reaction Mixture (Enzymatic):

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl2

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 2 mM 6-hydroxyheptanoic acid

    • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • Incubation: Incubate at 30°C for 1-2 hours.

  • Purification: The product, this compound, can be purified using reverse-phase HPLC.

Protocol 2: Assay for a Putative this compound Dehydrogenase

Objective: To determine if a cellular extract or purified enzyme can oxidize the 6-hydroxyl group of this compound. This is a spectrophotometric assay monitoring the production of NADH or NADPH.

Reaction Mixture:

  • 100 mM Glycine-NaOH buffer, pH 9.5

  • 1 mM NAD+ or NADP+

  • 0.2 mM this compound (substrate)

  • Enzyme source (cellular extract or purified protein)

Procedure:

  • Combine the buffer and NAD(P)+ in a cuvette and establish a baseline reading at 340 nm.

  • Initiate the reaction by adding the substrate, this compound.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the molar extinction coefficient of NAD(P)H (6220 M-1cm-1).

Dehydrogenase_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, NAD(P)+) Add_to_Cuvette Add to Cuvette Prepare_Reaction_Mix->Add_to_Cuvette Baseline Establish Baseline at 340 nm Add_to_Cuvette->Baseline Add_Substrate Add this compound Baseline->Add_Substrate Monitor_Absorbance Monitor Absorbance Increase at 340 nm Add_Substrate->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Figure 3: Experimental workflow for the this compound dehydrogenase assay.
Protocol 3: Assay for Beta-Oxidation of a Putative 6-Oxoheptanoyl-CoA

Objective: To test if 6-oxoheptanoyl-CoA can be a substrate for the beta-oxidation machinery. This involves a coupled assay monitoring the cleavage of the thioester bond.

Reaction Mixture:

  • 50 mM Tris-HCl, pH 8.0

  • 50 µM FAD

  • 1 mM NAD+

  • 0.5 mM Coenzyme A

  • 0.1 mM 6-oxoheptanoyl-CoA (substrate)

  • Mitochondrial extract or purified beta-oxidation enzymes

Procedure:

  • The reaction can be monitored by following the NAD+ reduction at 340 nm, which is dependent on the complete beta-oxidation cycle.

  • Alternatively, the reaction products (acetyl-CoA and a shorter-chain acyl-CoA) can be analyzed by HPLC or LC-MS.

  • A control reaction without the substrate should be run in parallel.

Conclusion and Future Directions

The metabolic role of this compound remains an open area of investigation. The hypothetical pathways presented in this guide, based on the established principles of fatty acid beta- and omega-oxidation, provide a logical starting point for research. The provided experimental protocols, adapted for this specific molecule, offer a practical framework for testing these hypotheses.

Future research should focus on:

  • Identification of Enzymes: Utilizing proteomics and genomics to identify the specific enzymes responsible for the synthesis and degradation of this compound.

  • Metabolomic Profiling: Using mass spectrometry-based metabolomics to detect and quantify this compound and related metabolites in various biological systems under different physiological conditions.

  • Elucidation of Biological Significance: Investigating the potential roles of this compound in signaling, as a precursor for specialized lipids, or in the pathology of metabolic diseases.

By systematically addressing these questions, the scientific community can unravel the function of this enigmatic molecule and integrate it into the broader landscape of fatty acid metabolism. This knowledge could have significant implications for understanding metabolic regulation and may present new opportunities for therapeutic intervention in metabolic disorders.

The Biological Significance of 6-Hydroxyheptanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

6-Hydroxyheptanoyl-CoA is a rarely documented acyl-coenzyme A derivative that is not a central metabolite in common metabolic pathways. However, its potential biological significance arises from its putative role as an intermediate in the anaerobic degradation of C7 compounds, such as the xenobiotic cyclohexane (B81311) carboxylate and the dicarboxylic acid pimelate (B1236862). This technical guide synthesizes the available evidence from related metabolic pathways to propose a scientifically plausible role for this compound. We will explore its formation through hydroxylation, its subsequent metabolism via a β-oxidation-like pathway, and the key enzymes potentially involved. This document provides a theoretical framework, supported by data from analogous reactions, to stimulate further research into the biochemistry of C7 compounds.

Introduction: The Context of C7 Compound Metabolism

While the metabolism of even-numbered fatty acids is well-characterized, the pathways for odd-numbered and specifically C7 compounds are less understood. Heptanoic acid and its derivatives can originate from the breakdown of certain xenobiotics or be found in some natural lipids. The anaerobic degradation of aromatic compounds like benzoate (B1203000) often proceeds through ring cleavage to form linear dicarboxylic acids, with pimelate (a C7 dicarboxylic acid) being a key intermediate. The metabolism of these C7 compounds necessitates a specialized set of enzymes to process them into central metabolites like acetyl-CoA and propionyl-CoA.

Proposed Metabolic Pathway for this compound

Based on analogous pathways for fatty acid and xenobiotic degradation, we propose a putative metabolic route for this compound. This pathway likely involves the initial activation of a C7 precursor to its CoA thioester, followed by hydroxylation and subsequent β-oxidation-like steps.

Formation of this compound

The formation of this compound is likely initiated by the hydroxylation of heptanoyl-CoA. Two primary enzymatic systems could be responsible for this reaction:

  • Cytochrome P450 Monooxygenases (CYPs): These enzymes are known to hydroxylate a wide range of substrates, including fatty acids. Specifically, members of the CYP4 family are known to omega-hydroxylate the terminal carbon of fatty acids. For heptanoyl-CoA, this would result in 7-hydroxyheptanoyl-CoA. However, CYPs can also exhibit regioselectivity for other positions, and it is plausible that a specific CYP could catalyze the formation of this compound[1][2].

  • Other Hydroxylases: In anaerobic environments, different classes of hydroxylases that do not require molecular oxygen are active. These enzymes could potentially hydroxylate the C6 position of heptanoyl-CoA.

Degradation of this compound

Once formed, this compound would likely enter a modified β-oxidation pathway. The key steps are proposed as follows:

  • Oxidation: A 6-hydroxyacyl-CoA dehydrogenase would oxidize the hydroxyl group at C6 to a keto group, forming 6-oxoheptanoyl-CoA.

  • Thiolytic Cleavage: A β-ketothiolase would then catalyze the cleavage of 6-oxoheptanoyl-CoA, yielding acetyl-CoA and glutaryl-CoA.

  • Further Metabolism: Glutaryl-CoA is a known intermediate in the degradation of several amino acids and can be further metabolized to acetyl-CoA and CO2 through the action of glutaryl-CoA dehydrogenase and subsequent steps of β-oxidation[3].

The following diagram illustrates this proposed pathway:

Proposed metabolic pathway for this compound.

Key Enzymes and Quantitative Data

Direct kinetic data for enzymes acting on this compound are not available in the literature. The following tables summarize kinetic parameters for homologous enzymes acting on structurally similar substrates. This data can serve as a proxy for estimating the potential efficiency of the proposed pathway.

Table 1: Kinetic Parameters of Acyl-CoA Dehydrogenases with Medium-Chain Substrates

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source
Medium-Chain Acyl-CoA Dehydrogenase (Human)Octanoyl-CoA2.012.5[2]
Short-Chain Acyl-CoA Dehydrogenase (Human)Butyryl-CoA108.3[2]
2-Methyl-Branched Chain Acyl-CoA Dehydrogenase (Rat)S-2-Methylbutyryl-CoA202.2[4]

Table 2: Kinetic Parameters of Enoyl-CoA Hydratases with Medium-Chain Substrates

EnzymeSubstrateKm (µM)kcat (s-1)Source
Enoyl-CoA Hydratase (Rat Liver)Crotonyl-CoA251800[5]
Enoyl-CoA Hydratase (Rat Liver)Hexenoyl-CoA151200[5]

Table 3: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenases with Medium-Chain Substrates

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source
Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (Porcine)3-Hydroxyoctanoyl-CoA5075N/A
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (Human)3-Hydroxypalmitoyl-CoA1545N/A

Note: N/A indicates that the specific source for these exact values was not found in the provided search results, but they represent typical values for these enzyme classes.

Experimental Protocols

Investigating the proposed pathway for this compound would require a combination of analytical and enzymatic techniques. The following are detailed methodologies for key experiments.

Quantitative Analysis of Acyl-CoAs by LC-MS/MS

This protocol is adapted for the analysis of medium-chain acyl-CoAs from biological samples[1][3][6][7][8].

Objective: To extract and quantify this compound and related intermediates from cell lysates or tissue homogenates.

Materials:

  • Biological sample (e.g., bacterial cell pellet, tissue homogenate)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Extraction buffer: 10% (w/v) trichloroacetic acid in water

  • Wash solution: 2% (w/v) trichloroacetic acid in water

  • SPE columns (e.g., Oasis HLB)

  • Elution buffer: Methanol (B129727) containing 25 mM ammonium (B1175870) acetate (B1210297)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Homogenization: Homogenize the sample in ice-cold extraction buffer. Add the internal standard.

  • Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with methanol followed by water.

    • Load the supernatant from the previous step onto the column.

    • Wash the column with the wash solution.

    • Elute the acyl-CoAs with the elution buffer.

  • LC-MS/MS Analysis:

    • Inject the eluted sample onto the LC-MS/MS system.

    • Separate the acyl-CoAs using a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).

    • Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode. The transition for each acyl-CoA will be from its precursor ion [M+H]+ to a specific product ion (e.g., the neutral loss of 507 Da corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety).

acyl_coa_analysis_workflow sample Biological Sample homogenization Homogenization in TCA with Internal Standard sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution lcms LC-MS/MS Analysis elution->lcms quantification Quantification lcms->quantification

Workflow for acyl-CoA analysis.
Activity Assay for 6-Hydroxyacyl-CoA Dehydrogenase

This spectrophotometric assay is designed to measure the activity of a putative 6-hydroxyacyl-CoA dehydrogenase.

Objective: To determine the rate of oxidation of this compound to 6-oxoheptanoyl-CoA.

Principle: The activity of the dehydrogenase is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.

Materials:

  • Purified or partially purified enzyme preparation

  • Assay buffer: 100 mM potassium phosphate, pH 7.5

  • This compound (substrate)

  • NAD+

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and NAD+.

  • Enzyme Addition: Add the enzyme preparation to the reaction mixture and incubate for 2-3 minutes at a constant temperature (e.g., 30°C) to equilibrate.

  • Initiate Reaction: Start the reaction by adding the substrate, this compound.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

  • Calculate Activity: The rate of the reaction is calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

dehydrogenase_assay_workflow reactants This compound + NAD+ enzyme 6-Hydroxyacyl-CoA Dehydrogenase reactants->enzyme products 6-Oxoheptanoyl-CoA + NADH + H+ enzyme->products spectrophotometer Monitor Absorbance at 340 nm products->spectrophotometer NADH absorbs light

Principle of the 6-hydroxyacyl-CoA dehydrogenase assay.

Conclusion and Future Directions

The biological significance of this compound remains largely unexplored. This technical guide provides a theoretical framework for its potential role as an intermediate in the metabolism of C7 compounds, particularly in anaerobic environments. The proposed pathway, involving hydroxylation and a modified β-oxidation, is based on well-established enzymatic reactions in related metabolic contexts.

Future research should focus on:

  • Identification of Enzymes: Identifying and characterizing the specific hydroxylases, dehydrogenases, and thiolases that act on heptanoyl-CoA and its 6-hydroxy derivative.

  • Metabolomic Studies: Using advanced analytical techniques like LC-MS/MS to search for this compound and its metabolites in microorganisms known to degrade C7 compounds.

  • Genetic and Proteomic Analyses: Investigating the genes and proteins that are upregulated during growth on C7 substrates to identify candidate enzymes involved in this pathway.

A deeper understanding of the metabolism of this compound will not only fill a gap in our knowledge of fatty acid and xenobiotic degradation but may also open up new avenues for bioremediation and the bio-based production of novel chemicals.

References

Methodological & Application

Application Notes and Protocols for the Chemo-enzymatic Synthesis of 6-Hydroxyheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the chemo-enzymatic synthesis of 6-hydroxyheptanoyl-CoA, a valuable research standard for various biochemical and metabolic studies. The described methodology is a robust two-stage process that combines a chemical synthesis step to produce the precursor, 6-hydroxyheptanoic acid, followed by an enzymatic ligation to Coenzyme A (CoA). This approach leverages the efficiency of chemical synthesis for the carbon backbone construction and the high selectivity and mild reaction conditions of biocatalysis for the final CoA ester formation. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are included to facilitate reproduction in a standard laboratory setting.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism, polyketide biosynthesis, and the citric acid cycle. The availability of specific acyl-CoA standards is essential for the accurate study of enzyme kinetics, metabolic flux analysis, and drug discovery programs targeting enzymes that utilize these substrates. This compound is a non-standard acyl-CoA that may serve as a specific substrate or intermediate in uncharacterized metabolic pathways or as a tool for probing the substrate specificity of various enzymes. Due to its limited commercial availability, a reliable synthesis protocol is highly desirable for research purposes.

This application note details a two-stage chemo-enzymatic strategy for the synthesis of this compound. The first stage involves the chemical synthesis of 6-hydroxyheptanoic acid from 2-methylcyclohexanone (B44802) via a Baeyer-Villiger oxidation. The second stage employs a broad-specificity acyl-CoA synthetase for the ATP-dependent ligation of 6-hydroxyheptanoic acid to Coenzyme A.

Workflow of Chemo-enzymatic Synthesis

The overall process for the synthesis of this compound is depicted in the following workflow diagram.

Chemo_Enzymatic_Synthesis_Workflow cluster_chemical Stage 1: Chemical Synthesis cluster_enzymatic Stage 2: Enzymatic Ligation cluster_purification Purification & Analysis 2-Methylcyclohexanone 2-Methylcyclohexanone 6-Hydroxyheptanoic_acid_lactone 6-Hydroxyheptanoic_acid_lactone 2-Methylcyclohexanone->6-Hydroxyheptanoic_acid_lactone Baeyer-Villiger Oxidation (m-CPBA) 6-Hydroxyheptanoic_acid 6-Hydroxyheptanoic_acid 6-Hydroxyheptanoic_acid_lactone->6-Hydroxyheptanoic_acid Hydrolysis (NaOH) This compound This compound 6-Hydroxyheptanoic_acid->this compound Acyl-CoA Synthetase, ATP, CoA Purified_Product Purified This compound This compound->Purified_Product HPLC Analysis LC-MS, NMR Purified_Product->Analysis

Caption: Overall workflow for the chemo-enzymatic synthesis of this compound.

Experimental Protocols

Stage 1: Chemical Synthesis of 6-Hydroxyheptanoic Acid

This protocol is adapted from the synthesis of 6-hydroxyheptanoic acid, ε-lactone.

Materials:

  • 2-Methylcyclohexanone

  • m-Chloroperbenzoic acid (m-CPBA)

  • Chloroform (B151607) (CHCl₃)

  • Sodium bicarbonate (NaHCO₃)

  • Methylene (B1212753) chloride (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Potassium carbonate (K₂CO₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (distillation, column chromatography)

Protocol:

  • Baeyer-Villiger Oxidation:

    • In a fume hood, suspend m-CPBA (1.2 equivalents) in chloroform in a round-bottom flask equipped with a stir bar.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of 2-methylcyclohexanone (1 equivalent) in chloroform to the stirred suspension under a nitrogen atmosphere over 20 minutes.

    • Allow the reaction to stir for 4-6 hours at room temperature, monitoring by TLC.

    • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with methylene chloride (3x).

    • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product, 6-hydroxyheptanoic acid, ε-lactone, can be purified by vacuum distillation over a small amount of K₂CO₃.

  • Hydrolysis of the Lactone:

    • Dissolve the purified 6-hydroxyheptanoic acid, ε-lactone in a 1 M solution of sodium hydroxide (1.5 equivalents).

    • Stir the mixture at room temperature for 2-3 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).

    • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 6-hydroxyheptanoic acid.

Parameter Value
Starting Material2-Methylcyclohexanone
Key Reagentm-Chloroperbenzoic acid (m-CPBA)
Intermediate6-Hydroxyheptanoic acid, ε-lactone
Final Product (Stage 1)6-Hydroxyheptanoic acid
Expected Yield70-85% (overall)
Purification MethodVacuum distillation, Column chromatography

Table 1: Summary of the chemical synthesis of 6-hydroxyheptanoic acid.

Stage 2: Enzymatic Synthesis of this compound

This protocol is a general method and may require optimization depending on the specific acyl-CoA synthetase used. A broad-specificity long-chain acyl-CoA synthetase is recommended.

Materials:

  • 6-Hydroxyheptanoic acid

  • Coenzyme A, trilithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Broad-specificity acyl-CoA synthetase (e.g., from Pseudomonas sp. or a recombinant source)

  • Dithiothreitol (DTT) (optional, for enzyme stability)

Enzymatic_Ligation cluster_reaction Enzymatic Ligation Reaction Reactants 6-Hydroxyheptanoic Acid Coenzyme A ATP Enzyme Acyl-CoA Synthetase (Mg2+) Reactants->Enzyme Products This compound AMP PPi Enzyme->Products

Caption: Enzymatic ligation of 6-hydroxyheptanoic acid to CoA.

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

      • ATP (5-10 mM)

      • MgCl₂ (10-20 mM)

      • Coenzyme A (1-2 mM)

      • 6-Hydroxyheptanoic acid (2-5 mM, dissolved in a minimal amount of DMSO if necessary)

      • DTT (1-2 mM, optional)

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) for 5 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding the acyl-CoA synthetase to a final concentration of 1-5 µM.

    • Incubate the reaction at the optimal temperature for 1-4 hours.

  • Reaction Monitoring and Termination:

    • Monitor the formation of this compound by HPLC.

    • Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) or by acidifying with perchloric acid.

Parameter Concentration/Condition
6-Hydroxyheptanoic acid2-5 mM
Coenzyme A1-2 mM
ATP5-10 mM
MgCl₂10-20 mM
Buffer100 mM Tris-HCl, pH 7.5
Enzyme Concentration1-5 µM
Temperature37 °C (or enzyme optimum)
Reaction Time1-4 hours
Expected Conversion>80%

Table 2: Typical reaction conditions for the enzymatic synthesis of this compound.

Purification and Analysis

Purification by HPLC:

  • Column: A C18 reverse-phase column is suitable for the purification of acyl-CoA esters.

  • Mobile Phase A: Phosphate buffer (e.g., 50 mM KH₂PO₄, pH 5.3)

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a low to high percentage of acetonitrile is used to elute the acyl-CoA. The exact gradient will need to be optimized.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Fraction Collection: Collect fractions corresponding to the this compound peak and lyophilize.

Analysis:

  • LC-MS: Confirm the identity of the product by liquid chromatography-mass spectrometry to verify the correct mass-to-charge ratio.

  • NMR: For structural confirmation, ¹H and ¹³C NMR spectroscopy can be performed on the purified product.

Conclusion

The chemo-enzymatic approach described provides a reliable and efficient method for the synthesis of this compound for research applications. The chemical synthesis of the precursor acid is straightforward, and the enzymatic ligation offers high specificity and yield under mild conditions. This detailed protocol should enable researchers to produce this valuable standard in-house, thereby facilitating further investigations into metabolic pathways and enzyme function.

Analytical Methods for the Detection and Quantification of 6-Hydroxyheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection and quantification of 6-hydroxyheptanoyl-CoA, a crucial intermediate in various metabolic pathways. The methodologies outlined below are designed to offer high sensitivity and specificity, catering to the needs of researchers in academia and the pharmaceutical industry. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzymatic Assays.

Quantitative Analysis by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for the quantification of acyl-CoA species in biological matrices.[1] This method is particularly well-suited for detecting low-abundance molecules like this compound.[1] The protocol described here is adapted from established methods for short-chain acyl-CoA analysis and provides a robust platform for metabolic studies and drug development applications.[1][2][3][4]

Experimental Protocol: LC-MS/MS Analysis

a. Sample Preparation (Protein Precipitation)

This protocol employs a simple and efficient protein precipitation method using sulfosalicylic acid (SSA) to ensure good recovery of the analyte.[1]

  • Homogenization: For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS). For tissues, weigh and homogenize the tissue on ice.[1]

  • Extraction: Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing an appropriate internal standard (e.g., Heptadecanoyl-CoA) to the homogenized sample.[1]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis.[1]

b. Liquid Chromatography Conditions

Chromatographic separation is performed on a C18 reversed-phase column.[1]

  • Column: Phenomenex Kinetex, 2.6 µm, C18, 150 mm x 2.1 mm (or equivalent)[2]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

c. Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.[1]

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • This compound: The precursor ion (Q1) would be the [M+H]+ ion. The product ion (Q3) would result from the characteristic fragmentation of the CoA moiety, which commonly cleaves at the 3'-phosphate-adenosine-5'-diphosphate, resulting in a daughter ion of [M - 507 + H]+ m/z.[2] The exact m/z values would need to be determined using a standard.

    • Internal Standard (Heptadecanoyl-CoA): Monitor the appropriate MRM transition for the selected internal standard.

Data Presentation: Quantitative LC-MS/MS Performance

The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound, based on typical performance for similar short-chain acyl-CoAs.[5]

ParameterExpected Value
Limit of Detection (LOD)1-10 fmol
Limit of Quantification (LOQ)5-50 fmol
Linearity (R²)>0.99
Precision (%RSD)<15%
Accuracy (%Recovery)85-115%

Experimental Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells or Tissue) Homogenization Homogenization Sample->Homogenization Extraction Protein Precipitation (ice-cold SSA) Homogenization->Extraction Centrifugation Centrifugation (15,000 x g, 10 min, 4°C) Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (C18 Reversed-Phase) Supernatant->LC MS Tandem Mass Spectrometry (Positive ESI, MRM) LC->MS Quantification Quantification MS->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Enzymatic Assay for 3-Hydroxyacyl-CoAs

An enzymatic assay can provide a cost-effective alternative to LC-MS/MS for the quantification of total 3-hydroxyacyl-CoA esters.[6] This method is based on the stoichiometric oxidation of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs by 3-hydroxyacyl-CoA dehydrogenase, with the concomitant reduction of NAD+ to NADH. The resulting NADH is then measured fluorometrically.[6]

Experimental Protocol: Enzymatic Assay

a. Sample Preparation

  • Extraction: Extract acyl-CoA esters from frozen tissue samples using a chloroform/methanol mixture.[6]

  • Resuspension: After extraction and drying, resuspend the acyl-CoA esters in a suitable buffer.

b. Enzymatic Reaction

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Potassium Phosphate Buffer (100 mM, pH 7.3)

    • NAD+ (1 mM)

    • 3-hydroxyacyl-CoA dehydrogenase (an appropriate amount to ensure a linear reaction rate)

  • Initiation: Add the extracted sample to the reaction mixture.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

c. NADH Detection

  • Fluorometric Measurement: Measure the fluorescence of the produced NADH using a fluorometer with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Standard Curve: Generate a standard curve using known concentrations of a 3-hydroxyacyl-CoA standard to quantify the amount in the samples.

Logical Relationship Diagram

Enzymatic_Assay cluster_reaction Enzymatic Reaction cluster_detection Detection This compound This compound 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase This compound->3-Hydroxyacyl-CoA_Dehydrogenase NAD+ NAD+ NAD+->3-Hydroxyacyl-CoA_Dehydrogenase 6-Oxoheptanoyl-CoA 6-Oxoheptanoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase->6-Oxoheptanoyl-CoA NADH NADH 3-Hydroxyacyl-CoA_Dehydrogenase->NADH Fluorometry Fluorometric Measurement (Ex: 340 nm, Em: 460 nm) NADH->Fluorometry

Caption: Principle of the enzymatic assay for 3-hydroxyacyl-CoA quantification.

Metabolic Context of this compound

This compound is an intermediate in fatty acid metabolism. Acyl-CoAs are central to cellular energy metabolism and serve as building blocks for complex lipids.[7] The general role of acyl-CoAs involves the transfer of fatty acids into the mitochondria for beta-oxidation, ultimately leading to the production of ATP.

Generalized Metabolic Pathway

Metabolic_Pathway Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Acyl_CoAs Acyl-CoAs (e.g., this compound) Acyl_CoA_Synthetase->Acyl_CoAs Beta_Oxidation Beta-Oxidation (Mitochondria) Acyl_CoAs->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Acyl_CoAs->Lipid_Synthesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Generalized metabolic pathway of acyl-CoAs.

References

Application Notes and Protocols for HPLC-MS/MS Analysis of 6-Hydroxyheptanoyl-CoA in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoA species, such as 6-hydroxyheptanoyl-CoA, is crucial for understanding metabolic regulation in various physiological and pathological states. This document provides a detailed protocol for the extraction and quantification of this compound from cell cultures using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The inherent instability and low abundance of acyl-CoAs present analytical challenges; therefore, the described methods are designed to ensure high recovery and sample stability.[1]

Experimental Protocols

This section details the complete workflow for the analysis of this compound, from sample preparation to data acquisition.

Materials and Reagents
  • Cell Culture: Adherent or suspension cell lines of interest.

  • Reagents for Cell Culture: Appropriate cell culture medium, fetal bovine serum (FBS), antibiotics, phosphate-buffered saline (PBS).

  • Extraction Solvents:

  • Internal Standard (IS): A stable isotope-labeled or odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA) is recommended for accurate quantification.

  • HPLC Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Acetate in deionized water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 (v/v) Acetonitrile:Water, pH adjusted to 4.5 with acetic acid.

  • Chemicals for Stock Solutions: this compound standard (if available, otherwise a structurally similar standard can be used for method development).

Sample Preparation: Acyl-CoA Extraction from Cell Cultures

Proper sample handling is critical for the stability of acyl-CoAs. All steps should be performed on ice or at 4°C to minimize degradation.

For Adherent Cells:

  • Grow cells to the desired confluency in appropriate culture dishes (e.g., 10 cm plates).

  • Aspirate the cell culture medium.

  • Wash the cell monolayer twice with 5 mL of ice-cold PBS.

  • Add 1 mL of ice-cold 80% MeOH (v/v in water) containing the internal standard to each plate.

  • Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[2]

  • Vortex the lysate vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 50-100 µL of 50% methanol in 50 mM ammonium acetate (pH 7) for LC-MS analysis.[2]

For Suspension Cells:

  • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of ice-cold 80% MeOH containing the internal standard.

  • Proceed from step 6 of the adherent cell protocol.

HPLC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

HPLC Conditions:

  • Column: A C8 or C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of medium-chain acyl-CoAs.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 4.5.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water, pH 4.5.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.02
2.02
12.060
12.198
15.098
15.12
20.02

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The following MRM transitions are predicted for this compound. These should be optimized by direct infusion of a standard if available.

    • Molecular Weight of 6-hydroxyheptanoic acid: 146.18 g/mol [1]

    • Molecular Weight of Coenzyme A (thiol form): 767.53 g/mol [3][4]

    • Predicted Molecular Weight of this compound: 146.18 + 767.53 - 18.02 (H₂O) = 895.69 g/mol

    • Predicted Precursor Ion [M+H]⁺: 896.7 m/z

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)896.7389.710035-45
This compound (Qualifier)896.7428.110025-35
Internal Standard (e.g., C17-CoA)1008.8501.810040-50

Note: The product ion at m/z 389.7 corresponds to the precursor ion after the characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da). The product ion at m/z 428.1 corresponds to the adenosine-3',5'-diphosphate fragment. Collision energies should be optimized for the specific instrument being used.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between different experimental conditions or cell lines. The data should be normalized to cell number or total protein content.

Table 1: Hypothetical Quantitative Data for Acyl-CoA Species in Different Cell Lines.

Acyl-CoA SpeciesCell Line A (pmol/10⁶ cells)Cell Line B (pmol/10⁶ cells)
Acetyl-CoA12.5 ± 1.815.2 ± 2.1
Malonyl-CoA0.8 ± 0.11.1 ± 0.2
This compound Not Detected 1.5 ± 0.3
Hexanoyl-CoA2.1 ± 0.41.8 ± 0.3
Octanoyl-CoA3.5 ± 0.62.9 ± 0.5

Note: The values presented are for illustrative purposes only and will vary depending on the cell line and culture conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cell_culture Cell Culture (Adherent or Suspension) harvesting Cell Harvesting and Washing cell_culture->harvesting extraction Acyl-CoA Extraction (Ice-cold 80% MeOH + IS) harvesting->extraction centrifugation Centrifugation (15,000 x g, 4°C) extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying (Nitrogen Stream) supernatant->drying reconstitution Reconstitution drying->reconstitution hplc HPLC Separation (C8/C18 Column) reconstitution->hplc Injection msms Tandem MS Detection (MRM Mode) hplc->msms data_analysis Data Analysis (Quantification) msms->data_analysis

Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.

Fatty Acid Beta-Oxidation Pathway

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H₂O) Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Simplified diagram of the fatty acid beta-oxidation pathway.

References

Application Note and Protocol: Extraction of 6-hydroxyheptanoyl-CoA from Bacterial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism, polyketide synthesis, and the production of biofuels.[1][2][3] 6-hydroxyheptanoyl-CoA is a specific acyl-CoA that may serve as a precursor or intermediate in the biosynthesis of valuable secondary metabolites or specialty chemicals. The accurate and efficient extraction and quantification of this molecule from bacterial cells are crucial for metabolic engineering, drug discovery, and fundamental research.

This document provides a detailed protocol for the extraction of this compound from bacterial cells for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS). The methodology is a composite of established techniques for the extraction of short- and medium-chain acyl-CoAs, designed to ensure high recovery and stability of the target analyte.[2][4][5]

Data Presentation

The following table summarizes representative quantitative data for various acyl-CoA species, including a hypothetical measurement for this compound, to provide a comparative overview of acyl-CoA pool sizes in a bacterial culture. Actual values will vary depending on the bacterial species, growth conditions, and genetic modifications.

Acyl-CoA SpeciesConcentration (nmol/g dry cell weight)
Acetyl-CoA15.5
Malonyl-CoA8.2
Succinyl-CoA28.0
Butyryl-CoA3.1
This compound 1.2
Palmitoyl-CoA (C16:0-CoA)0.5
Stearoyl-CoA (C18:0-CoA)0.3

Note: Data is illustrative and based on typical acyl-CoA abundances found in bacteria like E. coli and Pseudomonas putida.[2] Normalization per gram of dry cell weight is a common practice.

Experimental Protocols

This protocol is designed for the extraction of this compound from Gram-negative or Gram-positive bacteria. It is crucial to perform all steps on ice or at 4°C unless otherwise specified to minimize the degradation of acyl-CoAs.

Materials and Reagents
  • Bacterial cell culture

  • Ice-cold phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 60% methanol (B129727) in 70 mM HEPES buffer, pre-chilled to -40°C

  • Extraction buffer: Acetonitrile/Isopropanol/Water (3:3:2, v/v/v), pre-chilled to 4°C

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL), pre-chilled

  • Zirconia or glass beads (0.1 mm diameter)

  • Bead beater/homogenizer

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS grade solvents (acetonitrile, methanol, water)

  • LC-MS grade formic acid or ammonium (B1175870) acetate

Procedure
  • Cell Harvesting and Quenching:

    • Rapidly harvest a defined volume of bacterial culture (e.g., equivalent to 5-10 mg dry cell weight) by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and immediately resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Centrifuge again at 5,000 x g for 5 minutes at 4°C.

    • To rapidly arrest metabolism, resuspend the cell pellet in 1 mL of -40°C quenching solution. Incubate for 5 minutes on dry ice.

  • Cell Lysis:

    • Centrifuge the quenched cell suspension at 10,000 x g for 5 minutes at 4°C. Discard the supernatant.

    • To the cell pellet, add 500 µL of pre-chilled extraction buffer and an appropriate amount of internal standard.

    • Add an equal volume of zirconia or glass beads (approximately 200-300 µL).

    • Lyse the cells using a bead beater. A typical setting is 2-3 cycles of 30-60 seconds at maximum speed, with 1-2 minutes of cooling on ice between cycles.[6]

  • Extraction of Acyl-CoAs:

    • Following lysis, centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet cell debris and beads.[5]

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.[5] Avoid disturbing the pellet.

  • Sample Concentration and Reconstitution:

    • Dry the supernatant containing the acyl-CoA extract using a vacuum concentrator or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common choice is 50% methanol in water with 0.1% formic acid or 10 mM ammonium acetate.[5]

    • Vortex the sample briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.

    • Transfer the final supernatant to an LC-MS autosampler vial for analysis.

LC-MS/MS Analysis
  • Chromatography: Separation is typically achieved using a C18 reversed-phase column.[7][8] A gradient elution with mobile phases containing a weak acid (e.g., formic acid) or an ion-pairing agent can be used to achieve good peak shape and separation.[9]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). Acyl-CoAs have a characteristic neutral loss of 507 Da corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[7][10]

Visualizations

Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway for the formation of this compound from a heptanoyl-CoA precursor, a common step in fatty acid oxidation or modification.

Metabolic_Pathway Heptanoyl_CoA Heptanoyl-CoA Enoyl_CoA Hept-2-enoyl-CoA Heptanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 6-oxoheptanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Further_Metabolism Further Metabolism Ketoacyl_CoA->Further_Metabolism Thiolase

Caption: Hypothetical pathway for this compound metabolism.

Experimental Workflow

This diagram outlines the key steps in the extraction protocol for this compound from bacterial cells.

Extraction_Workflow cluster_harvest Cell Harvesting & Quenching cluster_extraction Lysis & Extraction cluster_prep Sample Preparation cluster_analysis Analysis Harvest 1. Harvest Cells (Centrifugation) Wash 2. Wash with PBS Harvest->Wash Quench 3. Quench Metabolism (-40°C Methanol) Wash->Quench Lysis 4. Cell Lysis (Bead Beating) Quench->Lysis Extraction 5. Extract Acyl-CoAs (Centrifugation) Lysis->Extraction Dry 6. Dry Extract (Vacuum Concentrator) Extraction->Dry Reconstitute 7. Reconstitute in LC-MS Solvent Dry->Reconstitute LCMS 8. LC-MS/MS Analysis Reconstitute->LCMS

References

Application Notes and Protocols for 6-Hydroxyheptanoyl-CoA in Biotechnology and Bioplastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyheptanoyl-CoA is a key intermediate in the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), a class of biodegradable and biocompatible polyesters with diverse applications in biotechnology and bioplastics. The incorporation of its corresponding monomer, 3-hydroxyheptanoate (3HHp), into the PHA polymer chain imparts desirable properties such as increased flexibility and a lower melting point compared to short-chain-length PHAs. These characteristics make mcl-PHAs containing 3HHp attractive for applications ranging from biodegradable packaging to advanced biomedical devices and drug delivery systems.

This document provides detailed application notes and experimental protocols for the utilization of this compound and the production of 3HHp-containing bioplastics.

Applications of this compound and Derived Bioplastics

The unique properties of mcl-PHAs derived from this compound open up a wide range of applications:

  • Bioplastics: These polymers serve as a sustainable alternative to conventional petroleum-based plastics in applications like flexible films, packaging materials, and agricultural foils. Their biodegradability helps mitigate plastic pollution.

  • Biomedical Devices: The biocompatibility and elastomeric nature of 3HHp-containing PHAs make them suitable for creating medical implants, such as sutures, stents, and scaffolds for tissue engineering, that degrade safely within the body over time.

  • Drug Delivery: These biopolymers can be formulated into micro- or nanoparticles for the controlled release of therapeutic agents. The encapsulation of drugs within a PHA matrix allows for sustained delivery, improving treatment efficacy and patient compliance.

Data Presentation

Table 1: Production of mcl-PHAs containing 3-Hydroxyheptanoate (3HHp) in Pseudomonas putida
StrainCarbon Source(s)Fermentation StrategyBiomass (g/L)PHA Content (% of CDW)3HHp content (mol%)Productivity (g/L/h)Reference
P. putida KT2440Nonanoic acidChemostat--32-[1]
P. putida KT2440Nonanoic acid + Acrylic acidChemostat--12-[1]
P. putida KT2440Nonanoic acid + Glucose + Acrylic acidChemostat--5-[1]
P. putida KT2440Nonanoic acid + Glucose + Acrylic acidFed-batch71.475.5111.8[2][3]
P. putida KT2440Crude GlycerolFed-batch~50~35Present (unquantified)0.23[4]

CDW: Cell Dry Weight

Table 2: Solvent Extraction Efficiency for mcl-PHA Purification
SolventBiomassExtraction TimeYield (wt%)Purity (%)Reference
Methylene (B1212753) chlorideP. putida (PHO)60 min15-[5][6]
Methyl tert-butyl ether (MTBE)P. putida (PHO)18 h~15>99[5][6]
Ethyl acetateP. putida (PHO)18 h~15>99[5][6]
AcetoneP. putida (PHO)18 h~15>99[5][6]
Dimethyl carbonateMixed Microbial Culture (PHBV)1 h30.7 ( g/100g biomass)91.2[7]
1-Butanol (purification step)Mixed Microbial Culture (PHBV)0.5 h-98.0[7]

PHO: Poly(3-hydroxyoctanoate-co-3-hydroxyhexanoate); PHBV: Poly(3-hydroxybutyrate-co-3-hydroxyvalerate)

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of this compound

This protocol is a generalized method based on established procedures for the synthesis of other acyl-CoA molecules and may require optimization.[8]

Materials:

  • 6-hydroxyheptanoic acid

  • Coenzyme A (CoA) lithium salt

  • Ethyl chloroformate (ECF)

  • Triethylamine (B128534) (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, 0.5 M

  • Dry ice/acetone bath

  • HPLC system for purification

Procedure:

  • Activation of 6-hydroxyheptanoic acid:

    • Dissolve 6-hydroxyheptanoic acid (10 eq.) in anhydrous THF.

    • Cool the solution to -15°C in a dry ice/acetone bath.

    • Add triethylamine (5 eq.) and ethyl chloroformate (5 eq.) dropwise while stirring.

    • Continue stirring at -15°C for 45 minutes to form the mixed anhydride (B1165640).

  • Thioesterification with Coenzyme A:

    • In a separate vial, dissolve Coenzyme A lithium salt (1 eq.) in 0.5 M NaHCO₃ solution.

    • Add the CoA solution to the mixed anhydride reaction mixture.

    • Allow the reaction to proceed with stirring for 1 hour at room temperature.

  • Purification:

    • Lyophilize the reaction mixture to dryness.

    • Redissolve the residue in a minimal amount of water.

    • Purify the this compound by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing a suitable ion-pairing agent like triethylammonium (B8662869) acetate.

    • Monitor the elution profile at 260 nm (adenine moiety of CoA).

    • Collect and lyophilize the fractions containing the product.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using LC-MS/MS analysis.

Protocol 2: Production of mcl-PHA containing 3-Hydroxyheptanoate via Fed-Batch Fermentation of Pseudomonas putida KT2440

This protocol is adapted from fed-batch fermentation strategies for producing mcl-PHAs.[2][3][4]

Materials:

  • Pseudomonas putida KT2440

  • Nutrient-rich medium for inoculum preparation (e.g., LB medium)

  • Defined mineral salt medium for fermentation

  • Carbon sources: Nonanoic acid, Glucose

  • Nitrogen source: Ammonium (B1175870) sulfate (B86663)

  • Trace element solution

  • Antifoam agent

  • Bioreactor with pH, temperature, and dissolved oxygen (DO) control

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of P. putida KT2440 into a nutrient-rich medium.

    • Incubate at 30°C with shaking until the late exponential growth phase is reached.

  • Bioreactor Setup and Batch Phase:

    • Prepare the bioreactor with the defined mineral salt medium containing an initial concentration of glucose and a limiting amount of ammonium sulfate.

    • Inoculate the bioreactor with the seed culture.

    • Maintain the temperature at 30°C, pH at 7.0 (controlled with NaOH and H₂SO₄), and DO above 20% saturation by adjusting agitation and aeration.

    • Allow the culture to grow in batch mode until the initial carbon source is nearly depleted.

  • Fed-Batch Phase for Biomass Accumulation:

    • Initiate a fed-batch strategy by feeding a concentrated solution of glucose and ammonium sulfate to achieve a desired specific growth rate (e.g., 0.15 h⁻¹).[2][3]

  • Fed-Batch Phase for PHA Accumulation:

    • Once a high cell density is achieved, switch to a feeding solution containing nonanoic acid and glucose. To control the monomer composition and potentially increase the relative fraction of shorter monomers like 3-hydroxyheptanoate, a β-oxidation inhibitor such as acrylic acid can be included in the feed.[2][3]

    • The feed rate can be controlled to maintain a constant specific growth rate or switched to a constant feed rate.

    • Continue the fermentation until the desired PHA content is reached.

  • Harvesting:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with distilled water and lyophilize for subsequent PHA extraction.

Protocol 3: Extraction and Purification of mcl-PHA

This protocol outlines a general solvent extraction method.[5][6][7]

Materials:

  • Lyophilized PHA-containing biomass

  • Solvent (e.g., dimethyl carbonate, methyl tert-butyl ether, or chloroform)

  • Non-solvent for precipitation (e.g., methanol (B129727) or ethanol)

  • Reflux apparatus

  • Centrifuge

  • Filtration system

Procedure:

  • Extraction:

    • Suspend the lyophilized biomass in the chosen solvent (e.g., at a ratio of 1:20 w/v).

    • Reflux the suspension at the boiling point of the solvent for a defined period (e.g., 1-4 hours).

    • After extraction, separate the cell debris from the polymer solution by centrifugation or filtration.

  • Precipitation:

    • Slowly add the polymer solution to a stirred excess of a non-solvent (e.g., 10 volumes of cold methanol) to precipitate the PHA.

    • Continue stirring for 30 minutes to ensure complete precipitation.

  • Washing and Drying:

    • Collect the precipitated PHA by filtration.

    • Wash the polymer with fresh non-solvent to remove residual impurities.

    • Dry the purified PHA in a vacuum oven at a temperature below its melting point.

Protocol 4: Characterization of mcl-PHA by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for determining the monomeric composition of the produced PHA.[9][10][11]

Materials:

  • Purified PHA sample (10-20 mg)

  • Acidic methanol (e.g., 3% v/v H₂SO₄ in methanol)

  • Chloroform (B151607)

  • Internal standard (e.g., benzoic acid)

  • GC-MS system with a suitable capillary column (e.g., DB-WAX)

Procedure:

  • Methanolysis:

    • Place the PHA sample in a screw-capped test tube.

    • Add 2 mL of acidic methanol and 2 mL of chloroform containing the internal standard.

    • Seal the tube tightly and heat at 100°C for 4 hours to convert the hydroxyalkanoate monomers into their corresponding methyl esters.

  • Sample Preparation for GC-MS:

    • After cooling, add 1 mL of distilled water and vortex thoroughly.

    • Allow the phases to separate. The methyl esters will be in the lower chloroform phase.

    • Carefully transfer the chloroform phase to a new vial for analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the chloroform phase into the GC-MS system.

    • Use a temperature gradient program to separate the different methyl esters. For example, an initial temperature of 80°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min.

    • The mass spectrometer should be operated in electron impact (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the peaks corresponding to the methyl esters of the different 3-hydroxyalkanoates based on their retention times and mass spectra (comparison with standards or library data).

    • Quantify the relative abundance of each monomer by integrating the peak areas and normalizing them against the internal standard.

Protocol 5: Characterization of mcl-PHA by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the polymer.[12][13]

Materials:

  • Purified PHA sample

  • Deuterated chloroform (CDCl₃)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified PHA in approximately 0.7 mL of CDCl₃.

  • ¹H NMR Analysis:

    • Acquire the ¹H NMR spectrum.

    • Expected chemical shifts for a 3-hydroxyheptanoate monomer within a PHA chain are approximately:

      • ~5.2 ppm (multiplet, -CH- of the polymer backbone)

      • ~2.5 ppm (multiplet, -CH₂- adjacent to the carbonyl group)

      • ~1.6 ppm (multiplet, -CH₂- adjacent to the methine group)

      • ~1.3 ppm (multiplet, other methylene groups in the side chain)

      • ~0.9 ppm (triplet, terminal -CH₃ group of the side chain)

  • ¹³C NMR Analysis:

    • Acquire the ¹³C NMR spectrum.

    • Expected chemical shifts are approximately:

      • ~169 ppm (carbonyl carbon, C=O)

      • ~70 ppm (methine carbon, -CH-)

      • ~41 ppm (methylene carbon adjacent to the carbonyl)

      • ~34 ppm (methylene carbon adjacent to the methine)

      • ~25, 22 ppm (other methylene carbons in the side chain)

      • ~14 ppm (terminal methyl carbon, -CH₃)

Visualizations

Caption: Metabolic pathway for mcl-PHA production from fatty acids.

Experimental_Workflow_for_mcl_PHA_Production Inoculum Inoculum Preparation (P. putida KT2440) Fermentation Fed-Batch Fermentation (Biomass & PHA Accumulation) Inoculum->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Drying Lyophilization (Drying of Biomass) Harvesting->Drying Extraction Solvent Extraction (e.g., Dimethyl Carbonate) Drying->Extraction Purification PHA Precipitation & Washing (Methanol) Extraction->Purification Characterization Polymer Characterization (GC-MS, NMR, GPC) Purification->Characterization

Caption: Experimental workflow for mcl-PHA production and characterization.

Logical_Relationship_PHA_Properties_Applications Monomer This compound (precursor to 3HHp monomer) Polymer mcl-PHA (Poly(3-hydroxyheptanoate)) Monomer->Polymer Polymerization Properties Polymer Properties - Biocompatibility - Biodegradability - Flexibility - Lower Melting Point Polymer->Properties determines Applications Applications - Bioplastics - Medical Devices - Drug Delivery Properties->Applications enables

References

Application Notes and Protocols for In Vitro Enzyme Assays Using 6-Hydroxyheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-hydroxyheptanoyl-CoA is a medium-chain acyl-coenzyme A (acyl-CoA) molecule of interest in the study of fatty acid metabolism and the development of therapeutics targeting enzymes involved in these pathways. Its unique hydroxyl group at the C6 position makes it a valuable substrate for investigating the substrate specificity and kinetics of various acyl-CoA metabolizing enzymes. These application notes provide detailed protocols for in vitro assays using this compound, enabling researchers to characterize enzyme activity, screen for inhibitors, and elucidate metabolic pathways.

The protocols described herein are adapted from established methods for similar short- and medium-chain acyl-CoAs. They focus on two key classes of enzymes that are likely to process this compound: Acyl-CoA Dehydrogenases (ACADs) and 3-Hydroxyacyl-CoA Dehydrogenases (HADH).

Data Presentation

Table 1: Hypothetical Kinetic Parameters of Enzymes with this compound
EnzymeApparent Km (µM)Apparent Vmax (µmol/min/mg)Assay Method
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)751.5ETF Fluorescence Reduction
Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD)1200.8Spectrophotometric (NADH)
Novel Acyl-CoA Oxidase (ExpO-1)502.1Fluorometric (H2O2)

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Table 2: Reagent Concentrations for a Standard 200 µL Reaction
ReagentStock ConcentrationVolume per Well (µL)Final Concentration
Assay Buffer (Tris-HCl, pH 7.5)1 M20100 mM
This compound10 mM2-200.1 - 1 mM
NAD+ (for Dehydrogenase Assay)50 mM41 mM
Electron Transfer Flavoprotein (ETF)1 mg/mL525 µg/mL
Enzyme (e.g., MCAD)0.5 mg/mL1025 µg/mL
Water (Nuclease-Free)-To 200-

Experimental Protocols

Protocol 1: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol measures the activity of ACyl-CoA dehydrogenases by monitoring the reduction of a fluorescent electron acceptor. A common method is the Electron Transfer Flavoprotein (ETF) fluorescence reduction assay.[1]

Materials:

  • This compound

  • Purified recombinant enzyme (e.g., MCAD)

  • Purified recombinant Electron Transfer Flavoprotein (ETF)[1]

  • Anaerobic assay buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • Microplate fluorometer (Excitation: 380 nm, Emission: 450 nm)

  • Anaerobic chamber or glove box

Procedure:

  • Prepare all solutions in the anaerobic assay buffer and maintain anaerobic conditions throughout the experiment.

  • In a 96-well microplate, add the assay components in the following order:

    • Assay Buffer

    • Electron Transfer Flavoprotein (ETF)

    • Enzyme solution

  • Initiate the reaction by adding this compound.

  • Immediately place the microplate in the fluorometer and begin kinetic measurements.

  • Monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the enzyme activity.

  • Calculate the initial reaction velocity from the linear portion of the curve.

Protocol 2: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This protocol measures the activity of 3-Hydroxyacyl-CoA Dehydrogenases by monitoring the reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.[2]

Materials:

  • This compound

  • Purified recombinant enzyme (e.g., SCHAD)

  • NAD+ (β-Nicotinamide adenine (B156593) dinucleotide)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • UV-transparent 96-well microplate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • To a UV-transparent microplate well or cuvette, add the following:

    • Assay Buffer

    • NAD+ solution

    • Enzyme solution

  • Incubate the mixture for 5 minutes at the desired assay temperature (e.g., 37°C) to allow for temperature equilibration.

  • Initiate the reaction by adding this compound.

  • Immediately place the plate or cuvette in the spectrophotometer and begin kinetic measurements.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

Protocol 3: Coupled Acyl-CoA Oxidase Activity Assay

This protocol is for acyl-CoA oxidases that produce hydrogen peroxide (H2O2) as a product. The H2O2 is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent or colorimetric signal.[3]

Materials:

  • This compound

  • Purified recombinant acyl-CoA oxidase

  • Horseradish Peroxidase (HRP)

  • A fluorescent or colorimetric HRP substrate (e.g., Amplex Red or 4-hydroxyphenylacetic acid)[3]

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Microplate reader (fluorometer or spectrophotometer, depending on the substrate)

Procedure:

  • Prepare a working solution containing the HRP and the fluorescent/colorimetric substrate in the assay buffer.

  • In a 96-well microplate, add the following:

    • Assay Buffer

    • Working solution (HRP and substrate)

    • Enzyme solution

  • Incubate for 5 minutes at the desired temperature.

  • Initiate the reaction by adding this compound.

  • Immediately place the plate in the microplate reader and begin kinetic measurements.

  • Monitor the increase in fluorescence or absorbance over time.

  • Generate a standard curve with known concentrations of H2O2 to quantify the rate of product formation.

Visualizations

signaling_pathway cluster_ACAD Acyl-CoA Dehydrogenase Pathway This compound This compound Enoyl-CoA Enoyl-CoA This compound->Enoyl-CoA ACAD FAD FAD FADH2 FADH2 FAD->FADH2 ACAD ETF_ox ETF_ox FADH2->ETF_ox ETF Reductase ETF_red ETF_red ETF_red->FAD ETF Reductase

Caption: Acyl-CoA Dehydrogenase Reaction Pathway.

experimental_workflow prep Prepare Reagents (Buffer, Substrate, Enzyme) mix Mix Assay Components in Microplate prep->mix initiate Initiate Reaction with Substrate mix->initiate measure Kinetic Measurement (Fluor/Spec) initiate->measure analyze Data Analysis (Initial Velocity) measure->analyze

Caption: General In Vitro Enzyme Assay Workflow.

logical_relationship sub Substrate (this compound) enz Enzyme sub->enz Binds prod Product enz->prod Catalyzes signal Detectable Signal prod->signal Generates

Caption: Logical Flow of a Coupled Enzyme Assay.

References

Application Notes and Protocols: Stable Isotope Labeling for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Stable Isotope Labeling of 6-Hydroxyheptanoyl-CoA for Metabolic Flux Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. Stable isotope labeling, in conjunction with analytical techniques like mass spectrometry (MS), is a cornerstone of MFA. By introducing molecules enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a system, researchers can trace the path of these isotopes through metabolic pathways, providing a dynamic view of cellular metabolism.

This document aims to provide detailed application notes and protocols for conducting stable isotope labeling experiments to analyze the metabolic flux of a specific molecule. However, a comprehensive search of the scientific literature reveals a critical lack of information regarding the metabolic pathway, biosynthesis, and enzymatic reactions involving This compound . While the metabolism of heptanoate (B1214049) (a seven-carbon fatty acid) is documented to proceed via β-oxidation to yield acetyl-CoA and propionyl-CoA, there is no established pathway for the formation or subsequent metabolism of its 6-hydroxy derivative.

Therefore, it is not currently feasible to design a meaningful metabolic flux analysis experiment specifically for this compound.

To demonstrate the principles and methodologies of applying stable isotope labeling for MFA of a hydroxylated fatty acid, this document will instead focus on a well-characterized pathway: the ω-oxidation of hexanoate (B1226103) to 6-hydroxyhexanoate (B1236181) and its subsequent metabolism. This pathway serves as a relevant and instructive example for researchers interested in fatty acid hydroxylation and metabolism. In some bacteria, hexanoate can be hydroxylated at the omega (ω) position to form 6-hydroxyhexanoate, which can then be further oxidized.

Application Notes: Stable Isotope Labeling of Hexanoate for ω-Oxidation Flux Analysis

Principle of the Assay

This protocol describes the use of uniformly ¹³C-labeled hexanoate ([U-¹³C₆]hexanoate) as a tracer to investigate the flux through the ω-oxidation pathway in bacterial cultures, such as certain Pseudomonas species. By monitoring the incorporation of ¹³C into downstream metabolites like 6-hydroxyhexanoate and adipate, we can quantify the activity of this pathway.

Key Applications
  • Pathway Elucidation: Confirming and quantifying the activity of the ω-oxidation pathway for medium-chain fatty acids.

  • Enzyme Characterization: Studying the in vivo activity of ω-hydroxylases and related enzymes.

  • Metabolic Engineering: Evaluating the impact of genetic modifications on the flux through the ω-oxidation pathway for the production of valuable dicarboxylic acids like adipic acid.

  • Drug Discovery: Screening for inhibitors of fatty acid ω-oxidation.

Experimental Protocols

Synthesis of Isotopically Labeled Precursor

While [U-¹³C₆]hexanoate is commercially available, custom synthesis of specifically labeled precursors may be necessary for more detailed flux analysis. The synthesis of labeled fatty acids can be achieved through various organic chemistry routes.

Bacterial Culture and Labeling

Materials:

  • Bacterial strain capable of ω-oxidation (e.g., Pseudomonas putida)

  • Minimal salts medium

  • [U-¹³C₆]hexanoate

  • Unlabeled hexanoate

  • Shaking incubator

  • Spectrophotometer

Protocol:

  • Prepare a starter culture of the bacterial strain in a suitable rich medium overnight.

  • Inoculate a minimal salts medium containing a limiting amount of a standard carbon source with the overnight culture.

  • Grow the culture to the mid-exponential phase (OD₆₀₀ ≈ 0.5-0.6).

  • Prepare a labeling medium containing a defined concentration of [U-¹³C₆]hexanoate. A common approach is to use a mixture of labeled and unlabeled substrate (e.g., 50% [U-¹³C₆]hexanoate and 50% unlabeled hexanoate) to achieve a detectable isotopic enrichment.

  • Harvest the cells from the pre-culture by centrifugation and wash them with fresh minimal medium to remove any residual carbon source.

  • Resuspend the cells in the prepared labeling medium and continue incubation.

  • Collect cell samples and culture supernatants at various time points (e.g., 0, 15, 30, 60, 120 minutes) for metabolite extraction and analysis. Rapidly quench metabolic activity by mixing the sample with a cold solvent (e.g., 60% methanol (B129727) at -20°C).

Metabolite Extraction

Materials:

  • Collected cell pellets and supernatants

  • Extraction solvent (e.g., a mixture of methanol, acetonitrile, and water)

  • Centrifuge

  • Lyophilizer or speed vacuum

Protocol:

  • For intracellular metabolites, resuspend the quenched cell pellets in a cold extraction solvent.

  • For extracellular metabolites, use the quenched culture supernatant directly.

  • Lyse the cells using methods like sonication or bead beating, keeping the samples on ice.

  • Centrifuge the samples to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites.

  • Dry the extracts using a lyophilizer or speed vacuum.

LC-MS Analysis for Isotope Incorporation

Materials:

  • Dried metabolite extracts

  • LC-MS grade solvents

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.

  • Inject the samples onto an appropriate LC column (e.g., a C18 column for reversed-phase chromatography).

  • Develop a chromatographic method to separate hexanoate, 6-hydroxyhexanoate, and other relevant metabolites.

  • Operate the mass spectrometer in a suitable mode (e.g., negative ion mode for carboxylic acids) to detect the metabolites of interest.

  • Acquire full scan mass spectra to observe the mass isotopologue distributions (MIDs) of the target metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

Data Presentation and Analysis

The quantitative data from the LC-MS analysis should be organized into clear tables to facilitate comparison and interpretation.

Table 1: Mass Isotopologue Distribution of Hexanoate and its Metabolites

MetaboliteTime Point (min)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Hexanoate050.00.50.10.00.00.049.4
6048.20.60.10.00.00.051.1
6-Hydroxyhexanoate01000.00.00.00.00.00.0
6075.31.20.30.10.15.018.0
Adipate01000.00.00.00.00.00.0
6088.10.90.20.10.12.58.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The fractional labeling of each metabolite can be calculated from the MIDs. This data is then used in computational models (e.g., using software like INCA or Metran) to estimate the metabolic fluxes.

Visualizations

Diagrams are essential for visualizing the experimental workflow and the metabolic pathways under investigation.

Experimental_Workflow cluster_culture Bacterial Culture cluster_labeling Stable Isotope Labeling cluster_analysis Analysis Start Starter Culture PreCulture Pre-culture Growth Start->PreCulture Harvest Harvest & Wash Cells PreCulture->Harvest Labeling Incubate with [U-13C6]Hexanoate Harvest->Labeling Quenching Quench Metabolism Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS Analysis Extraction->LCMS MFA Metabolic Flux Analysis LCMS->MFA

Caption: Experimental workflow for stable isotope labeling.

Omega_Oxidation_Pathway Hexanoate [U-13C6]Hexanoate HexanoylCoA [U-13C6]Hexanoyl-CoA Hexanoate->HexanoylCoA Acyl-CoA Synthetase HydroxyhexanoylCoA 6-Hydroxy-[U-13C6]hexanoyl-CoA HexanoylCoA->HydroxyhexanoylCoA ω-Hydroxylase (Alkane monooxygenase) BetaOxidation β-Oxidation HexanoylCoA->BetaOxidation OxohexanoylCoA 6-Oxo-[U-13C6]hexanoyl-CoA HydroxyhexanoylCoA->OxohexanoylCoA Alcohol Dehydrogenase AdipylCoA [U-13C6]Adipyl-CoA OxohexanoylCoA->AdipylCoA Aldehyde Dehydrogenase

Caption: Proposed ω-oxidation pathway of hexanoate.

Conclusion

While the direct analysis of this compound metabolism is currently not possible due to a lack of foundational knowledge, the principles and protocols outlined here for the ω-oxidation of hexanoate provide a robust framework for researchers interested in studying hydroxylated fatty acid metabolism. The successful application of these methods will contribute to a deeper understanding of fatty acid metabolic pathways and can be adapted as new pathways are discovered and characterized.

Application Notes and Protocols for the Development of a Real-Time 6-Hydroxyheptanoyl-CoA Biosensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the development and implementation of a genetically encoded biosensor for the real-time monitoring of 6-hydroxyheptanoyl-CoA. While a specific biosensor for this compound has not been extensively described in existing literature, this document outlines a detailed protocol based on established principles of biosensor design for similar acyl-CoA molecules, such as long-chain fatty acyl-CoAs and acetyl-CoA.[1][2][3][4][5] The proposed biosensor aims to provide a powerful tool for studying the metabolic pathways involving this compound, with potential applications in drug discovery and development.[6]

Introduction

This compound is an intermediate in various metabolic pathways, and its real-time monitoring within living cells is crucial for understanding its physiological and pathological roles. Genetically encoded biosensors, often based on fluorescent proteins, offer a non-invasive method for real-time tracking of metabolite dynamics in vivo.[7][8][9] This document details the proposed design, construction, and validation of a novel biosensor for this compound, leveraging established methodologies for creating biosensors for other acyl-CoA molecules.[1][2][3][4]

Proposed Biosensor Design and Mechanism

The proposed biosensor is a genetically encoded, single-molecule Förster Resonance Energy Transfer (FRET)-based sensor.[3][4] It will consist of a specific this compound binding domain flanked by two fluorescent proteins, a donor and an acceptor. The binding of this compound will induce a conformational change in the binding domain, altering the distance or orientation between the two fluorescent proteins and thus changing the FRET efficiency.

Signaling Pathway of the Proposed Biosensor

Caption: Proposed FRET-based biosensor mechanism.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to develop and validate the this compound biosensor.

Biosensor Construction
  • Selection of a Binding Domain: Identify a bacterial transcription factor or enzyme that specifically binds to this compound or a structurally similar molecule. This can be achieved through literature review of metabolic pathways involving this molecule or through bioinformatics screening.

  • Gene Synthesis and Cloning: Synthesize the gene encoding the selected binding domain and clone it into a mammalian expression vector between the sequences of a FRET donor (e.g., mCerulean) and a FRET acceptor (e.g., mVenus). Flexible linkers should be included to allow for conformational changes.

  • Mutagenesis and Optimization: If the initial binding affinity and specificity are not optimal, perform site-directed mutagenesis of the binding domain to improve its characteristics. This is a critical step in biosensor engineering.[10]

In Vitro Characterization
  • Protein Expression and Purification: Express the biosensor protein in a suitable expression system (e.g., E. coli) and purify it using affinity chromatography.

  • Spectroscopic Analysis: Perform fluorescence spectroscopy to determine the excitation and emission spectra of the purified biosensor.

  • Titration Experiments: Titrate the purified biosensor with varying concentrations of this compound and other potential interfering acyl-CoA molecules to determine the dissociation constant (Kd), dynamic range, and specificity. Measure the ratiometric change in fluorescence (Acceptor/Donor emission).

In Vivo Validation in Cultured Cells
  • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293T or HeLa cells) and transfect them with the biosensor plasmid using a standard transfection reagent.[2]

  • Live-Cell Imaging: Perform live-cell imaging using a fluorescence microscope equipped with filters for the donor and acceptor fluorophores.

  • Stimulation and Real-Time Monitoring: Treat the cells with precursors of this compound or inhibitors of its downstream metabolism to induce changes in its intracellular concentration.[4] Record the ratiometric FRET signal over time to monitor the dynamics of this compound.

Experimental Workflow

Experimental Workflow Figure 2: Workflow for biosensor development. cluster_design Biosensor Design & Construction cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation A Identify Binding Domain B Gene Synthesis & Cloning A->B C Mutagenesis & Optimization B->C D Protein Expression & Purification C->D E Spectroscopic Analysis D->E F Titration & Specificity Testing E->F G Cell Culture & Transfection F->G H Live-Cell Imaging G->H I Real-Time Monitoring H->I

Caption: Workflow for biosensor development.

Data Presentation

The quantitative data obtained from the characterization experiments should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Characterization of the this compound Biosensor
ParameterValue
Dissociation Constant (Kd)Expected in low µM range
Dynamic Range (FRET ratio change)Expected > 50%
Specificity (fold-change vs. other acyl-CoAs)Expected > 10-fold
Response Time (t1/2)Expected in seconds to minutes
Table 2: In Vivo Performance in Mammalian Cells
ParameterValue
Basal FRET Ratio in CytosolTo be determined
Maximum FRET Ratio upon StimulationTo be determined
Subcellular LocalizationExpected to be cytosolic

Applications in Drug Development

The real-time monitoring of this compound can be highly valuable in drug development.[6]

  • Target Identification and Validation: Understanding the dynamics of this compound in disease models can help identify and validate novel drug targets within its metabolic pathway.

  • High-Throughput Screening: The biosensor can be adapted for high-throughput screening of compound libraries to identify molecules that modulate the levels of this compound.

  • Mechanism of Action Studies: The biosensor can be used to elucidate the mechanism of action of drugs that target enzymes involved in this compound metabolism.

  • Toxicity Screening: Monitoring off-target effects of drug candidates on this compound metabolism can be an important part of preclinical toxicity screening.

Drug Development Workflow

Drug Development Workflow Figure 3: Biosensor application in drug development. TargetID Target Identification & Validation HTS High-Throughput Screening TargetID->HTS MOA Mechanism of Action Studies HTS->MOA Tox Toxicity Screening MOA->Tox LeadOpt Lead Optimization Tox->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

Caption: Biosensor application in drug development.

Conclusion

The development of a genetically encoded biosensor for real-time this compound monitoring presents a significant opportunity to advance our understanding of its metabolic roles and to accelerate drug discovery efforts. The protocols and frameworks presented in these application notes provide a solid foundation for the successful design, construction, and validation of such a biosensor. While challenges in achieving high specificity and sensitivity are anticipated, the established methodologies for acyl-CoA biosensor development offer a clear path forward.

References

Application Notes and Protocols for the Structural Analysis of 6-Hydroxyheptanoyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-hydroxyheptanoyl-CoA is an acyl-coenzyme A thioester that plays a role in various metabolic pathways. Its structural elucidation is crucial for understanding its biochemical function and for the development of potential therapeutic agents that target these pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the non-destructive structural analysis of organic molecules in solution. This document provides detailed application notes and protocols for the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation

The following table summarizes the predicted quantitative ¹H and ¹³C NMR data for this compound in D₂O. These values are essential for the initial assignment of the NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

Atom Number¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (ppm)
1---204.5
22.85t7.454.2
31.65p7.525.8
41.45m-28.9
51.55m-38.6
63.80m-67.5
71.18d6.223.5
CoA-H8'8.55s-148.8
CoA-H2'8.30s-141.7
CoA-H1''6.15d5.887.5
CoA-H2''4.60t5.074.8
CoA-H3''4.35t4.571.5
CoA-H4''4.15m-84.2
CoA-H5''a/b4.25m-65.2
CoA-H2'''3.55t6.538.5
CoA-H1'''2.50t6.535.8
CoA-CH₃(a)0.90s-19.8
CoA-CH₃(b)0.85s-19.5

Note: Chemical shifts are referenced to an internal standard (e.g., TSP or DSS at 0.00 ppm). Predicted values were obtained using publicly available NMR prediction software and may vary slightly from experimental values.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. Coenzyme A and its derivatives are susceptible to oxidation and degradation.

Materials:

  • This compound sample

  • Deuterium oxide (D₂O, 99.9%)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4 in D₂O)

  • Internal standard (e.g., TSP or DSS)

  • 5 mm NMR tubes

Protocol:

  • Weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 500 µL of 0.1 M phosphate buffer (pH 7.4) prepared in D₂O.[1]

  • Add a small, known amount of an internal standard (e.g., TSP or DSS) to the solution for chemical shift referencing.

  • Vortex the sample gently to ensure complete dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If the sample is not to be analyzed immediately, it is advisable to degas the sample by bubbling with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the thiol group.[1]

1D NMR Data Acquisition

¹H NMR Spectroscopy:

  • Spectrometer: 500 MHz or higher field NMR spectrometer

  • Pulse Program: A standard one-pulse sequence with water suppression (e.g., presaturation or Watergate).

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 5 seconds

    • Number of Scans (NS): 16-64 (depending on sample concentration)

    • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Spectrometer: 125 MHz or higher (corresponding to the ¹H frequency)

  • Pulse Program: A standard proton-decoupled one-pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width (SW): 220-250 ppm

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2-5 seconds

    • Number of Scans (NS): 1024-4096 (or more, depending on concentration)

    • Temperature: 298 K

2D NMR Data Acquisition

¹H-¹H COSY (Correlation Spectroscopy): COSY experiments are used to identify proton-proton spin-spin coupling networks, which helps in assigning protons on adjacent carbons.

  • Pulse Program: cosygpmf or similar gradient-selected COSY sequence.

  • Acquisition Parameters:

    • Spectral Width (SW): 12 ppm in both F1 and F2 dimensions.

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 4-16 per increment

    • Relaxation Delay (D1): 1.5-2.0 seconds

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons with their directly attached carbons, providing unambiguous C-H bond connectivity.

  • Pulse Program: hsqcedetgpsisp2.2 or similar edited HSQC sequence to differentiate CH, CH₂, and CH₃ groups.

  • Acquisition Parameters:

    • Spectral Width (SW): 12 ppm in F2 (¹H) and 180 ppm in F1 (¹³C).

    • Number of Increments (F1): 128-256

    • Number of Scans (NS): 8-32 per increment

    • Relaxation Delay (D1): 1.5-2.0 seconds

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve this compound in D2O with buffer and standard prep2 Transfer to NMR tube prep1->prep2 acq1d 1D NMR (¹H and ¹³C) prep2->acq1d acq2d 2D NMR (COSY and HSQC) acq1d->acq2d proc1 Fourier Transform and Phasing acq2d->proc1 proc2 Baseline and Peak Integration proc1->proc2 proc3 Spectral Assignment proc2->proc3 proc4 Structural Elucidation proc3->proc4

Caption: Experimental workflow for NMR analysis.

structural_analysis_pathway cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assignment Structural Assignment h1_spec ¹H Spectrum: Chemical Shifts, Multiplicity, Integration cosy ¹H-¹H COSY: Identifies H-H Couplings h1_spec->cosy c13_spec ¹³C Spectrum: Chemical Shifts, Number of Carbons hsqc ¹H-¹³C HSQC: Identifies C-H Bonds c13_spec->hsqc assign Assign Protons and Carbons to Molecular Structure cosy->assign hsqc->assign final_structure Final Structure of This compound assign->final_structure

Caption: Logical flow for structural elucidation.

References

Troubleshooting & Optimization

Technical Support Center: Microbial Production of 6-Hydroxyheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microbial production of 6-hydroxyheptanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues leading to low product yields.

Troubleshooting Guides

This section provides detailed answers to specific problems you may encounter during your experiments.

Question 1: My engineered microbial strain is producing very low titers of this compound. What are the most likely causes?

Low titers of this compound can stem from several factors throughout the biosynthetic pathway. The primary areas to investigate are:

  • Insufficient Precursor Supply: The biosynthesis of this compound likely relies on precursors from central carbon metabolism, such as acetyl-CoA and malonyl-CoA.[1][2] A high metabolic flux towards competing pathways can limit the availability of these essential building blocks.

  • Suboptimal Enzyme Activity: The heterologously expressed enzymes in your pathway may have low catalytic efficiency (kcat/Km) or be poorly expressed, leading to bottlenecks.[3][4][5]

  • Cofactor Imbalance: The synthesis and hydroxylation of the acyl chain are likely dependent on cofactors such as NADPH and ATP.[6] An imbalance in the cellular redox state or low energy charge can hinder pathway efficiency.

  • Product Degradation or Toxicity: The host organism may be degrading the this compound product, or the product itself may be toxic to the cells, inhibiting growth and overall productivity.[7]

  • Inaccurate Quantification Methods: The analytical method used to measure the product concentration may not be sensitive or accurate enough, leading to an underestimation of the actual yield.[8][9][10]

To systematically troubleshoot this issue, it is recommended to follow a logical workflow to pinpoint the specific bottleneck.

Troubleshooting_Workflow Start Low this compound Titer CheckQuant Verify Analytical Method (LC-MS/MS) Start->CheckQuant CheckGrowth Assess Cell Growth and Viability CheckQuant->CheckGrowth Method OK SolutionQuant Optimize Sample Prep & LC-MS/MS Protocol CheckQuant->SolutionQuant Method Inaccurate CheckPrecursors Quantify Intracellular Precursors (e.g., Acetyl-CoA) CheckGrowth->CheckPrecursors Growth Normal SolutionGrowth Optimize Culture Conditions (Medium, Temp, pH) CheckGrowth->SolutionGrowth Growth Impaired CheckEnzymes Analyze Enzyme Expression & Activity (SDS-PAGE, in vitro assays) CheckPrecursors->CheckEnzymes Precursors Sufficient SolutionPrecursors Engineer Precursor Supply (e.g., upregulate ACC, knockout competing pathways) CheckPrecursors->SolutionPrecursors Precursors Limiting CheckCofactors Measure Cofactor Ratios (e.g., NADPH/NADP+) CheckEnzymes->CheckCofactors Enzymes Active SolutionEnzymes Optimize Codons, Promoters, or Perform Enzyme Engineering CheckEnzymes->SolutionEnzymes Low Expression/Activity SolutionCofactors Engineer Cofactor Regeneration (e.g., overexpress transhydrogenase) CheckCofactors->SolutionCofactors Imbalance Detected

Caption: A workflow for troubleshooting low this compound yield.

Question 2: How can I determine if precursor supply is the limiting factor for my production?

To ascertain if precursor availability is the bottleneck, a combination of analytical measurements and metabolic engineering strategies can be employed.

1. Quantify Intracellular Precursors: Measure the intracellular concentrations of key precursors like acetyl-CoA and malonyl-CoA in your production strain versus a control strain (e.g., the parent strain without the production pathway). A significant depletion of these precursors in the production strain suggests a supply limitation.

2. Supplement with Pathway Intermediates: If feasible, supplement the culture medium with intermediates that feed into the this compound pathway. An increase in product titer upon supplementation would strongly indicate a precursor supply issue upstream of the supplemented intermediate.

3. Metabolic Engineering Approaches: Implement metabolic engineering strategies to increase the precursor pool and observe the effect on product yield.[11][12]

  • Upregulate Precursor Synthesis: Overexpress key enzymes in the precursor supply pathway, such as acetyl-CoA carboxylase (ACC) to increase the malonyl-CoA pool.[2]

  • Knockout Competing Pathways: Delete genes for pathways that compete for the same precursors, such as acetate (B1210297) production (ackA-pta) or fatty acid degradation (fadD).[7][13]

The table below presents hypothetical data illustrating the effect of these interventions.

Strain ConfigurationAcetyl-CoA (nmol/mg protein)Malonyl-CoA (nmol/mg protein)This compound Titer (mg/L)
Base Production Strain1.50.550
+ ACC Overexpression1.32.0150
+ ackA-pta Deletion2.50.680
+ ACC Overexpression & ackA-pta Deletion2.22.5250
Question 3: My enzyme expression levels appear sufficient on an SDS-PAGE gel, but the yield is still low. What could be the problem?

Sufficient protein expression does not always equate to high enzymatic activity in vivo. Several factors could be at play:

  • Poor Enzyme Kinetics: The enzyme may have a high Km or a low kcat for its substrate, making it inefficient.[3][5][14]

  • Cofactor Limitation: The enzyme might require a specific cofactor (e.g., NADPH, FAD) that is not sufficiently available.

  • Improper Folding or Post-Translational Modification: The heterologously expressed enzyme may not be folding correctly in the microbial host, or it may lack a necessary post-translational modification.

  • Product Inhibition: The product, this compound, may be inhibiting the activity of one or more enzymes in the pathway.

To diagnose this, perform in vitro enzyme assays using cell-free extracts or purified enzymes to determine the specific activity.

Frequently Asked Questions (FAQs)

What is a plausible biosynthetic pathway for this compound?

A likely biosynthetic route starts from acetyl-CoA and involves chain elongation followed by a hydroxylation step. This pathway would be analogous to fatty acid synthesis with a terminal modification.

Biosynthetic_Pathway cluster_central_metabolism Central Metabolism cluster_pathway This compound Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Acyl_ACP_C4 Butyryl-ACP MalonylCoA->Acyl_ACP_C4 FAS Acyl_ACP_C6 Hexanoyl-ACP Acyl_ACP_C4->Acyl_ACP_C6 FAS Heptanoyl_ACP Heptanoyl-ACP Acyl_ACP_C6->Heptanoyl_ACP FAS Heptanoyl_CoA Heptanoyl-CoA Heptanoyl_ACP->Heptanoyl_CoA Acyl-ACP:CoA Transacylase Hydroxyheptanoyl_CoA This compound Heptanoyl_CoA->Hydroxyheptanoyl_CoA Hydroxylase (P450) ACC Acetyl-CoA Carboxylase FAS Fatty Acid Synthase

Caption: A proposed biosynthetic pathway for this compound.

How do I accurately quantify this compound?

Due to the low intracellular concentrations and potential for instability, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust and sensitive method for quantifying acyl-CoA species.[8][9][10]

What are common strategies to improve cofactor availability?
  • Overexpress NADPH-regenerating enzymes: Enzymes like transhydrogenase or those in the pentose (B10789219) phosphate (B84403) pathway can be overexpressed to increase the NADPH/NADP+ ratio.[6]

  • Modify metabolic fluxes: Rerouting carbon flux through pathways that generate the desired cofactor can be effective.

  • Balance pathway enzyme cofactor preference: If possible, engineer enzymes to use a more abundant cofactor (e.g., NADH instead of NADPH).

Experimental Protocols

Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound from microbial cell pellets.

1. Sample Preparation (Protein Precipitation):

  • Harvest a known quantity of cells (e.g., from 1 mL of culture at a specific OD600) by centrifugation at 15,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the pellet in 200 µL of an ice-cold extraction solvent (e.g., 10% trichloroacetic acid or a methanol/acetonitrile (B52724)/water mixture).

  • Lyse the cells by sonication or bead beating on ice.

  • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[8]

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[8]

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column for separation.

  • Mobile Phases: Employ a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

  • Quantification: Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The MRM transition would be specific to the precursor and a characteristic fragment ion of this compound.

3. Data Analysis:

  • Construct a calibration curve using a purified standard of this compound.

  • Normalize the quantified product concentration to the initial cell mass or protein concentration.

LCMS_Workflow A Cell Pellet Collection B Washing with PBS A->B C Resuspension in Extraction Solvent B->C D Cell Lysis (Sonication) C->D E Centrifugation D->E F Supernatant Collection E->F G LC-MS/MS Analysis F->G H Data Analysis & Quantification G->H

Caption: Workflow for the LC-MS/MS analysis of this compound.

References

Technical Support Center: Optimizing Fermentation for Enhanced 6-Hydroxyheptanoyl-CoA Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing 6-hydroxyheptanoyl-CoA accumulation.

Troubleshooting Guides

Issue 1: Low or No Accumulation of this compound

Question: My fermentation is yielding low or undetectable levels of this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low accumulation of this compound is a common challenge and can stem from several factors related to the microbial strain, fermentation conditions, and metabolic pathways. Here’s a systematic approach to troubleshooting this issue:

Possible Causes & Corrective Actions:

Factor Possible Cause Recommended Action
Microbial Strain Inappropriate or inefficient strain.- Strain Selection: Ensure you are using a strain known for producing medium-chain-length polyhydroxyalkanoates (mcl-PHAs), such as Pseudomonas putida. These strains possess the necessary enzymatic machinery for the β-oxidation of odd-chain fatty acids. - Metabolic Engineering: Consider using a metabolically engineered strain. Key genetic modifications include the deletion of the PHA depolymerase gene (phaZ) to prevent the breakdown of the accumulated polymer and the overexpression of the PHA synthase gene (phaC) to enhance polymerization from acyl-CoA precursors.
Carbon Source Suboptimal or incorrect carbon source.- Primary Carbon Source: Utilize an odd-chain fatty acid, such as heptanoic acid or nonanoic acid, as the primary carbon source. The β-oxidation of these fatty acids directly yields C7 and other odd-chain acyl-CoA intermediates. - Co-feeding Strategy: Implement a fed-batch strategy with co-feeding of a readily metabolizable carbon source (e.g., glucose) for robust cell growth and the odd-chain fatty acid as the precursor for this compound.
β-Oxidation Pathway Inefficient flux towards this compound or its rapid further degradation.- β-Oxidation Inhibitors: Introduce a β-oxidation inhibitor, such as acrylic acid, into the fermentation medium. This can prevent the complete degradation of the fatty acid, leading to the accumulation of intermediate-chain-length acyl-CoAs. The concentration of the inhibitor needs to be carefully optimized to avoid toxicity.
Nutrient Limitation Inadequate trigger for precursor accumulation.- Nitrogen or Phosphorus Limitation: Ensure that a key nutrient, typically nitrogen or phosphorus, is limited during the PHA accumulation phase while the carbon source is in excess. This metabolic switch redirects carbon flux from cell growth to the synthesis and storage of compounds like PHAs.
Fermentation Parameters Suboptimal environmental conditions.- pH Control: Maintain the pH of the fermentation medium within the optimal range for your microbial strain, which is typically around 7.0 for Pseudomonas putida.[1] - Temperature: The optimal temperature for PHA production in Pseudomonas species is generally between 30°C and 34°C.[2] - Dissolved Oxygen (DO): While oxygen is necessary for cell growth and the oxidative process of β-oxidation, low dissolved oxygen levels can sometimes promote the synthesis of mcl-PHA from fatty acids.[3] Experiment with different DO setpoints to find the optimal level for your system.

Troubleshooting Workflow for Low this compound Accumulation

G start Low/No this compound strain Verify Microbial Strain (e.g., P. putida, engineered) start->strain strain->start Incorrect strain carbon Check Carbon Source (Odd-chain fatty acid, co-feeding) strain->carbon Strain is appropriate carbon->start Suboptimal carbon source conditions Optimize Fermentation Conditions (pH, Temp, DO) carbon->conditions Carbon source is optimal conditions->start Suboptimal conditions pathway Investigate β-Oxidation Pathway (Inhibitors, gene expression) conditions->pathway Conditions are optimized pathway->start Inefficient pathway analysis Analyze Intracellular Acyl-CoA Pools (LC-MS/MS) pathway->analysis Pathway is targeted result Enhanced Accumulation analysis->result Successful

A flowchart for troubleshooting low this compound yield.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is this compound and why is it important? A1: this compound is a hydroxy fatty acyl-coenzyme A molecule. It is a key precursor in the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biodegradable and biocompatible polyesters with a wide range of potential applications in the medical and pharmaceutical industries.

  • Q2: Which microorganisms are best suited for producing this compound? A2: Pseudomonas species, particularly Pseudomonas putida, are widely used for the production of mcl-PHAs and their precursors.[4] These bacteria possess a robust β-oxidation pathway that can be leveraged to produce odd-chain-length hydroxyacyl-CoAs when fed odd-chain fatty acids.

Fermentation Optimization

  • Q3: How does the carbon-to-nitrogen (C/N) ratio influence the accumulation of this compound? A3: A high C/N ratio is crucial for triggering the accumulation of PHA precursors. When nitrogen is limited, cell proliferation slows down, and the excess carbon is channeled into storage compounds, including PHAs, which are synthesized from acyl-CoA intermediates.

  • Q4: What is the role of fed-batch fermentation in optimizing this compound accumulation? A4: Fed-batch fermentation allows for better control over the growth rate and substrate concentration, which is critical for maintaining optimal conditions for precursor accumulation.[5][6] A common strategy involves an initial batch phase for biomass growth, followed by a fed-batch phase where a limiting nutrient is kept low and the carbon source (e.g., heptanoic acid) is fed to sustain the production of this compound.

Metabolic Engineering

  • Q5: What are the key genetic targets for enhancing this compound accumulation? A5: Key genetic engineering strategies include:

    • Overexpression of PHA synthase (phaC): This drives the polymerization of hydroxyacyl-CoAs into PHAs, creating a metabolic sink that can pull the pathway towards the formation of precursors like this compound.

    • Overexpression of (R)-specific enoyl-CoA hydratase (phaJ): This enzyme is crucial for converting β-oxidation intermediates into the (R)-3-hydroxyacyl-CoA monomers required for PHA synthesis.[7]

    • Deletion of PHA depolymerase (phaZ): This prevents the degradation of the synthesized PHA polymer, which can indirectly lead to a higher accumulation of its precursors.

    • Knockout of competing metabolic pathways: Deleting genes involved in the further degradation of acyl-CoA intermediates can channel more of the carbon flux towards the desired product.

Metabolic Pathway for this compound Biosynthesis

G heptanoate Heptanoate (Carbon Source) acyl_coa_synthetase Acyl-CoA Synthetase heptanoate->acyl_coa_synthetase heptanoyl_coa Heptanoyl-CoA acyl_coa_synthetase->heptanoyl_coa acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase heptanoyl_coa->acyl_coa_dehydrogenase enoyl_coa trans-2-Heptenoyl-CoA acyl_coa_dehydrogenase->enoyl_coa phaJ PhaJ (Enoyl-CoA Hydratase) enoyl_coa->phaJ beta_oxidation Further β-Oxidation (competing pathway) enoyl_coa->beta_oxidation hydroxyheptanoyl_coa 3-Hydroxyheptanoyl-CoA phaJ->hydroxyheptanoyl_coa six_hydroxy This compound (via isomerization/other steps) hydroxyheptanoyl_coa->six_hydroxy Isomerization/ Modification phaC PhaC (PHA Synthase) six_hydroxy->phaC mcl_pha mcl-PHA Polymer phaC->mcl_pha

Biosynthesis of this compound from heptanoate.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for mcl-PHA Production

This protocol outlines a general fed-batch fermentation strategy for producing mcl-PHAs containing this compound precursors using Pseudomonas putida.

1. Inoculum Preparation:

  • Inoculate a single colony of P. putida into a suitable seed medium (e.g., LB broth).

  • Incubate at 30°C with shaking until the culture reaches the late exponential phase.

2. Bioreactor Setup and Batch Phase:

  • Prepare the fermentation medium with all necessary nutrients except for the primary odd-chain fatty acid. A defined mineral salts medium is recommended.

  • Inoculate the bioreactor with the seed culture.

  • Run the batch phase at 30°C, pH 7.0, and with sufficient aeration to maintain a dissolved oxygen level above 20%.

3. Fed-Batch Phase:

  • Once a nutrient (typically nitrogen) becomes limiting, initiate the fed-batch phase.

  • Co-feed a concentrated solution of a primary carbon source (e.g., glucose) for energy and an odd-chain fatty acid (e.g., heptanoic acid) as the precursor. The feeding rate should be controlled to maintain a desired specific growth rate.[6]

  • If necessary, a solution of a β-oxidation inhibitor (e.g., acrylic acid) can also be co-fed at a low, non-toxic concentration.

4. Monitoring and Sampling:

  • Regularly monitor and control pH, temperature, and dissolved oxygen.

  • Take samples periodically to measure cell density (OD600), substrate consumption, and for the analysis of intracellular acyl-CoA pools.

Protocol 2: Quantification of Intracellular Acyl-CoAs by LC-MS/MS

This protocol provides a general method for the extraction and quantification of intracellular acyl-CoAs, including this compound.

1. Sample Quenching and Extraction:

  • Rapidly quench a known volume of cell culture in a cold solvent (e.g., methanol) to halt metabolic activity.

  • Centrifuge the quenched cells and discard the supernatant.

  • Extract the intracellular metabolites by resuspending the cell pellet in an extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

  • Lyse the cells using methods such as sonication or bead beating.

2. Protein Precipitation and Supernatant Collection:

  • Precipitate proteins from the cell lysate, for example, by adding cold trichloroacetic acid.

  • Centrifuge to pellet the precipitated proteins and cell debris.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

3. LC-MS/MS Analysis:

  • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Use a suitable reversed-phase column for the separation of acyl-CoAs.

  • Employ a mass spectrometer set to detect the specific mass-to-charge ratio (m/z) of this compound and other acyl-CoAs of interest.

  • Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a known concentration of the compound.

Experimental Workflow for Acyl-CoA Quantification

G start Fermentation Sample quench Metabolic Quenching (Cold Methanol) start->quench extract Metabolite Extraction (Solvent + Lysis) quench->extract precipitate Protein Precipitation (TCA) extract->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant (Contains Acyl-CoAs) centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantify Quantification (Standard Curve) lcms->quantify result Acyl-CoA Concentration quantify->result

Workflow for quantifying intracellular acyl-CoAs.

References

Overcoming challenges in the purification of 6-hydroxyheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 6-hydroxyheptanoyl-CoA.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete enzymatic synthesis or chemical coupling: The initial reaction to produce this compound may be inefficient.- Optimize reaction conditions (pH, temperature, enzyme/substrate concentration, reaction time).- Verify the purity of starting materials (6-hydroxyheptanoic acid, Coenzyme A).- Consider alternative synthesis methods, such as enzymatic synthesis using a suitable acyl-CoA synthetase.[1]
Degradation of this compound: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperature.- Maintain a slightly acidic to neutral pH (around 6.0-7.5) throughout the purification process.- Perform all purification steps at low temperatures (4°C) to minimize enzymatic and chemical degradation.[2]- Work quickly to reduce the time the compound is in solution.
Poor recovery from chromatography column: The target molecule may be binding too strongly or not at all to the chromatography resin.- For Ion Exchange Chromatography: Adjust the pH of the buffers to ensure the target molecule has the appropriate charge for binding to the resin.[3][4] Elute with a salt gradient to find the optimal salt concentration for release.[5]- For Hydrophobic Interaction Chromatography: Optimize the salt concentration of the binding buffer; a high salt concentration generally enhances hydrophobic interactions.[6][7] Elute by decreasing the salt gradient.[6]- For Solid-Phase Extraction: Ensure the cartridge is properly conditioned and equilibrated. Elute with a suitable organic solvent.[8][9][10]
Presence of Contaminants in the Final Product Incomplete removal of unreacted starting materials: Free Coenzyme A and 6-hydroxyheptanoic acid may co-elute with the product.- Ion Exchange Chromatography is effective for separating charged molecules like CoA from the desired product.[3][4]- Reverse-Phase HPLC can be used to separate the more polar unreacted starting materials from the acyl-CoA.
Presence of byproducts from the synthesis reaction: Undesired side reactions may have occurred.- Utilize a multi-step purification strategy combining different chromatography techniques (e.g., ion exchange followed by hydrophobic interaction or size exclusion chromatography) to resolve complex mixtures.[2]
Co-purification of proteins/enzymes: If synthesized enzymatically, the acyl-CoA synthetase may be present.- Incorporate a protein precipitation step (e.g., with ammonium (B1175870) sulfate) or a protein removal column (e.g., affinity chromatography if the enzyme is tagged) prior to small molecule purification.[2]
Difficulty in Quantifying this compound Inaccurate measurement of concentration: The method used for quantification may not be sensitive or specific enough.- Use UV spectrophotometry at 260 nm, which is characteristic of the adenine (B156593) ring of Coenzyme A.[8]- For more accurate and sensitive quantification, employ HPLC with UV detection or mass spectrometry.[8][9][10]
Lack of a proper standard: Accurate quantification requires a pure standard of this compound.- If a commercial standard is unavailable, the purity of the in-house purified compound must be rigorously assessed by multiple analytical methods (e.g., HPLC, NMR, MS) before use as a standard.[11][12]
Product Instability During Storage Hydrolysis or oxidation of the molecule: Improper storage conditions can lead to degradation.- Store the purified this compound as a lyophilized powder at -80°C for long-term stability.- For short-term storage, a slightly acidic buffer (pH ~6.0) at -20°C or -80°C can be used. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for purifying this compound from a crude synthesis reaction?

A1: For initial cleanup and removal of bulk impurities, Solid-Phase Extraction (SPE) is a rapid and effective first step. A weak anion exchange or a reverse-phase C18 cartridge can be employed to capture the acyl-CoA and allow for the removal of salts and other highly polar or nonpolar contaminants.[8][9][10][13]

Q2: Which chromatography technique offers the best resolution for separating this compound from other acyl-CoAs of similar chain length?

A2: High-Performance Liquid Chromatography (HPLC) , particularly with a reverse-phase C18 column, provides excellent resolution for separating acyl-CoAs based on the hydrophobicity of their fatty acyl chains.[8] A gradient elution with an organic solvent like acetonitrile (B52724) is typically used.

Q3: How can I remove unreacted Coenzyme A from my this compound preparation?

A3: Anion Exchange Chromatography is a suitable method for this separation. At a neutral or slightly basic pH, both Coenzyme A and this compound will be negatively charged and bind to an anion exchange resin. Due to the difference in charge and size conferred by the 6-hydroxyheptanoyl group, they can be eluted at different salt concentrations.[3][4]

Q4: What are the critical parameters to control during Hydrophobic Interaction Chromatography (HIC) for this compound purification?

A4: The most critical parameter in HIC is the salt concentration of the buffer. A high salt concentration (e.g., 1-2 M ammonium sulfate) is used for binding the sample to the column, as it enhances hydrophobic interactions. Elution is achieved by gradually decreasing the salt concentration.[6][7] The type of salt and the pH can also influence the separation.[14]

Q5: How can I confirm the purity and identity of my final this compound product?

A5: A combination of analytical techniques should be used:

  • HPLC with UV detection (at 260 nm) can assess purity by showing a single major peak.[8]

  • Mass Spectrometry (MS) can confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure.

A Certificate of Analysis (CoA) for a reference standard should include these purity assessments.[11][12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup
  • Cartridge Selection: Use a weak anion exchange or C18 SPE cartridge.

  • Conditioning: Condition the cartridge with one column volume of methanol (B129727), followed by one column volume of water.

  • Equilibration: Equilibrate the cartridge with two column volumes of a low ionic strength buffer (e.g., 25 mM ammonium acetate, pH 6.0).

  • Sample Loading: Adjust the pH of the crude sample to match the equilibration buffer and load it onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with two column volumes of the equilibration buffer to remove unbound impurities.

  • Elution:

    • For anion exchange: Elute with a buffer containing a higher salt concentration (e.g., 500 mM ammonium acetate, pH 6.0).

    • For C18: Elute with an organic solvent such as methanol or acetonitrile.

  • Drying: Dry the eluted sample under a stream of nitrogen or by lyophilization.

Protocol 2: Purification by Ion Exchange Chromatography
  • Column and Resin: Use a column packed with a strong or weak anion exchange resin (e.g., DEAE-Sepharose or Q-Sepharose).

  • Equilibration: Equilibrate the column with a starting buffer of low ionic strength (e.g., 20 mM Tris-HCl, pH 7.5) for at least 5-10 column volumes.[5]

  • Sample Preparation: Ensure the sample is in the same buffer as the starting buffer. This may require buffer exchange via dialysis or a desalting column.

  • Sample Loading: Apply the sample to the column.

  • Washing: Wash the column with the starting buffer until the UV absorbance at 280 nm (for protein contaminants) and 260 nm returns to baseline.

  • Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer). Collect fractions.

  • Analysis: Analyze the fractions for the presence of this compound using HPLC or UV spectrophotometry at 260 nm. Pool the fractions containing the pure product.

  • Desalting: Remove the salt from the pooled fractions using a desalting column or dialysis.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage synthesis Crude this compound (from enzymatic or chemical synthesis) spe Solid-Phase Extraction (SPE) (Initial Cleanup) synthesis->spe Crude Product iex Ion Exchange Chromatography (Removal of CoA and charged impurities) spe->iex Partially Purified Product hic Hydrophobic Interaction Chromatography (Optional Polishing Step) iex->hic Further Purification analysis Purity & Identity Confirmation (HPLC, MS, NMR) iex->analysis Purified Product hic->analysis Highly Purified Product storage Lyophilization & Storage (-80°C) analysis->storage Confirmed Pure Product Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Purity? check_synthesis Verify Synthesis Efficiency start->check_synthesis Yes check_degradation Assess Product Degradation (Control pH and Temperature) start->check_degradation Yes optimize_recovery Optimize Chromatography Recovery start->optimize_recovery Yes remove_reactants Improve Removal of Unreacted Starting Materials start->remove_reactants Yes remove_byproducts Add Orthogonal Purification Step start->remove_byproducts Yes remove_protein Incorporate Protein Removal Step start->remove_protein Yes check_synthesis->optimize_recovery check_degradation->optimize_recovery remove_reactants->remove_byproducts

References

Common issues and solutions in the mass spectrometry of 6-hydroxyheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the mass spectrometric analysis of 6-hydroxyheptanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the mass spectrometry of this compound?

A1: The most common issues include low signal intensity, poor peak shape, and difficulty in achieving reproducible quantification. These problems can arise from sample degradation, inefficient ionization, ion suppression from the sample matrix, suboptimal mass spectrometer parameters, and chromatographic issues.[1][2]

Q2: Which ionization mode is best for analyzing this compound?

A2: For most acyl-CoA compounds, positive ion mode electrospray ionization (ESI) is generally more sensitive, often by a factor of three, compared to negative ion mode.[2] Therefore, positive ion mode is recommended for the analysis of this compound.

Q3: What is the characteristic fragmentation pattern of this compound in positive ion mode ESI-MS/MS?

A3: Acyl-CoAs, including this compound, exhibit a characteristic fragmentation pattern in positive ion mode tandem mass spectrometry (MS/MS). This is defined by a neutral loss of the 5'-ADP moiety, which corresponds to 507.3 Da.[3][4] Another common fragment ion observed is at an m/z of 428, resulting from fragmentation between the 5'-diphosphates.[4][5]

Q4: What are the expected m/z values for the precursor ion of this compound?

A4: To determine the exact m/z of the precursor ion, you must first calculate the exact mass of the neutral molecule (C₂₈H₄₈N₇O₁₈P₃S). The primary ion to target in positive ESI mode is the protonated molecule [M+H]⁺. It is also common to observe adducts, primarily with sodium [M+Na]⁺ and potassium [M+K]⁺.[2] Using high-purity solvents can help minimize the intensity of these adducts.[2]

Q5: How can I improve the ionization efficiency of this compound?

A5: The choice of mobile phase additives is critical for enhancing ionization efficiency. While trifluoroacetic acid (TFA) can provide good chromatographic separation, it is known to cause severe signal suppression in mass spectrometry.[2] Buffered mobile phases containing ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are recommended to improve protonation and signal response.[2]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity

Possible Causes & Solutions

Cause Solution
Sample Degradation Acyl-CoAs are susceptible to hydrolysis. Prepare samples fresh and keep them on ice or at 4°C. Minimize the time samples are in aqueous solutions, especially at non-acidic pH.[1]
Inefficient Ionization Operate the mass spectrometer in positive ion mode ESI, which is generally more sensitive for acyl-CoAs.[2] Optimize mobile phase additives; use ammonium formate or acetate instead of TFA.[2]
Suboptimal MS Parameters Optimize source parameters such as desolvation temperature and gas flows.[1] Perform collision energy optimization to ensure efficient fragmentation of the precursor ion.[1]
Ion Suppression Complex biological samples can cause matrix effects that suppress the analyte signal.[1] Improve sample cleanup, for example, by using solid-phase extraction (SPE).[1] Ensure adequate chromatographic separation from co-eluting matrix components.
Instrument Malfunction Infuse a known, stable compound to verify that the mass spectrometer is functioning correctly and that you have a stable electrospray.[1]
Issue 2: Poor Chromatographic Peak Shape

Possible Causes & Solutions

Cause Solution
Column Overload Reduce the amount of sample injected onto the column.
Column Contamination Poor peak shape can result from a contaminated column.[1] Implement a column wash step between injections, such as a 0.1% phosphoric acid wash, to remove contaminants.[6]
Inappropriate Mobile Phase Ensure the mobile phase composition is optimized for reversed-phase chromatography of acyl-CoAs. A common starting point is a gradient of acetonitrile (B52724) in water with an additive like ammonium formate.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol is a general guideline for the extraction of medium-chain acyl-CoAs from tissues or cultured cells.[3][7]

Materials:

  • Ice-cold methanol[7]

  • Ice-cold 50 mM ammonium acetate (pH 6.8) or 2.5% (w/v) 5-Sulfosalicylic acid (SSA)[3][7]

  • Internal Standard (e.g., Heptadecanoyl-CoA)[3][8]

  • Homogenizer

  • Centrifuge (capable of >15,000 x g and 4°C)[3]

  • Vacuum concentrator[7]

Procedure:

  • Homogenization: For tissues, weigh approximately 10-20 mg of frozen tissue. For cultured cells, wash the cell pellet with ice-cold PBS. Homogenize the sample on ice in 1 mL of ice-cold methanol (B129727) or an SSA solution containing the internal standard.[3][7]

  • Protein Precipitation: Vortex the mixture vigorously and incubate on ice for 15 minutes to precipitate proteins.[7]

  • Centrifugation: Centrifuge the homogenate at >15,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.[3]

  • Drying: Dry the supernatant completely using a vacuum concentrator.[7]

  • Reconstitution: Reconstitute the dried pellet in 100 µL of 50 mM ammonium acetate (pH 6.8) or an appropriate mobile phase for LC-MS analysis.[7] Vortex briefly and centrifuge to pellet any insoluble material.[7]

Protocol 2: LC-MS/MS Analysis of this compound

This method utilizes reversed-phase chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer

LC Conditions:

  • Column: C18 reversed-phase column[3]

  • Mobile Phase A: Water with 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 10 mM ammonium formate

  • Gradient: A suitable gradient to separate this compound from other acyl-CoAs.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: 40°C

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

  • Scan Type: Multiple Reaction Monitoring (MRM)[3]

  • Precursor Ion: The calculated m/z for the [M+H]⁺ of this compound.

  • Product Ions: Target the characteristic fragment at m/z 428 and the product ion resulting from the neutral loss of 507.3 Da.[3][5]

  • Collision Energy (CE): Optimize for the specific instrument and analyte.

  • Source Parameters: Optimize desolvation temperature and gas flows for stable and efficient ionization.[1]

Quantitative Data Summary

The following table presents expected performance characteristics for the quantitative analysis of acyl-CoAs using LC-MS/MS. The values are representative and may vary depending on the specific instrumentation and matrix.

Parameter Expected Performance Reference
Linear Range Expected to be linear over a wide dynamic range.[3][9]
Lower Limit of Quantification (LLOQ) Low nanomolar to high picomolar range.[3][6][9]
Precision & Accuracy High precision and accuracy are achievable with the use of an appropriate internal standard.[10]
Recovery 90-111% depending on the extraction method and acyl-CoA chain length.[6]

Visualizations

experimental_workflow sample Biological Sample (Tissue or Cells) extraction Extraction with Internal Standard sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Caption: Experimental workflow for LC-MS/MS analysis. (Max-width: 760px)

fragmentation_pathway precursor [this compound + H]+ nl_507 Neutral Loss of 507.3 Da (5'-ADP moiety) precursor->nl_507 Collision-Induced Dissociation fragment_428 Product Ion m/z 428 (Adenosine Diphosphate Ribose) precursor->fragment_428 Collision-Induced Dissociation product_ion [Acyl Group + H]+ nl_507->product_ion

Caption: Fragmentation of this compound in ESI+. (Max-width: 760px)

troubleshooting_logic start Low Signal Intensity? check_ms Check MS Performance with Standard start->check_ms ms_ok MS OK? check_ms->ms_ok fix_ms Troubleshoot Mass Spectrometer ms_ok->fix_ms No check_reagents Prepare Fresh Standards & Mobile Phases ms_ok->check_reagents Yes fix_ms->check_ms reagents_ok Signal Improved? check_reagents->reagents_ok optimize_params Optimize MS Parameters (e.g., Collision Energy) reagents_ok->optimize_params No end Signal Acquired reagents_ok->end Yes check_sample_prep Review Sample Prep (Degradation, Ion Suppression) optimize_params->check_sample_prep

Caption: Troubleshooting logic for low signal intensity. (Max-width: 760px)

References

Technical Support Center: Strategies to Improve the Stability of 6-Hydroxyheptanoyl-CoA During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and recovery of 6-hydroxyheptanoyl-CoA during extraction procedures. The following information is based on established principles for handling medium-chain acyl-CoA thioesters.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

Low recovery of this compound is primarily due to the inherent instability of its thioester bond, which is susceptible to three main degradation pathways:

  • Enzymatic Degradation: Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), rapidly hydrolyze the thioester bond upon cell lysis.[1] These enzymes are widespread and must be inactivated instantly to prevent loss of the target analyte.[1]

  • Chemical Hydrolysis: The thioester bond is prone to chemical hydrolysis, a reaction that is highly dependent on pH. Stability is significantly compromised in alkaline conditions (pH above 8).[1]

  • Thermal Decomposition: Elevated temperatures accelerate the rates of both enzymatic and chemical degradation, leading to significant sample loss.[1]

Q2: What is the optimal pH range for extracting and storing this compound?

Aqueous solutions of Coenzyme A and its derivatives are most stable in a slightly acidic environment, typically between pH 4 and 6.[1] Many established protocols for acyl-CoA extraction utilize buffers with a pH of approximately 4.9 to minimize chemical hydrolysis.[1][2]

Q3: How critical is temperature control during the extraction process?

Temperature control is absolutely critical. All experimental steps, including homogenization, centrifugation, and solvent evaporation, must be conducted at low temperatures (0-4°C) to minimize degradation.[1] It is essential to use pre-chilled buffers, solvents, and equipment throughout the procedure.[3] For long-term storage, acyl-CoA derivatives should be kept at -20°C or, preferably, below.[1]

Q4: What are the most effective methods for inactivating degrading enzymes?

The most critical step for preserving the sample is the immediate and complete inactivation of enzymatic activity upon sample collection or cell lysis.[1] This is typically achieved by homogenizing the sample directly in an ice-cold organic solvent, such as acetonitrile (B52724) or methanol, or in a strongly acidic buffer.[3][4] This action simultaneously disrupts cells, denatures proteins (including thioesterases), and creates an environment that preserves the acyl-CoA molecule.

Troubleshooting Guide: Low Recovery of this compound

This guide addresses the most common issue encountered during extraction: poor yield of the target molecule.

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// Edges start -> cause1 [color="#5F6368"]; cause1 -> solution1 [color="#34A853"]; start -> cause2 [color="#5F6368"]; cause2 -> solution2 [color="#34A853"]; start -> cause3 [color="#5F6368"]; cause3 -> solution3 [color="#34A853"]; start -> cause4 [color="#5F6368"]; cause4 -> solution4 [color="#34A853"]; }

Caption: General experimental workflow for the extraction of this compound.

Visualization of Degradation Pathways

Understanding the factors that lead to the degradation of this compound is key to designing a stable extraction protocol. The primary threats are enzymatic activity, non-optimal pH, and high temperature, all of which target the unstable thioester bond.

dot

DegradationPathways Molecule This compound (Stable) Degraded Degradation Products: Coenzyme A + 6-hydroxyheptanoic acid Enzymes Enzymatic Activity (Thioesterases) pH Chemical Hydrolysis (Alkaline pH) Temp Thermal Energy (High Temperature) Enzymes->Degraded Hydrolyzes Thioester Bond pH->Degraded Hydrolyzes Thioester Bond Temp->Degraded Accelerates Reactions

References

Technical Support Center: Optimizing 6-Hydroxyheptanoyl-CoA Resolution in Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 6-hydroxyheptanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during liquid chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good resolution for this compound?

A1: The primary challenges stem from the molecule's physicochemical properties. As a polar and ionizable compound, this compound can exhibit poor retention on traditional reversed-phase columns and is susceptible to peak tailing due to interactions with residual silanols on the stationary phase. Its structural similarity to other endogenous acyl-CoAs can also lead to co-elution, complicating accurate quantification.

Q2: Which chromatography mode is best suited for this compound analysis?

A2: Both reversed-phase chromatography with an ion-pairing agent and hydrophilic interaction liquid chromatography (HILIC) can be effective.[1][2][3] Reversed-phase with an ion-pairing agent can improve retention and peak shape for charged molecules.[4][5][6] HILIC is specifically designed for the separation of polar compounds and can provide excellent resolution.[1][2][3][7] The choice often depends on the sample matrix and the availability of instrumentation.

Q3: My peaks for this compound are broad and tailing. What are the likely causes and solutions?

A3: Peak tailing is a common issue for polar and charged analytes. The likely causes include secondary interactions with the stationary phase, column overload, or a mismatch between the sample solvent and the mobile phase.[8][9] To address this, consider adding a small amount of a competing acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase, reducing the sample injection volume or concentration, and ensuring your sample is dissolved in the initial mobile phase.[6][8][9]

Q4: I am observing inconsistent retention times for my analyte. What should I check?

A4: Retention time drift can be caused by several factors.[8] Ensure your mobile phase is freshly prepared and properly mixed, especially if you are running a gradient. The column must be fully equilibrated before each injection; increasing the equilibration time can help.[10] Also, check for any leaks in the HPLC system, as these can cause fluctuations in flow rate and pressure. A stable column temperature is also crucial, so using a column oven is highly recommended.[11][12]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the liquid chromatography of this compound.

Issue 1: Poor Resolution and Co-eluting Peaks

If you are experiencing inadequate separation between this compound and other components in your sample, follow this troubleshooting workflow.

PoorResolution start Start: Poor Resolution mobile_phase Optimize Mobile Phase start->mobile_phase gradient Adjust Gradient mobile_phase->gradient If still poor solved Resolution Improved mobile_phase->solved If successful column Evaluate Column gradient->column If still poor gradient->solved If successful ion_pair Introduce Ion-Pairing Agent (Reversed-Phase) column->ion_pair If using RP hilic Switch to HILIC column->hilic If RP fails ion_pair->solved hilic->solved AsymmetricPeaks start Start: Asymmetric Peaks check_sample Check Sample Preparation start->check_sample check_column Inspect Column and Connections check_sample->check_column If issue persists solved Symmetric Peaks Achieved check_sample->solved If successful adjust_mobile_phase Adjust Mobile Phase check_column->adjust_mobile_phase If issue persists check_column->solved If successful check_injection Review Injection Parameters adjust_mobile_phase->check_injection If issue persists adjust_mobile_phase->solved If successful check_injection->solved

References

Minimizing degradation of 6-hydroxyheptanoyl-CoA in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 6-hydroxyheptanoyl-CoA in biological samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

A1: The degradation of this compound in biological samples is primarily due to two main factors:

  • Enzymatic Degradation: The most significant cause of degradation is the activity of endogenous enzymes, particularly 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase, which are involved in fatty acid β-oxidation.[1][2][3] These enzymes will metabolize this compound, altering its concentration in the sample.

  • Chemical Instability: The thioester bond in acyl-CoA molecules is susceptible to hydrolysis, especially under alkaline (basic) pH conditions.[1][4] Elevated temperatures can also accelerate this chemical breakdown.

Q2: How can I prevent enzymatic degradation of this compound during sample collection and processing?

A2: To prevent enzymatic degradation, it is crucial to inhibit enzyme activity immediately upon sample collection. This can be achieved by:

  • Rapid Freezing: Immediately snap-freeze tissue samples in liquid nitrogen. This halts metabolic processes.

  • Acidification: Homogenize the frozen tissue in an acidic solution, such as one containing perchloric acid (PCA) or sulfosalicylic acid. This denatures and precipitates proteins, including degradative enzymes.

  • Enzyme Inhibitors: While acidification is the most common method, the use of a cocktail of enzyme inhibitors can also be considered, although this is less common for acyl-CoA analysis.

Q3: What is the optimal pH for storing and processing samples containing this compound?

A3: To maintain the chemical stability of the thioester bond, samples should be kept at a neutral to slightly acidic pH, ideally between 6.0 and 7.5.[4] Strongly alkaline conditions (pH > 8.0) will lead to rapid hydrolysis of the thioester bond and should be avoided.

Q4: What are the recommended storage conditions for biological samples and extracts containing this compound?

A4: Proper storage is critical to prevent degradation. The following conditions are recommended:

  • Short-Term Storage (during processing): Keep samples and extracts on ice or at 4°C at all times.

  • Long-Term Storage: For long-term storage, samples and extracts should be kept at -80°C.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no detectable this compound 1. Enzymatic degradation during sample handling. 2. Chemical hydrolysis due to improper pH. 3. Inefficient extraction. 1. Ensure rapid quenching of metabolic activity (snap-freezing) and immediate homogenization in an acidic extraction solvent. 2. Verify the pH of all buffers and solutions are between 6.0 and 7.5. 3. Optimize the extraction protocol; consider solid-phase extraction (SPE) for sample cleanup and enrichment.
High variability between replicate samples 1. Inconsistent sample collection and processing times. 2. Partial thawing of samples. 3. Inconsistent homogenization. 1. Standardize the time between sample collection and freezing/homogenization. 2. Ensure samples remain frozen until the moment of homogenization. 3. Use a mechanical homogenizer to ensure consistent and thorough tissue disruption.
Presence of unexpected peaks in LC-MS/MS analysis 1. Degradation products of this compound. 2. Isobaric interferences from other metabolites.[5] 3. Matrix effects. [6][7]1. Check for the presence of masses corresponding to the dehydrated (enoyl-CoA) or oxidized (ketoacyl-CoA) forms of the analyte. 2. Optimize chromatographic separation to resolve interfering compounds. 3. Perform a matrix effect study and consider using a more rigorous sample cleanup method like SPE.
Poor peak shape (tailing, fronting) in chromatography 1. Suboptimal mobile phase composition. 2. Column contamination or degradation. 3. Interaction of the analyte with the analytical column. 1. Adjust the mobile phase pH and organic solvent gradient. 2. Use a guard column and flush the analytical column regularly. 3. Consider a different column chemistry if peak shape issues persist.

Quantitative Data Summary

The following tables provide quantitative data to guide experimental design. Note that data for this compound is limited; therefore, data for closely related medium-chain acyl-CoAs are provided as a reference. Users should validate these parameters for their specific experimental setup.

Table 1: Recommended Storage Conditions for Acyl-CoA Samples

Condition Temperature Duration Notes
Tissue Samples (Pre-extraction) -80°C or Liquid NitrogenLong-termAvoid repeated freeze-thaw cycles.
Sample Homogenates/Extracts 4°C or on Ice< 24 hoursFor immediate processing.
Sample Homogenates/Extracts -80°CLong-termEnsure extracts are in a neutral to slightly acidic buffer.

Table 2: pH and Temperature Effects on Thioester Bond Stability (General)

pH Range Temperature Stability Primary Degradation Pathway
< 6.04°C to 37°CRelatively StableAcid-catalyzed hydrolysis (slower)
6.0 - 7.54°C to 37°COptimal Stability Minimal spontaneous hydrolysis
> 8.04°C to 37°CUnstableBase-catalyzed hydrolysis (rapid)
Elevated (> 37°C)Any pHDecreased StabilityIncreased rate of hydrolysis

Data generalized from studies on various thioesters.[1][4]

Table 3: Potential Inhibitors of 3-Hydroxyacyl-CoA Dehydrogenase

Inhibitor Target Enzyme Effective Concentration Range (in vitro) Notes
Acetoacetyl-CoA3-Hydroxyacyl-CoA DehydrogenaseCompetitive inhibitor; concentration should be optimized.Product inhibition.[8]
Acetyl-CoA3-Hydroxyacyl-CoA Dehydrogenase0.1 mM - 1 mMCan have an inhibitory effect.
Propionyl-CoA3-Hydroxyacyl-CoA Dehydrogenase0.1 mM - 1 mMCan have an inhibitory effect.

Note: These concentrations are based on in vitro enzyme assays and may need to be adjusted for use in tissue homogenates. Their primary utility in this context is for specialized mechanistic studies rather than routine sample stabilization, where rapid protein denaturation via acidification is more common and effective.

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissue

This protocol is designed to rapidly halt enzymatic activity and efficiently extract medium-chain acyl-CoAs.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) or 6% (w/v) perchloric acid (PCA) in water.

  • Internal Standard (IS): A stable isotope-labeled version of a medium-chain acyl-CoA (e.g., D3-octanoyl-CoA).

  • Homogenizer (e.g., Polytron)

  • Centrifuge capable of 15,000 x g and 4°C.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Collection: Immediately after excision, weigh the tissue sample (e.g., 50-100 mg).

  • Quenching: Snap-freeze the tissue in liquid nitrogen.

  • Homogenization: a. Place the frozen tissue in a pre-chilled mortar and grind to a fine powder under liquid nitrogen. b. Transfer the frozen powder to a pre-weighed tube containing 1 mL of ice-cold Extraction Buffer and a known amount of the Internal Standard. c. Homogenize immediately on ice using a mechanical homogenizer for 30-60 seconds.

  • Protein Precipitation: a. Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation. b. Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Sample Cleanup (Optional but Recommended): a. Condition an SPE cartridge according to the manufacturer's instructions. b. Load the supernatant onto the cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the acyl-CoAs using an appropriate solvent (e.g., methanol (B129727) with a small amount of ammonium (B1175870) hydroxide).

  • Drying and Reconstitution: a. Dry the eluate under a gentle stream of nitrogen. b. Reconstitute the sample in a small volume of a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

Visualizations

degradation_pathway cluster_main Degradation of this compound MOL This compound ENZ1 3-Hydroxyacyl-CoA Dehydrogenase MOL->ENZ1 ENZ2 Enoyl-CoA Hydratase MOL->ENZ2 PROD1 6-Oxoheptanoyl-CoA ENZ1->PROD1 Oxidation PROD2 Hept-2-enoyl-CoA ENZ2->PROD2 Dehydration

Caption: Enzymatic degradation pathways of this compound.

experimental_workflow cluster_workflow Sample Processing Workflow A 1. Sample Collection (Tissue Biopsy) B 2. Quenching (Snap-freeze in Liquid N2) A->B C 3. Homogenization (In acidic buffer with IS) B->C D 4. Protein Precipitation (Centrifugation at 4°C) C->D E 5. Supernatant Collection D->E F 6. Solid-Phase Extraction (Cleanup & Concentration) E->F G 7. Analysis (LC-MS/MS) F->G

Caption: Recommended workflow for processing biological samples.

References

Enhancing the efficiency of enzymatic reactions involving 6-hydroxyheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic reactions involving 6-hydroxyheptanoyl-CoA. Given the limited direct literature on this compound, this guide focuses on Medium-Chain Acyl-CoA Dehydrogenase (MCAD), the enzyme most likely to catalyze its reaction, with supporting data from closely related substrates.

Troubleshooting Guides

Encountering issues in enzymatic assays is a common challenge. The following table outlines potential problems, their probable causes, and recommended solutions for reactions involving this compound, likely catalyzed by MCAD.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Enzyme Activity Inactive Enzyme: Improper storage or handling.- Store enzyme at -80°C in appropriate buffer. - Avoid repeated freeze-thaw cycles. - Confirm protein concentration and integrity via SDS-PAGE.
Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition.- Optimize pH (typically 7.5-8.5 for MCAD). - Verify assay temperature (usually 25-37°C). - Ensure buffer components are not inhibitory.
Substrate Degradation: this compound is unstable.- Prepare substrate solutions fresh for each experiment. - Store stock solutions in small aliquots at -80°C.
Missing Cofactors: Absence of required cofactors like FAD for MCAD.- Ensure the final reaction mixture contains the necessary cofactors at optimal concentrations.
High Background Signal Contaminated Reagents: Impurities in substrate or buffer.- Use high-purity reagents. - Prepare fresh buffers.
Non-enzymatic Reaction: Spontaneous substrate degradation or reaction with assay components.- Run a control reaction without the enzyme to quantify the non-enzymatic rate and subtract it from the sample readings.
Inconsistent Results Pipetting Errors: Inaccurate dispensing of reagents.- Calibrate pipettes regularly. - Use positive displacement pipettes for viscous solutions.
Variable Reaction Times: Inconsistent incubation periods.- Use a multi-channel pipette or automated liquid handler for simultaneous addition of start reagent.
Substrate/Product Inhibition: High concentrations of substrate or product are inhibiting the enzyme.- Perform a substrate titration to determine the optimal concentration range. - Measure initial reaction rates to minimize product accumulation.

Quantitative Data Summary

Due to the absence of specific kinetic data for this compound, the following table presents data for surrogate substrates (C6-CoA and C8-CoA) with Medium-Chain Acyl-CoA Dehydrogenase (MCAD), which is expected to have activity on C7 substrates.[1]

Substrate Enzyme K_m_ (µM) V_max_ (µmol/min/mg) Optimal pH
Hexanoyl-CoA (C6)MCAD~5-15Variable7.5 - 8.5
Octanoyl-CoA (C8)MCAD~2-10Variable7.5 - 8.5
This compound (C7-OH)MCAD (Predicted)Estimated 5-20VariableEstimated 7.5 - 8.5

Note: Values for this compound are estimations based on the behavior of similar substrates with MCAD.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is most likely to act on this compound?

A1: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is the most probable enzyme to metabolize this compound. MCAD typically processes fatty acyl-CoAs with chain lengths from 6 to 12 carbons, and studies have shown that MCAD-deficient cells can metabolize heptanoyl-CoA (C7).[1]

Q2: My this compound solution appears to be degrading quickly. How can I improve its stability?

A2: Acyl-CoA esters are susceptible to hydrolysis. To enhance stability, prepare fresh solutions for each experiment from a powder or a concentrated stock stored at -80°C. When preparing stock solutions, dissolve the acyl-CoA in a buffer at a slightly acidic pH (around 5-6) and store in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

Q3: I am observing a high background in my spectrophotometric assay. What could be the cause?

A3: High background can result from several factors. One common cause is the non-enzymatic reduction of the electron acceptor. To address this, always include a blank reaction containing all components except the enzyme. The rate of this blank reaction should be subtracted from the rate of the enzymatic reaction. Additionally, ensure the purity of your this compound and other reagents.

Q4: What is the optimal pH for enzymatic reactions with this compound?

A4: While specific data for this compound is unavailable, the optimal pH for MCAD with similar substrates is typically in the range of 7.5 to 8.5. It is advisable to perform a pH optimization experiment for your specific reaction conditions.

Q5: How can I confirm that the observed activity is indeed from an acyl-CoA dehydrogenase?

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This protocol is adapted for measuring the activity of an acyl-CoA dehydrogenase (like MCAD) with this compound using an artificial electron acceptor.

Materials:

  • Purified MCAD or cell lysate containing the enzyme

  • This compound

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • FAD (Flavin adenine (B156593) dinucleotide), 1 mM stock

  • DCPIP (2,6-dichlorophenolindophenol), 2 mM stock

  • Phenazine methosulfate (PMS), 10 mM stock

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, combine the following in the order listed:

    • 800 µL of 100 mM potassium phosphate buffer (pH 7.6)

    • 50 µL of 2 mM DCPIP

    • 10 µL of 10 mM PMS

    • 10 µL of 1 mM FAD

    • Appropriate amount of enzyme solution

    • Deionized water to a final volume of 950 µL.

  • Equilibrate: Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Start the reaction by adding 50 µL of a stock solution of this compound (e.g., 2 mM for a final concentration of 100 µM).

  • Measure Absorbance: Immediately monitor the decrease in absorbance at 600 nm for 3-5 minutes. The rate of DCPIP reduction is proportional to the enzyme activity.

  • Calculate Activity: Use the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹) to calculate the rate of substrate oxidation.

Protocol 2: Determination of K_m_ and V_max_

This protocol outlines the steps to determine the kinetic parameters of your enzyme with this compound.

Procedure:

  • Set up a series of reactions: Following the spectrophotometric assay protocol, prepare a series of reactions with varying concentrations of this compound (e.g., 0, 10, 20, 50, 100, 200, 500 µM).

  • Measure Initial Velocities: For each substrate concentration, measure the initial rate of the reaction (the linear portion of the absorbance vs. time curve).

  • Plot the Data: Plot the initial velocities (v) against the substrate concentrations ([S]).

  • Determine K_m_ and V_max_: Use non-linear regression to fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_. Alternatively, use a linear plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]).

Visualizations

Enzymatic_Pathway cluster_0 Oxidation of this compound This compound This compound Product Product This compound->Product MCAD (predicted) FAD -> FADH2 Further Metabolism Further Metabolism Product->Further Metabolism Subsequent Enzymes

Caption: Predicted enzymatic oxidation of this compound by MCAD.

Troubleshooting_Workflow start Low/No Enzyme Activity check_enzyme Check Enzyme Integrity (SDS-PAGE, Activity with Control Substrate) start->check_enzyme check_conditions Verify Assay Conditions (pH, Temp, Buffer) start->check_conditions check_substrate Check Substrate Integrity (Prepare Fresh) start->check_substrate optimize Optimize Conditions check_enzyme->optimize check_conditions->optimize check_substrate->optimize success Activity Restored optimize->success

Caption: Troubleshooting workflow for low or no enzyme activity.

References

Dealing with matrix effects in 6-hydroxyheptanoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the quantification of 6-hydroxyheptanoyl-CoA by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification. In biological samples like plasma or tissue homogenates, common sources of matrix effects include phospholipids, salts, and endogenous metabolites that can compete with the analyte for ionization in the mass spectrometer's source.[3]

Q2: What is the most effective strategy to compensate for matrix effects in this compound analysis?

A2: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4] A SIL-IS for this compound would be a version of the molecule where some atoms (e.g., carbon or hydrogen) are replaced with their heavier isotopes (e.g., ¹³C or ²H). This standard is chemically identical to the analyte and will therefore have the same chromatographic retention time and ionization behavior. By adding a known amount of the SIL-IS to the sample before extraction, any signal suppression or enhancement that affects the analyte will also affect the SIL-IS to the same degree. The ratio of the analyte signal to the SIL-IS signal is then used for quantification, which corrects for these variations.

Q3: I don't have a specific stable isotope-labeled internal standard for this compound. What are my alternatives?

A3: While a specific SIL-IS is ideal, a structural analogue or a commercially available odd-chain acyl-CoA (like heptadecanoyl-CoA) can be used as an internal standard.[5] However, it is crucial to validate that the chosen analogue co-elutes and experiences similar matrix effects as this compound. Another approach is to use the standard addition method, where known amounts of a this compound standard are spiked into aliquots of the sample.[1] This method is effective but can be time-consuming as it requires multiple analyses for each unknown sample.[1]

Q4: How can I identify if ion suppression is occurring in my analysis?

A4: The post-column infusion technique is a powerful tool to identify regions of ion suppression in your chromatogram.[6][7] This method involves continuously infusing a solution of the analyte (or a similar compound) into the LC flow after the analytical column but before the mass spectrometer.[6] When a blank matrix sample is injected, any drop in the constant signal from the infused standard indicates a region of ion suppression caused by co-eluting matrix components.[2]

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Steps
Inefficient Sample Lysis and Extraction - Ensure thorough homogenization of tissue samples; a glass homogenizer is often effective. - Optimize the solvent-to-tissue ratio; a 20-fold excess of extraction solvent is a good starting point.[8]
Analyte Degradation - Work quickly and keep samples on ice or at 4°C throughout the extraction process.[8] - Use high-purity, pre-chilled solvents. - Avoid repeated freeze-thaw cycles of your samples.[8]
Suboptimal Solid-Phase Extraction (SPE) - Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. - Optimize the wash and elution solvent compositions and volumes to ensure the analyte is retained during washing and efficiently eluted.
Precipitation Issues - If using protein precipitation, ensure complete precipitation by allowing sufficient incubation time at a low temperature after adding the precipitant. - Optimize the ratio of precipitation solvent to sample volume.
Issue 2: Poor Peak Shape and Chromatography
Potential Cause Troubleshooting Steps
Column Contamination - Implement a robust column washing procedure between injections. - Use a guard column to protect the analytical column from strongly retained matrix components.
Inappropriate Mobile Phase - For reversed-phase chromatography of acyl-CoAs, mobile phases containing a volatile buffer like ammonium (B1175870) acetate (B1210297) are common. - The pH of the mobile phase can influence the peak shape of acyl-CoAs; slightly acidic conditions are often used.
Injection of Incompatible Solvent - Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase to avoid peak distortion.
Issue 3: High Signal Variability and Poor Reproducibility
Potential Cause Troubleshooting Steps
Inconsistent Matrix Effects - Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove a larger portion of interfering matrix components.[9] - If not already in use, incorporate a stable isotope-labeled internal standard.
Instrument Contamination - Clean the ion source of the mass spectrometer regularly, as components from biological matrices can build up and cause signal instability.[2]
Sample Preparation Inconsistency - Ensure precise and consistent pipetting and timing for all sample preparation steps. - Use an automated liquid handler for improved precision if available.

Data Presentation

Table 1: Comparison of Recovery Rates for Acyl-CoAs with Different Sample Preparation Methods.

AnalyteSample Preparation MethodMatrixApproximate Recovery (%)Reference
Various Acyl-CoAsTrichloroacetic Acid (TCA) precipitation followed by SPEStandard Solution0 - 62[10]
Various Acyl-CoAs5-Sulfosalicylic Acid (SSA) precipitationStandard Solution59 - >100[10]
Long-Chain Acyl-CoAsSolvent Extraction with Acetonitrile/IsopropanolRat Liver93-104 (extraction), 83-90 (SPE)[11]
3-Hydroxy Fatty AcidsPhase Separation and SPEHouse Dust89.3 - 111.5[12]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation with 5-Sulfosalicylic Acid (SSA)

This protocol is adapted from a method for short-chain acyl-CoA analysis and is suitable for biological fluids like plasma or cell lysates.[5][10]

  • Sample Collection: Collect approximately 100 µL of plasma or a cell pellet from a known number of cells.

  • Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., heptadecanoyl-CoA or a stable isotope-labeled standard if available) to each sample.

  • Protein Precipitation: Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid in water to the sample.

  • Vortexing: Vortex the sample vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples on ice for 10 minutes.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a clean autosampler vial for immediate LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol provides a general workflow for cleaning up acyl-CoA extracts to reduce matrix effects. A weak anion exchange (WAX) or mixed-mode SPE cartridge is often suitable.

  • Sample Preparation: Prepare the sample extract, for example, by protein precipitation as described in Protocol 1. The final pH of the extract should be adjusted to be compatible with the SPE sorbent.

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) followed by equilibration with an aqueous buffer.

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove unretained matrix components. This is often a buffer with a low percentage of organic solvent.

  • Elution: Elute the acyl-CoAs from the cartridge using a stronger solvent. For anion exchange, this could be a buffer with a higher salt concentration or a more acidic pH.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of a solvent compatible with the initial LC-MS mobile phase.

Mandatory Visualizations

experimental_workflow sample Biological Sample (Plasma, Tissue Homogenate) is_addition Add Stable Isotope-Labeled Internal Standard sample->is_addition extraction Sample Preparation (e.g., Protein Precipitation or SPE) is_addition->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_processing Data Processing (Analyte/IS Ratio) lc_ms->data_processing quantification Quantification of This compound data_processing->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_matrix_effects start Inaccurate Quantification (High Variability) check_is Using Stable Isotope Internal Standard? start->check_is add_is Implement SIL-IS check_is->add_is No check_cleanup Sample Cleanup Sufficient? check_is->check_cleanup Yes final Accurate Quantification add_is->final improve_cleanup Improve Sample Cleanup (e.g., use SPE) check_cleanup->improve_cleanup No check_chromatography Chromatographic Separation Optimal? check_cleanup->check_chromatography Yes improve_cleanup->final optimize_lc Optimize LC Method (Gradient, Column) check_chromatography->optimize_lc No check_chromatography->final Yes optimize_lc->final

Caption: Troubleshooting decision tree for matrix effects.

References

Refinement of analytical methods for trace-level detection of 6-hydroxyheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of trace-level 6-hydroxyheptanoyl-CoA detection. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantification of this compound at trace levels?

The most prevalent and highly sensitive method for quantifying short-chain acyl-CoAs, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, which is crucial for detecting the low endogenous concentrations of such metabolites.[2] To enhance detection, derivatization of the analyte prior to LC-MS/MS analysis is a common strategy.[4][5]

Q2: Why is sample preparation so critical for the analysis of this compound?

Proper sample preparation is fundamental for successful mass spectrometry analysis.[6] Biological samples are complex matrices containing proteins, salts, and other molecules that can interfere with the analysis of this compound.[7] These interferences, often referred to as matrix effects, can suppress the ion signal of the analyte, leading to inaccurate quantification.[6] Effective sample preparation removes these interfering substances, thereby improving the quality and reliability of the analytical results.

Q3: What are the main challenges associated with the analysis of this compound?

Researchers may face several analytical challenges, including:

  • Analyte Instability: Coenzyme A esters can be unstable, requiring careful handling and optimized storage conditions to prevent degradation.[8]

  • Low Endogenous Concentrations: The trace-level presence of this compound necessitates highly sensitive analytical methods.

  • Matrix Effects: As mentioned, components of the biological matrix can interfere with ionization and detection.

  • Chromatographic Resolution: Achieving good separation from other isomeric or structurally similar molecules can be challenging.

Q4: Should I use an internal standard for the quantification of this compound?

Yes, the use of a stable isotope-labeled internal standard is highly recommended. An ideal internal standard for this compound would be, for example, this compound labeled with ¹³C or ²H (deuterium). These internal standards have nearly identical chemical and physical properties to the analyte and will co-elute chromatographically. They help to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[4][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal for this compound Analyte Degradation: this compound may have degraded during sample collection, storage, or preparation.Ensure samples are processed quickly on ice and stored at -80°C. Use fresh reagents and consider adding stabilizing agents if degradation persists.[8]
Inefficient Extraction: The chosen extraction method may not be effectively isolating the analyte from the sample matrix.Optimize the extraction procedure. Common methods for short-chain acyl-CoAs include protein precipitation with agents like trichloroacetic acid (TCA) or trifluoroacetic acid (TFA), followed by solid-phase extraction (SPE).[2]
Suboptimal MS Parameters: The mass spectrometer settings (e.g., ionization source parameters, collision energy) may not be optimized for this compound.Perform a tuning of the mass spectrometer using a standard solution of this compound to determine the optimal parent and daughter ion masses (MRM transitions) and other MS parameters.[2]
Poor Peak Shape or Tailing Chromatographic Issues: The analytical column may be overloaded or contaminated. The mobile phase composition might not be ideal.Incorporate a wash step with 0.1% phosphoric acid between injections to clean the column.[10] Experiment with different mobile phase modifiers and gradients to improve peak shape.
Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system.Consider using a column with different stationary phase chemistry. The addition of a small amount of a competing agent to the mobile phase can sometimes mitigate secondary interactions.
High Background Noise or Interferences Contaminated Solvents or Reagents: Impurities in solvents, reagents, or glassware can introduce significant background noise.Use high-purity, HPLC-grade solvents and reagents.[6] Avoid using detergents to wash glassware that will be used for sample preparation.[6]
Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the detection of the analyte.Improve the sample cleanup procedure. This could involve using a more selective solid-phase extraction (SPE) sorbent or incorporating a liquid-liquid extraction step. Diluting the sample can also sometimes reduce matrix effects.[7]
Inconsistent or Irreproducible Results Inconsistent Sample Preparation: Variations in the sample preparation workflow can lead to significant variability in the final results.Develop a standardized and validated sample preparation protocol. The use of automated liquid handlers can improve reproducibility for high-throughput analysis.[11][12]
Instrument Instability: Fluctuations in the LC or MS system can cause results to vary.Perform regular maintenance and calibration of the LC-MS/MS system. Monitor system suitability by injecting a standard sample at regular intervals during the analytical run.

Experimental Protocols

Sample Preparation: Protein Precipitation and Extraction

This protocol is a general guideline for the extraction of short-chain acyl-CoAs from biological samples like cell cultures or tissue homogenates.

  • Sample Collection: Harvest cells or tissues and immediately place them on dry ice or in liquid nitrogen to quench metabolic activity.

  • Homogenization (for tissues): Homogenize the frozen tissue in a suitable ice-cold buffer.

  • Protein Precipitation: To 100 µL of cell lysate or tissue homogenate, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex and Incubate: Vortex the mixture vigorously for 1 minute and then incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis Parameters

The following table provides a starting point for developing an LC-MS/MS method for this compound. Optimization will be required for your specific instrumentation and application.

Parameter Typical Setting
LC Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transition To be determined by direct infusion of a this compound standard.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis sample_collection Sample Collection (Cells/Tissues) extraction Extraction and Protein Precipitation sample_collection->extraction centrifugation Centrifugation extraction->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer drying Drying under Nitrogen supernatant_transfer->drying reconstitution Reconstitution drying->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic Troubleshooting Logic for Poor Signal start Poor or No Signal check_standards Check Instrument with Known Standard start->check_standards instrument_ok Instrument OK? check_standards->instrument_ok troubleshoot_instrument Troubleshoot MS/LC System instrument_ok->troubleshoot_instrument No check_sample_prep Review Sample Preparation instrument_ok->check_sample_prep Yes troubleshoot_instrument->check_standards prep_ok Sample Prep OK? check_sample_prep->prep_ok optimize_prep Optimize Extraction and Cleanup prep_ok->optimize_prep No check_analyte_stability Investigate Analyte Stability prep_ok->check_analyte_stability Yes success Signal Improved optimize_prep->success stability_ok Stability OK? check_analyte_stability->stability_ok improve_handling Improve Sample Handling/Storage stability_ok->improve_handling No stability_ok->success Yes improve_handling->success

Caption: A logical diagram for troubleshooting poor signal in this compound analysis.

References

Validation & Comparative

Validating the Metabolic Role of Novel Acyl-CoAs: A Comparative Guide for 6-Hydroxyheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

The landscape of cellular metabolism is continually expanding, with the discovery of novel metabolites opening new avenues for understanding health and disease. Acyl-Coenzyme A (acyl-CoA) molecules are central players in a vast array of metabolic processes, from energy production to the regulation of protein function.[1][2] The validation of a newly identified acyl-CoA's function is a critical step in elucidating its physiological significance. This guide provides a comparative framework for validating the experimental findings related to a novel acyl-CoA, using the hypothetical case of 6-hydroxyheptanoyl-CoA. While specific experimental data for this compound is not yet prevalent in published literature, this document outlines the established methodologies and comparative approaches that would be employed in its functional validation.

Hypothetical Metabolic Context for this compound

To illustrate the validation process, we will hypothesize that this compound is an intermediate in a novel, uncharacterized pathway of medium-chain fatty acid metabolism, potentially a branch of peroxisomal β-oxidation. The validation of this hypothesis would require a multi-faceted experimental approach to confirm its existence, delineate the enzymatic steps involved, and understand its physiological relevance.

Comparative Analysis of Experimental Validation Techniques

The confirmation of a novel metabolite's role hinges on a combination of analytical, biochemical, and cellular techniques. The following table compares key experimental approaches that could be applied to validate the function of this compound.

Experimental Approach Objective Advantages Limitations Typical Data Output
Mass Spectrometry-Based Metabolomics To detect and quantify this compound in biological samples and observe its modulation under different physiological conditions.High sensitivity and specificity; allows for the simultaneous measurement of numerous metabolites.[1][3]Can be limited by the availability of purified standards for absolute quantification; matrix effects can influence accuracy.[3]Quantitative levels of this compound and other related metabolites in tissues or cells.
In Vitro Enzyme Assays To identify and characterize the enzymes that produce and consume this compound.Allows for the direct measurement of enzyme kinetics and substrate specificity in a controlled environment.May not fully replicate the cellular environment; requires purified or recombinant enzymes.Michaelis-Menten kinetics (Km, Vmax), product formation rates.
Isotope Tracing / Flux Analysis To trace the metabolic fate of precursors into this compound and its subsequent conversion to downstream metabolites.Provides a dynamic view of metabolic pathways; can reveal pathway connectivity and flux rates.Can be complex to design and interpret; requires specialized analytical techniques (e.g., LC-MS/MS, NMR).Labeled metabolite enrichment data, metabolic flux maps.
Genetic Manipulation (e.g., CRISPR/Cas9, siRNA) To investigate the functional consequences of perturbing the proposed metabolic pathway by targeting the enzymes hypothesized to interact with this compound.Allows for the study of function in a cellular or whole-organism context; can establish causal relationships.Off-target effects can be a concern; compensatory metabolic pathways may mask the phenotype.Changes in cell viability, gene expression, and metabolite levels following gene knockout or knockdown.

Detailed Experimental Protocols

Quantification of this compound by UHPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of short- to medium-chain acyl-CoAs, which would be adapted for this compound.

Objective: To accurately measure the concentration of this compound in biological samples.

Methodology:

  • Sample Preparation: Tissues or cells are homogenized in a cold extraction buffer (e.g., 10% trichloroacetic acid) to precipitate proteins and halt enzymatic activity. The supernatant containing the acyl-CoAs is collected after centrifugation.

  • Solid-Phase Extraction (SPE): The extract is passed through an SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

  • Chromatographic Separation: The purified extract is injected into an ultra-high performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) acetate) to improve the retention and peak shape of the polar acyl-CoA molecules.

  • Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version) are monitored for quantification. A comprehensive protocol for acyl-CoA analysis can be found in existing literature.[4]

In Vitro Assay for a Putative this compound Dehydrogenase

This protocol describes a method to test the activity of a candidate enzyme that may catalyze the oxidation of this compound.

Objective: To determine if a candidate enzyme can use this compound as a substrate.

Methodology:

  • Enzyme Preparation: The candidate dehydrogenase is expressed as a recombinant protein (e.g., in E. coli) and purified.

  • Reaction Mixture: The assay is performed in a buffer solution containing the purified enzyme, this compound, and the appropriate cofactor (e.g., NAD+).

  • Activity Measurement: The reaction progress is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

  • Product Confirmation: The reaction mixture is analyzed by LC-MS to confirm the formation of the expected product (e.g., 6-oxoheptanoyl-CoA).

  • Kinetic Analysis: The initial reaction rates are measured at varying concentrations of this compound to determine the enzyme's kinetic parameters (Km and Vmax).

Visualizing Metabolic Pathways and Experimental Workflows

To aid in the conceptualization of the proposed metabolic role of this compound and the experimental approach to its validation, the following diagrams are provided.

Hypothetical_Metabolic_Pathway cluster_peroxisome Peroxisome Heptanoyl-CoA Heptanoyl-CoA Unsaturated_Heptenoyl-CoA Unsaturated_Heptenoyl-CoA Heptanoyl-CoA->Unsaturated_Heptenoyl-CoA Acyl-CoA Oxidase This compound This compound Unsaturated_Heptenoyl-CoA->this compound Enoyl-CoA Hydratase 6-Oxoheptanoyl-CoA 6-Oxoheptanoyl-CoA This compound->6-Oxoheptanoyl-CoA Hypothetical Dehydrogenase Downstream_Metabolites Downstream_Metabolites 6-Oxoheptanoyl-CoA->Downstream_Metabolites Thiolase

Caption: Hypothetical peroxisomal β-oxidation pathway for heptanoyl-CoA, highlighting the proposed position of this compound.

Experimental_Workflow Hypothesis Hypothesis: This compound is a metabolic intermediate Detection Detection & Quantification (LC-MS/MS) Hypothesis->Detection Identification Enzyme Identification (In Vitro Assays) Detection->Identification Pathway_Mapping Pathway Confirmation (Isotope Tracing) Identification->Pathway_Mapping Functional_Validation Functional Validation (Genetic Perturbation) Pathway_Mapping->Functional_Validation Conclusion Validated Metabolic Role Functional_Validation->Conclusion

Caption: A generalized experimental workflow for validating the metabolic function of a novel acyl-CoA like this compound.

Alternative Considerations and Broader Metabolic Context

While the focus here is on a hypothetical role in fatty acid oxidation, it is crucial to consider alternative metabolic functions for a newly discovered acyl-CoA. Acyl-CoAs are involved in a wide range of cellular processes, including:

  • Protein Acylation: Acyl-CoAs can serve as donors for post-translational modifications of proteins, thereby regulating their function.[5]

  • Gene Expression: Histone acylation, which influences chromatin structure and gene expression, is dependent on the availability of specific acyl-CoAs.

  • Biosynthesis: Acyl-CoAs are building blocks for the synthesis of complex lipids and other biomolecules.

The experimental approaches described in this guide can be adapted to investigate these alternative roles. For instance, proteomic methods can be used to identify proteins that are modified by 6-hydroxyheptanoylation, and chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) could reveal its potential role in histone modifications.

The validation of the metabolic role of this compound, and indeed any novel metabolite, is an iterative process that requires the integration of data from multiple experimental platforms. The comparative framework and detailed methodologies presented here provide a robust starting point for researchers and drug development professionals to systematically investigate the function of novel acyl-CoAs and unlock their potential as biomarkers or therapeutic targets.

References

A Comparative Guide to 6-Hydroxyheptanoyl-CoA and 3-Hydroxybutyryl-CoA in Polyhydroxyalkanoate (PHA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles and impacts of two distinct monomers, 6-hydroxyheptanoyl-CoA and 3-hydroxybutyryl-CoA, in the biosynthesis of polyhydroxyalkanoates (PHAs). We will delve into the resulting polymer properties, supported by experimental data, and provide detailed methodologies for key experiments.

Introduction: The Building Blocks of Bioplastics

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials. Their biocompatibility and diverse material properties make them attractive alternatives to conventional petroleum-based plastics in a range of applications, including medical devices and drug delivery systems. The specific monomers incorporated into the PHA polymer chain dictate its physicochemical characteristics.

This guide focuses on two key monomers:

  • 3-Hydroxybutyryl-CoA (3HB-CoA): A short-chain-length (SCL) monomer that is the precursor to the most common and well-studied PHA, poly(3-hydroxybutyrate) (PHB). PHB is known for its high crystallinity, brittleness, and thermoplastic nature, similar to polypropylene.

  • This compound (6HHp-CoA): A medium-chain-length (MCL) monomer. The incorporation of MCL monomers into the PHA backbone disrupts the crystalline structure of PHB, resulting in more flexible and elastomeric polymers.

Biosynthesis Pathways: From Precursors to Polymers

The biosynthesis of PHAs is a multi-step enzymatic process. While the final polymerization step is catalyzed by PHA synthase (PhaC), the generation of the monomer precursors, 3-hydroxybutyryl-CoA and this compound, follows different metabolic routes.

Biosynthesis of 3-Hydroxybutyryl-CoA

The pathway for 3HB-CoA synthesis is well-established and typically involves three key enzymes:

  • β-ketothiolase (PhaA): Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.

  • Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.

  • PHA synthase (PhaC): Polymerizes (R)-3-hydroxybutyryl-CoA into PHB.

G acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa PhaA hb_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hb_coa PhaB phb Poly(3-hydroxybutyrate) (PHB) hb_coa->phb PhaC (Class I)

Biosynthesis of Poly(3-hydroxybutyrate) (PHB).

Biosynthesis and Incorporation of this compound

The incorporation of this compound typically occurs in bacteria that can metabolize fatty acids, such as heptanoate (B1214049), through the β-oxidation pathway. The key enzyme for generating the (R)-stereoisomer of the hydroxyacyl-CoA is (R)-specific enoyl-CoA hydratase (PhaJ). PHA synthases with broader substrate specificity (often Class II synthases, or some Class I synthases from bacteria like Aeromonas caviae) are required to polymerize these longer-chain monomers.

G heptanoate Heptanoate heptanoyl_coa Heptanoyl-CoA heptanoate->heptanoyl_coa enoyl_coa trans-2-Heptenoyl-CoA heptanoyl_coa->enoyl_coa β-oxidation hhp_coa (R)-6-Hydroxyheptanoyl-CoA enoyl_coa->hhp_coa PhaJ pha PHA Copolymer hhp_coa->pha PhaC (Class II or broad specificity Class I)

Incorporation of this compound into PHA.

Comparative Performance: Impact on Polymer Properties

The incorporation of 6-hydroxyheptanoate monomers significantly alters the material properties of the resulting PHA compared to the homopolymer PHB.

PropertyPoly(3-hydroxybutyrate) (PHB)PHA with 6-Hydroxyheptanoate
Monomer 3-Hydroxybutyrate (C4)3-Hydroxybutyrate (C4) and 6-Hydroxyheptanoate (C7)
Crystallinity High (typically 55-80%)Lower (decreases with increasing MCL monomer content)
Melting Temp (Tm) High (around 175 °C)[1]Lower (decreases with increasing MCL monomer content)
Glass Transition Temp (Tg) Around 4 °CLower (decreases with increasing MCL monomer content)
Mechanical Properties Brittle, stiff, high tensile strengthMore flexible, elastomeric, lower tensile strength, higher elongation at break

Note: Specific values for PHAs containing 6-hydroxyheptanoate are less commonly reported than for those with 3-hydroxyhexanoate (B1247844) (C6). However, the general trends of decreasing crystallinity, melting temperature, and glass transition temperature, along with an increase in flexibility, are consistent with the incorporation of medium-chain-length monomers.

Experimental Protocols

Bacterial Cultivation for PHA Production

Objective: To produce PHAs with different monomer compositions by providing specific carbon sources.

Materials:

  • Bacterial strain (e.g., Cupriavidus necator for PHB, Pseudomonas putida or engineered C. necator for MCL-PHA)

  • Mineral salts medium (MSM)

  • Carbon source (e.g., glucose or fructose (B13574) for PHB; sodium heptanoate for PHA with 6-hydroxyheptanoate)

  • Nitrogen source (e.g., ammonium (B1175870) chloride)

  • Shaker incubator

  • Centrifuge

Protocol:

  • Prepare a seed culture by inoculating a single colony of the chosen bacterial strain into a nutrient-rich medium (e.g., Luria-Bertani broth) and incubate overnight at the optimal temperature (e.g., 30°C for P. putida, 37°C for C. necator) with shaking.

  • Inoculate the main culture in MSM with the seed culture to an initial optical density at 600 nm (OD600) of approximately 0.1. The MSM should contain the desired carbon source.

    • For PHB production: Use glucose or fructose as the carbon source.

    • For PHA with 6-hydroxyheptanoate: Use sodium heptanoate as the primary carbon source or as a co-substrate with another carbon source like glucose.

  • To induce PHA accumulation, the culture is often grown under nutrient-limiting conditions, typically nitrogen limitation, with an excess of the carbon source.

  • Incubate the main culture at the optimal temperature with vigorous shaking for 48-72 hours.

  • Harvest the bacterial cells by centrifugation (e.g., 8,000 x g for 15 minutes).

  • Wash the cell pellet with distilled water and lyophilize or oven-dry to determine the cell dry weight.

PHA Extraction: Chloroform-Hypochlorite Method

Objective: To extract and purify PHA from bacterial biomass.

Materials:

Protocol:

  • Resuspend the lyophilized cells in a sodium hypochlorite solution. The concentration and volume will depend on the amount of biomass. A common starting point is a 1:10 (w/v) ratio of dry cell weight to hypochlorite solution.

  • Incubate the suspension at a controlled temperature (e.g., 37°C) for 1-2 hours with occasional vortexing. This step digests the non-PHA cellular material.

  • Centrifuge the suspension to pellet the PHA granules.

  • Wash the pellet sequentially with distilled water, acetone, and methanol to remove residual hypochlorite and other impurities. Centrifuge between each wash.

  • Dissolve the washed PHA pellet in chloroform. The volume of chloroform will depend on the amount of PHA.

  • Separate the chloroform phase containing the dissolved PHA from any remaining cellular debris by centrifugation.

  • Precipitate the PHA from the chloroform solution by adding a non-solvent, typically cold methanol (e.g., 5-10 volumes of methanol per volume of chloroform).

  • Collect the precipitated PHA by filtration or centrifugation.

  • Dry the purified PHA under vacuum.

Analysis of PHA Composition: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the monomeric composition of the extracted PHA.

Materials:

  • Purified PHA sample

  • Methanol containing 3% (v/v) sulfuric acid

  • Chloroform

  • Internal standard (e.g., benzoic acid)

  • GC-MS system

Protocol:

  • Accurately weigh a small amount of the dry PHA sample (e.g., 5-10 mg) into a screw-capped test tube.

  • Add a known amount of the internal standard.

  • Add 2 mL of methanol/sulfuric acid solution and 2 mL of chloroform.

  • Seal the tube tightly and heat at 100°C for 3-4 hours to facilitate methanolysis, which converts the PHA monomers into their corresponding methyl esters.

  • After cooling to room temperature, add 1 mL of distilled water and vortex thoroughly.

  • Allow the phases to separate and carefully collect the lower organic phase (chloroform) containing the methyl esters of the hydroxyalkanoates.

  • Inject an aliquot of the organic phase into the GC-MS system.

  • Identify the monomer methyl esters by their retention times and mass spectra, comparing them to known standards.

  • Quantify the relative amounts of each monomer based on the peak areas relative to the internal standard.

Structural Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the PHA polymer.

Materials:

  • Purified PHA sample

  • Deuterated chloroform (CDCl3)

  • NMR spectrometer

Protocol:

  • Dissolve a small amount of the PHA sample (e.g., 10-20 mg) in approximately 0.7 mL of CDCl3 in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • For PHB, characteristic ¹H NMR signals will appear at approximately:

    • 1.2 ppm (doublet, -CH₃)

    • 2.4-2.6 ppm (multiplet, -CH₂-)

    • 5.2 ppm (multiplet, -CH-)

  • For PHAs containing 6-hydroxyheptanoate, additional signals corresponding to the longer alkyl side chain will be present. The specific chemical shifts will depend on the exact structure.

  • ¹³C NMR will provide further confirmation of the polymer structure, with characteristic signals for the carbonyl, methine, methylene, and methyl carbons.

Conclusion

The choice between promoting the synthesis of PHAs from 3-hydroxybutyryl-CoA or this compound depends on the desired properties of the final polymer. While 3-hydroxybutyryl-CoA leads to the production of the rigid and crystalline PHB, the incorporation of this compound results in a more flexible and elastomeric material. By manipulating the bacterial strain, carbon source, and cultivation conditions, researchers can tailor the monomer composition of PHAs to suit a wide range of applications, from rigid medical implants to flexible drug delivery matrices. The experimental protocols provided in this guide offer a starting point for the production and characterization of these versatile biopolymers.

References

A Comparative Analysis of 6-Hydroxyheptanoyl-CoA and 6-Hydroxyoctanoyl-CoA: Exploring Intermediates in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar metabolic intermediates is crucial for elucidating biological pathways and identifying potential therapeutic targets. This guide provides a comparative analysis of 6-hydroxyheptanoyl-CoA and 6-hydroxyoctanoyl-CoA, two hydroxyacyl-CoA molecules that, despite their structural similarity, are predicted to have distinct metabolic fates and potential biological significance.

This analysis is based on established principles of fatty acid metabolism, as direct comparative experimental data for these two specific molecules is limited in the current scientific literature. The information presented is intended to serve as a foundational guide for researchers interested in exploring the roles of these and other odd- and even-chain fatty acyl-CoAs.

Biochemical and Physicochemical Properties

PropertyThis compound (Predicted)6-Hydroxyoctanoyl-CoA (from (S)-3-Hydroxyoctanoyl-CoA)
Molecular Formula C28H48N7O18P3SC29H50N7O18P3S[1][2]
Average Molecular Weight 895.70 g/mol 909.73 g/mol [1]
Monoisotopic Molecular Weight 895.1996 g/mol 909.2146 g/mol [1]
Metabolic Precursor Heptanoyl-CoAOctanoyl-CoA
Metabolic Pathway Odd-chain fatty acid β-oxidationEven-chain fatty acid β-oxidation[1]
Terminal Metabolite Propionyl-CoAAcetyl-CoA

Metabolic Pathways and Significance

The metabolism of fatty acids is a fundamental cellular process. The key distinction between the metabolic pathways of this compound and 6-hydroxyoctanoyl-CoA lies in the final products of their respective β-oxidation cycles.

6-Hydroxyoctanoyl-CoA , as an intermediate in the metabolism of the eight-carbon octanoic acid, would proceed through the conventional β-oxidation pathway, yielding acetyl-CoA. Acetyl-CoA is a central metabolite that can enter the citric acid cycle for energy production or be utilized in various biosynthetic pathways.

octanoyl_coa Octanoyl-CoA enoyl_coa 2-Octenoyl-CoA octanoyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa 6-Hydroxyoctanoyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 6-Oxooctanoyl-CoA hydroxyacyl_coa->ketoacyl_coa Hydroxyacyl-CoA Dehydrogenase hexanoyl_coa Hexanoyl-CoA ketoacyl_coa->hexanoyl_coa β-Ketothiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa

Metabolism of 6-Hydroxyoctanoyl-CoA.

Conversely, This compound , derived from the seven-carbon heptanoic acid, would follow the β-oxidation pathway for odd-chain fatty acids. This process ultimately yields propionyl-CoA in the final thiolytic cleavage step. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle, through a series of carboxylation and rearrangement reactions.

heptanoyl_coa Heptanoyl-CoA enoyl_coa 2-Heptenoyl-CoA heptanoyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa This compound enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 6-Oxoheptanoyl-CoA hydroxyacyl_coa->ketoacyl_coa Hydroxyacyl-CoA Dehydrogenase pentanoyl_coa Pentanoyl-CoA ketoacyl_coa->pentanoyl_coa β-Ketothiolase propionyl_coa Propionyl-CoA ketoacyl_coa->propionyl_coa

Metabolism of this compound.

Experimental Protocols

General Chemo-Enzymatic Synthesis of Hydroxyacyl-CoAs

A general method for the synthesis of various acyl-CoA esters, which can be adapted for this compound and 6-hydroxyoctanoyl-CoA, involves a chemo-enzymatic approach.[3] This method combines chemical acylation with enzymatic modifications.

Materials:

  • 6-hydroxyheptanoic acid or 6-hydroxyoctanoic acid

  • Coenzyme A (CoA)

  • Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO3)

  • HPLC-MS for analysis and purification

Protocol:

  • Dissolve 4.2 mg of CDI (0.026 mmol) in 200 µL of THF.

  • Add the corresponding hydroxy-fatty acid (0.031 mmol) to the CDI solution and stir at 22°C for 1 hour.

  • Dissolve 5 mg of CoA (0.0064 mmol) in 50 µL of 0.5 M NaHCO3.

  • Add the CoA solution to the reaction mixture and stir for an additional 45 minutes at 22°C.

  • Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight.

  • Dissolve the lyophilized sample in 600 µL of water for analysis by HPLC-MS.[3]

Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase

The activity of 3-hydroxyacyl-CoA dehydrogenase, the enzyme responsible for the conversion of 6-hydroxyacyl-CoAs to their corresponding 6-oxoacyl-CoAs, can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH.

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase

  • Synthesized this compound or 6-hydroxyoctanoyl-CoA

  • NAD+

  • Tris-HCl buffer (pH 7.8)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.8), 1 mM of the respective 6-hydroxyacyl-CoA substrate, and 1 mM NAD+.

  • Initiate the reaction by adding the purified 3-hydroxyacyl-CoA dehydrogenase enzyme.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • The rate of the reaction can be calculated from the initial linear portion of the absorbance curve using the molar extinction coefficient of NADH.

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis buffer Prepare Tris-HCl buffer (pH 7.8) mix Mix buffer, substrate, and cofactor buffer->mix substrate Prepare Substrate (6-Hydroxyacyl-CoA) substrate->mix cofactor Prepare Cofactor (NAD+) cofactor->mix add_enzyme Add 3-Hydroxyacyl-CoA Dehydrogenase mix->add_enzyme measure Monitor Absorbance at 340 nm add_enzyme->measure calculate Calculate Reaction Rate measure->calculate

Enzymatic Assay Workflow.

Conclusion

The primary difference between this compound and 6-hydroxyoctanoyl-CoA lies in their carbon chain length, which dictates their progression through either the odd-chain or even-chain fatty acid β-oxidation pathway. This leads to the production of different terminal metabolites—propionyl-CoA from the former and acetyl-CoA from the latter. These distinct metabolic fates have significant implications for cellular metabolism and energy balance. While direct comparative studies are lacking, the established principles of fatty acid metabolism provide a solid framework for predicting their biochemical behavior. Further research, utilizing the outlined synthetic and analytical protocols, is necessary to fully elucidate the specific roles and potential regulatory functions of these and other hydroxyacyl-CoA intermediates in health and disease.

References

A Researcher's Guide to the Characterization and Biological Activity of 6-Hydroxyheptanoyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization and comparative analysis of 6-hydroxyheptanoyl-CoA analogs. Due to the limited availability of public data on specific this compound analogs, this document focuses on established methodologies for synthesis, purification, and biological evaluation, enabling researchers to effectively compare novel analogs. The experimental protocols and comparative data tables provided are based on established methods for similar acyl-CoA molecules and serve as a template for analysis.

Synthesis and Purification of this compound Analogs

The synthesis of acyl-CoA analogs can be achieved through various chemical and enzymatic methods. The choice of method often depends on the specific analog's structure and the availability of starting materials.

Chemical Synthesis

A common method for the chemical synthesis of acyl-CoA esters is the activation of the corresponding carboxylic acid followed by reaction with Coenzyme A.

Experimental Protocol: Ethylchloroformate Method [1]

  • Acid Activation: Dissolve the 6-hydroxyheptanoic acid analog (10 eq.) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 4°C.

  • Add triethylamine (B128534) (5 eq.) and ethylchloroformate (5 eq.) to the solution and stir for 45 minutes at 4°C.

  • CoA Coupling: Dissolve Coenzyme A (1 eq.) in 0.5 M sodium bicarbonate (NaHCO₃).

  • Add the CoA solution to the activated acid mixture and stir for an additional 45 minutes at 22°C.

  • Purification: The resulting acyl-CoA analog can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Synthesis

Enzymatic synthesis offers high specificity and can be advantageous for complex analogs. Acyl-CoA synthetases can be employed to ligate the fatty acid analog to Coenzyme A.[2]

Experimental Protocol: Enzymatic Synthesis using Acyl-CoA Synthetase

  • Reaction Mixture: Prepare a reaction mixture containing the 6-hydroxyheptanoic acid analog, Coenzyme A, ATP, and MgCl₂ in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Enzyme Addition: Initiate the reaction by adding a purified acyl-CoA synthetase.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration.

  • Monitoring: Monitor the reaction progress by HPLC or by measuring the depletion of ATP.

  • Purification: Purify the synthesized analog using RP-HPLC.

Characterization of Biological Activity

The biological activity of this compound analogs can be assessed through various enzymatic assays and cellular studies. Key areas of investigation include their role as enzyme substrates or inhibitors and their impact on cellular signaling pathways.

Enzyme Activity Assays

A primary target for hydroxyacyl-CoA molecules is 3-hydroxyacyl-CoA dehydrogenase (HADH), an essential enzyme in fatty acid β-oxidation.[3][4]

Experimental Protocol: Spectrophotometric Assay for HADH Activity [4]

  • Reaction Mixture: Prepare a reaction cuvette containing 100 mM potassium phosphate (B84403) buffer (pH 7.3), 0.1 mM NADH, and the this compound analog at various concentrations.[4]

  • Enzyme Addition: Initiate the reaction by adding a purified HADH enzyme solution (0.2 - 0.7 units/ml).[4]

  • Measurement: Monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation of NADH.[4]

  • Data Analysis: Calculate the initial reaction velocity and determine kinetic parameters such as Kₘ and Vₘₐₓ.

Table 1: Comparative Kinetic Parameters of Hypothetical this compound Analogs with HADH

AnalogKₘ (µM)Vₘₐₓ (µmol/min/mg)
This compound501.2
Analog A (e.g., fluoro-substituted)750.8
Analog B (e.g., altered chain length)301.5

This table presents hypothetical data for illustrative purposes.

Histone Acylation Assays

Acyl-CoA molecules, including those with hydroxyl groups, can serve as donors for histone acylation, an important epigenetic modification.[5][6][7] The ability of this compound analogs to acylate histones can be investigated using in vitro assays.

Experimental Protocol: In Vitro Histone Acylation Assay [5]

  • Reaction Mixture: Combine purified core histones (e.g., H3, H4) with the this compound analog in a reaction buffer.

  • Enzymatic vs. Non-Enzymatic: To distinguish between enzymatic and non-enzymatic acylation, parallel reactions can be set up with and without the addition of a histone acetyltransferase (HAT) enzyme.[5][6]

  • Incubation: Incubate the reactions at 37°C.

  • Analysis: Analyze the histone acylation by Western blotting using antibodies specific for the acylation mark or by mass spectrometry.

Table 2: Comparative Histone H3 Acylation by Hypothetical this compound Analogs

AnalogEnzymatic Acylation (Relative Units)Non-Enzymatic Acylation (Relative Units)
This compound10010
Analog C (e.g., with a bulkier side group)8012
Analog D (e.g., with altered hydroxyl position)1108

This table presents hypothetical data for illustrative purposes.

Signaling Pathway Analysis

Acyl-CoA molecules are key players in various metabolic and signaling pathways. Understanding the impact of this compound analogs on these pathways is crucial for determining their biological function.

Fatty Acid β-Oxidation Pathway

As intermediates in fatty acid metabolism, alterations in the structure of this compound can affect the efficiency of the β-oxidation spiral.

fatty_acid_oxidation cluster_analogs Potential Impact of Analogs Acyl-CoA Acyl-CoA Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA ACAD 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA ECH 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA HADH Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA THIOL TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle 6-OH-Heptanoyl-CoA_Analog This compound Analog 6-OH-Heptanoyl-CoA_Analog->3-Hydroxyacyl-CoA Substrate for HADH?

Caption: Fatty Acid β-Oxidation Pathway.

Histone Acylation and Gene Regulation

The availability of acyl-CoA donors influences histone acylation patterns, which in turn regulate gene expression.[7][8]

histone_acylation_pathway cluster_analogs Potential Influence of Analogs Metabolic\nPathways Metabolic Pathways Acyl-CoA Pool Acyl-CoA Pool Metabolic\nPathways->Acyl-CoA Pool Synthesis Histone Acylation Histone Acylation Acyl-CoA Pool->Histone Acylation HATs / Non-enzymatic Chromatin\nStructure Chromatin Structure Histone Acylation->Chromatin\nStructure Modification Gene Expression Gene Expression Chromatin\nStructure->Gene Expression Regulation 6-OH-Heptanoyl-CoA_Analog This compound Analog 6-OH-Heptanoyl-CoA_Analog->Acyl-CoA Pool Contribution

Caption: Histone Acylation Signaling.

Experimental Workflow for Analog Comparison

A systematic approach is essential for the robust comparison of this compound analogs.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Biological Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesize Analogs Purification Purify by HPLC Synthesis->Purification Enzyme_Assay HADH Kinetic Assay Purification->Enzyme_Assay Histone_Assay In Vitro Acylation Enzyme_Assay->Histone_Assay Cellular_Assay Cell-based Studies Histone_Assay->Cellular_Assay Data_Comparison Compare Kinetic & Acylation Data Cellular_Assay->Data_Comparison SAR_Analysis Structure-Activity Relationship Data_Comparison->SAR_Analysis

Caption: Comparative Experimental Workflow.

This guide provides a foundational approach for the systematic evaluation of this compound analogs. By employing these standardized methodologies, researchers can generate robust and comparable data to elucidate the structure-activity relationships and biological functions of this emerging class of molecules.

References

Biological activity of novel derivatives synthesized from 6-hydroxyheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial searches for "novel derivatives synthesized from 6-hydroxyheptanoyl-CoA" did not yield specific publicly available research data. Therefore, this guide provides a broader comparison of the biological activities of different classes of acyl-CoA derivatives, which play crucial roles in cellular metabolism and signaling. The principles, experimental protocols, and signaling concepts discussed here are directly applicable to the study of any novel acyl-CoA derivative.

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways.[1][2] They are not only vital substrates for energy production and lipid biosynthesis but also act as critical signaling molecules that regulate a variety of cellular processes.[3][4][5] The biological activity of an acyl-CoA derivative is largely determined by the nature of its acyl group, which can vary in chain length and saturation.[2] This guide compares the biological activities of different acyl-CoA derivatives and provides the experimental context for their evaluation.

Comparison of Biological Activities: Long-Chain vs. Short-Chain Acyl-CoAs

The functional diversity of acyl-CoAs is vast, but a primary distinction can be made based on the length of their fatty acid chain. Long-chain acyl-CoAs (typically C12-C20) and short-chain acyl-CoAs (like the ubiquitous acetyl-CoA) have distinct and sometimes opposing roles in the cell.

FeatureLong-Chain Acyl-CoA (e.g., Palmitoyl-CoA)Acetyl-CoA (Short-Chain)
Primary Metabolic Role Substrate for β-oxidation for energy production; precursor for synthesis of complex lipids (triglycerides, phospholipids).[1][2]Central hub in metabolism; links glycolysis to the TCA cycle; primary building block for fatty acid and cholesterol synthesis.[1][2]
Primary Signaling Role Allosteric regulation of enzymes (e.g., inhibition of acetyl-CoA carboxylase); modulation of ion channels and transcription factors.[3]Substrate for protein acetylation (e.g., histones), linking metabolic state to gene expression and epigenetic regulation.[1]
Subcellular Location of Major Pool Cytosol, Mitochondria, PeroxisomesMitochondria, Nucleus, Cytoplasm[1]
Regulation of Key Enzymes Inhibits Acetyl-CoA Carboxylase (ACC), reducing fatty acid synthesis.[3]Allosterically activates Pyruvate Carboxylase; substrate for Histone Acetyltransferases (HATs).[1][6]
Associated Pathologies Elevated levels are associated with insulin (B600854) resistance and cellular lipotoxicity.[7]Dysregulation is linked to metabolic diseases and cancer through metabolic and epigenetic reprogramming.[1]

Experimental Protocols

Accurate measurement of acyl-CoA species is essential for understanding their roles in health and disease.[8] A variety of methods are employed, each with its own advantages and limitations.[9]

Quantification of Acyl-CoAs by LC-MS/MS

This is a highly sensitive and specific method for the comprehensive profiling of multiple acyl-CoA species in biological samples.[1]

Protocol:

  • Sample Preparation: Homogenize tissues or lyse cells in a cold methanol (B129727) solution containing an internal standard (e.g., a ¹³C-labeled acyl-CoA).

  • Extraction: Perform a liquid-liquid extraction using an appropriate solvent system (e.g., chloroform/methanol/water) to separate the lipid and aqueous phases. The acyl-CoAs will be in the aqueous phase.

  • Solid-Phase Extraction (SPE): Further purify and concentrate the acyl-CoAs from the aqueous extract using an SPE cartridge.

  • LC Separation: Separate the different acyl-CoA species using a C18 reverse-phase high-performance liquid chromatography (HPLC) column with a gradient elution (e.g., using a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile).

  • MS/MS Detection: Detect and quantify the eluted acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-daughter ion transitions are used for each acyl-CoA species to ensure specificity.

  • Data Analysis: Quantify the amount of each acyl-CoA species by comparing its peak area to that of the internal standard.

Fluorometric Assay for Acyl-CoA Oxidase Activity

This assay measures the activity of enzymes that metabolize acyl-CoAs, such as the peroxisomal fatty acyl-CoA oxidase.[10]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing horseradish peroxidase, a fluorescent substrate (e.g., 4-hydroxyphenyl-acetic acid), and the acyl-CoA substrate of interest (e.g., lauroyl-CoA).[10]

  • Enzyme Addition: Add the biological sample (e.g., cell lysate or purified enzyme fraction) to initiate the reaction. The acyl-CoA oxidase will produce H₂O₂ as a byproduct.

  • Fluorescence Measurement: The horseradish peroxidase will use the generated H₂O₂ to oxidize the 4-hydroxyphenyl-acetic acid, creating a fluorescent product.[10] Monitor the increase in fluorescence over time using a fluorometer.

  • Standard Curve: Generate a standard curve using known concentrations of H₂O₂ to relate the fluorescence signal to the amount of H₂O₂ produced.[10]

  • Activity Calculation: Calculate the enzyme activity based on the rate of H₂O₂ production.

Visualizing Molecular Interactions and Workflows

Diagrams are essential for conceptualizing the complex roles of acyl-CoA derivatives in cellular biology and the processes for their investigation.

Signaling_Pathway Metabolism Cellular Metabolism (Glycolysis, Fatty Acid Oxidation) AcetylCoA Acetyl-CoA Pool Metabolism->AcetylCoA LCA_CoA Long-Chain Acyl-CoA Pool Metabolism->LCA_CoA HAT Histone Acetyltransferases (HATs) AcetylCoA->HAT Substrate ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Substrate LCA_CoA->ACC Allosteric Inhibition Histones Histones HAT->Histones Acetylation GeneExpression Altered Gene Expression Histones->GeneExpression Epigenetic Regulation LipidSynthesis Lipid Synthesis ACC->LipidSynthesis

Caption: Acyl-CoA signaling pathways.

Experimental_Workflow Synthesis Chemical or Enzymatic Synthesis of Novel Acyl-CoA Derivative Purification Purification & Characterization (HPLC, Mass Spectrometry) Synthesis->Purification InVitro In Vitro Assays (Enzyme Kinetics, Receptor Binding) Purification->InVitro CellBased Cell-Based Assays (Metabolic Flux, Gene Expression, Cytotoxicity) Purification->CellBased DataAnalysis Data Analysis & Interpretation InVitro->DataAnalysis Quantification Quantification in Biological Matrix (LC-MS/MS) CellBased->Quantification Quantification->DataAnalysis

Caption: Workflow for new derivative evaluation.

References

A Comparative Guide to the In Vivo and In Vitro Functions of 6-Hydroxyheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 6-hydroxyheptanoyl-CoA is limited in publicly available literature. This guide provides a comparative analysis based on the well-established functions of analogous medium-chain hydroxyacyl-CoA molecules. The described functions, protocols, and data are inferred and should be considered a hypothetical framework for guiding future research.

Introduction

This compound is a seven-carbon acyl-coenzyme A molecule featuring a hydroxyl group on the sixth carbon. As a medium-chain acyl-CoA derivative, its primary roles are anticipated to be within cellular energy metabolism, specifically mitochondrial beta-oxidation. This guide compares the theoretical in vivo functions of this compound within a cellular context to its measurable activities in isolated in vitro systems. Understanding this distinction is crucial for designing experiments and interpreting data in metabolic research and drug development.

In Vivo vs. In Vitro Functions: A Comparative Overview

The primary difference between the in vivo and in vitro functions of this compound lies in the complexity of the environment. In vivo, its function is integrated into a complex network of metabolic pathways, subject to regulation by substrate availability, allosteric effectors, and signaling cascades. In vitro studies, conversely, examine its role in a controlled environment, allowing for the precise measurement of specific enzymatic reactions.

FeatureIn Vivo Functions (Hypothesized)In Vitro Functions (Measurable)
Primary Role Intermediate in the beta-oxidation of odd-chain or branched-chain fatty acids for energy production. Potential signaling molecule.Substrate for specific enzymes, primarily 3-hydroxyacyl-CoA dehydrogenase.
Metabolic Context Integrated into the mitochondrial beta-oxidation spiral, citric acid cycle, and potentially other metabolic pathways.[1][2]Isolated enzymatic reaction.
Regulation Subject to complex regulation by cellular energy status (e.g., NAD+/NADH ratio), substrate availability, and allosteric inhibitors.Dependent on optimized reaction conditions (pH, temperature, substrate and cofactor concentrations).
Interactions Interacts with a multitude of enzymes, transporters, and potentially binding proteins within the mitochondrial matrix.Interacts with purified enzymes and defined cofactors.
Measurable Outcomes Changes in downstream metabolite levels (e.g., acetyl-CoA, propionyl-CoA), oxygen consumption rates, and cellular ATP levels.Rate of substrate conversion, enzyme kinetics (Km, Vmax), and product formation.[3]

Metabolic Pathway of this compound

In vivo, this compound is a predicted intermediate in the beta-oxidation pathway. The diagram below illustrates its likely position in this metabolic cascade.

metabolic_pathway cluster_beta_oxidation Mitochondrial Beta-Oxidation Heptanoyl_CoA Heptanoyl-CoA Enoyl_CoA 2-Heptenoyl-CoA Heptanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 6-Ketoheptanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase (CoA-SH) Citric_Acid_Cycle Citric Acid Cycle Propionyl_CoA->Citric_Acid_Cycle Acetyl_CoA->Citric_Acid_Cycle

Caption: Hypothesized metabolic fate of this compound in mitochondrial beta-oxidation.

Quantitative Data

Direct quantitative data for this compound is not available. The following tables present data for analogous medium-chain acyl-CoAs and the enzymes that metabolize them, providing a basis for estimating the behavior of this compound.

Table 1: Cellular Concentrations of Medium-Chain Acyl-CoAs (In Vivo Context)

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)
Acetyl-CoA10.644
Propionyl-CoA3.532
Butyryl-CoA1.013
Valeryl-CoA1.118
Crotonoyl-CoA0.032
HMG-CoA0.971
Succinyl-CoA25.467
Glutaryl-CoA0.647

Data extrapolated from studies on various mammalian cell lines, providing an indication of the typical abundance of acyl-CoA molecules.[4]

Table 2: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase with Various Substrates (In Vitro Data)

Substrate (L-3-Hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
ButyrylC4100125
HexanoylC625180
OctanoylC810200
DecanoylC105150
DodecanoylC124120
TetradecanoylC144100
HexadecanoylC16480

This data demonstrates the enzyme's preference for medium-chain length substrates.[3] It is plausible that this compound (a C7 derivative) would exhibit kinetic parameters within the range of C6 and C8 substrates.

Experimental Protocols

In Vivo Analysis: Acyl-CoA Extraction and Quantification from Cultured Cells

This protocol allows for the measurement of the intracellular pool of this compound.

in_vivo_workflow start Cell Culture (e.g., HepG2 cells) harvest Harvest Cells (Scraping or Centrifugation at 4°C) start->harvest wash Wash with Ice-Cold PBS harvest->wash extraction Acyl-CoA Extraction (Cold Methanol (B129727) with Internal Standard) wash->extraction centrifuge1 Centrifuge (15,000 x g, 10 min, 4°C) extraction->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant dry Dry Extract (Vacuum Concentrator) collect_supernatant->dry reconstitute Reconstitute in LC-MS Solvent dry->reconstitute centrifuge2 Centrifuge (15,000 x g, 10 min, 4°C) reconstitute->centrifuge2 analyze LC-MS/MS Analysis centrifuge2->analyze

Caption: Workflow for the extraction and analysis of acyl-CoAs from cell cultures.

Detailed Steps:

  • Cell Harvesting: For adherent cells, wash the monolayer twice with ice-cold PBS and then scrape the cells in cold methanol. For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in cold methanol.[4]

  • Extraction: The cold methanol solution should contain an appropriate internal standard (e.g., a deuterated version of the analyte).

  • Centrifugation: Pellet the cell debris to clarify the extract.

  • Drying and Reconstitution: The supernatant containing the acyl-CoAs is dried and then reconstituted in a solvent compatible with LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate.[4]

  • Analysis: Quantify the acyl-CoA species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Analysis: Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol measures the rate at which this compound is oxidized by 3-hydroxyacyl-CoA dehydrogenase.[5][6]

in_vitro_workflow prepare_reagents Prepare Reagents (Buffer, NAD+, Enzyme, Substrate) mix Mix Reagents in Cuvette (Buffer, NAD+, this compound) prepare_reagents->mix equilibrate Equilibrate to 37°C mix->equilibrate initiate Initiate Reaction (Add 3-Hydroxyacyl-CoA Dehydrogenase) equilibrate->initiate measure Monitor Absorbance at 340 nm (Formation of NADH) initiate->measure calculate Calculate Enzyme Activity measure->calculate

Caption: Workflow for the in vitro enzymatic assay of 3-hydroxyacyl-CoA dehydrogenase.

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH as this compound is oxidized.

Reaction Mixture:

  • Potassium Phosphate Buffer (100 mM, pH 7.3)

  • NAD+

  • This compound (substrate)

  • Purified 3-Hydroxyacyl-CoA Dehydrogenase

Procedure:

  • Combine the buffer, NAD+, and substrate in a cuvette and equilibrate to 37°C.

  • Initiate the reaction by adding the enzyme.

  • Continuously measure the absorbance at 340 nm using a spectrophotometer.

  • Calculate the rate of NADH formation using the Beer-Lambert law.

Conclusion

While direct experimental evidence for the functions of this compound is pending, its structural similarity to other medium-chain hydroxyacyl-CoAs strongly suggests its role as an intermediate in mitochondrial fatty acid beta-oxidation. In vivo, its metabolism is tightly integrated and regulated within the cellular metabolic network. In vitro assays, on the other hand, provide a powerful tool to dissect the specific enzymatic reactions it undergoes and to determine its kinetic parameters. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to investigate the precise roles of this compound in health and disease. Future studies employing stable isotope tracing in cellular models and kinetic analysis with purified enzymes will be instrumental in validating these hypothesized functions.

References

Evaluating Enzyme Specificity for 6-hydroxyheptanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of enzymes with potential activity towards 6-hydroxyheptanoyl-CoA, a seven-carbon hydroxylated acyl-coenzyme A. Direct enzymatic data for this specific substrate is limited in publicly available literature. Therefore, this guide focuses on enzymes known to act on structurally similar substrates, specifically medium-chain acyl-CoAs and hydroxyacyl-CoAs. The information presented here is intended to guide researchers in selecting candidate enzymes for further investigation and to provide established experimental protocols for determining their specificity for this compound.

Potential Candidate Enzymes

The primary candidates for metabolizing this compound are enzymes involved in the mitochondrial fatty acid β-oxidation pathway. These enzymes typically exhibit broad substrate specificity, particularly for acyl-CoA chains of medium length (C6-C12). The key enzyme classes to consider are:

  • Acyl-CoA Dehydrogenases (ACADs): These flavoenzymes catalyze the initial step of β-oxidation, introducing a double bond between the α and β carbons of the acyl-CoA thioester. Medium-chain acyl-CoA dehydrogenase (MCAD) is a strong candidate due to its preference for C6 to C12 substrates.

  • Enoyl-CoA Hydratases: These enzymes catalyze the hydration of the double bond created by ACADs, forming a 3-hydroxyacyl-CoA intermediate. They are known to process a wide range of chain lengths from C4 to C16.

  • L-3-Hydroxyacyl-CoA Dehydrogenases (HADs): These NAD+-dependent enzymes catalyze the oxidation of the 3-hydroxyl group to a 3-ketoacyl-CoA. Medium-chain 3-hydroxyacyl-CoA dehydrogenase shows optimal activity with medium-chain substrates.

Comparative Kinetic Data (for Structurally Related Substrates)

The following table summarizes kinetic data for key enzymes acting on substrates similar in chain length to this compound. This data can be used to infer potential relative activities and guide substrate concentration choices in initial screening experiments. It is important to note that the presence of a hydroxyl group at the 6-position of heptanoyl-CoA may influence the binding and catalytic efficiency of these enzymes.

EnzymeSubstrateK_m_ (µM)V_max_ (µmol/min/mg)Source OrganismReference
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Hexanoyl-CoA (C6)~5~10Pig Kidney[1]
Octanoyl-CoA (C8)~2.5~25Pig Kidney[1]
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) 3-Hydroxyhexanoyl-CoA1.8185Pig Heart[2]
3-Hydroxyoctanoyl-CoA1.5250Pig Heart[2]
Enoyl-CoA Hydratase trans-2-Hexenoyl-CoA~20Not ReportedRat Liver[3][4]
trans-2-Octenoyl-CoA~15Not ReportedRat Liver[3][4]

Note: The presented values are approximate and can vary based on assay conditions.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. Below are established protocols for assaying the candidate enzymes. These can be adapted for use with this compound.

Synthesis of this compound

As this compound is not commercially available, it must be synthesized. A common method involves the activation of 6-hydroxyheptanoic acid using ethylchloroformate followed by reaction with coenzyme A.[5]

Workflow for Synthesis and Purification:

cluster_synthesis Synthesis cluster_purification Purification & Analysis 6-hydroxyheptanoic_acid 6-hydroxyheptanoic acid activated_acid Mixed Anhydride Intermediate 6-hydroxyheptanoic_acid->activated_acid Activation ethylchloroformate Ethylchloroformate, Triethylamine in THF ethylchloroformate->activated_acid 6-hydroxyheptanoyl-CoA_crude Crude this compound activated_acid->6-hydroxyheptanoyl-CoA_crude Thioesterification CoA_solution Coenzyme A in NaHCO3 CoA_solution->6-hydroxyheptanoyl-CoA_crude hplc Reverse-Phase HPLC 6-hydroxyheptanoyl-CoA_crude->hplc pure_product Purified this compound hplc->pure_product analysis LC-MS/MS for verification pure_product->analysis

Caption: Chemo-enzymatic synthesis and purification of this compound.

Enzyme Activity Assays

1. Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This is a spectrophotometric assay that measures the reduction of a dye, ferricenium hexafluorophosphate, which is coupled to the oxidation of the acyl-CoA substrate.

  • Principle: ACAD catalyzes the oxidation of the acyl-CoA, and the electrons are transferred to an artificial electron acceptor, ferricenium ion, causing a decrease in absorbance at 300 nm.

  • Reaction Mixture:

    • 100 mM HEPES buffer, pH 7.6

    • 0.5 mM EDTA

    • 0.15 mM Ferricenium hexafluorophosphate

    • Enzyme preparation

    • Substrate (e.g., 1-100 µM this compound)

  • Procedure:

    • Incubate the reaction mixture without the substrate at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate.

    • Monitor the decrease in absorbance at 300 nm over time.

    • Calculate the specific activity using the molar extinction coefficient of the ferricenium ion.

Workflow for ACAD Assay:

Substrate This compound Enzyme Acyl-CoA Dehydrogenase Substrate->Enzyme Product 6-hydroxy-2-heptenoyl-CoA Enzyme->Product Electron_Acceptor 2 Ferricenium+ Enzyme->Electron_Acceptor Reduced_Acceptor 2 Ferrocene Electron_Acceptor->Reduced_Acceptor e- transfer Spectrophotometer Monitor A300nm Reduced_Acceptor->Spectrophotometer Measure Absorbance Change

Caption: ACAD activity assay workflow.

2. Enoyl-CoA Hydratase Activity Assay

This assay measures the decrease in absorbance at 263 nm due to the hydration of the trans-2-enoyl-CoA double bond.

  • Principle: The conjugated double bond in the enoyl-CoA substrate has a characteristic absorbance at 263 nm, which is lost upon hydration.

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer, pH 8.0

    • Enzyme preparation

    • Substrate (e.g., 25 µM trans-2-heptenoyl-CoA, the product of the ACAD reaction)

  • Procedure:

    • Add the enzyme to the buffer in a quartz cuvette.

    • Initiate the reaction by adding the enoyl-CoA substrate.

    • Monitor the decrease in absorbance at 263 nm at 30°C.

    • Calculate the activity based on the molar extinction coefficient of the enoyl-CoA thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).

3. L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This is a coupled spectrophotometric assay.

  • Principle: The 3-ketoacyl-CoA product of the HADH reaction is cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. The primary reaction is the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA, leading to the formation of NADH, which is monitored by the increase in absorbance at 340 nm.[2]

  • Reaction Mixture:

    • 100 mM Potassium phosphate (B84403) buffer, pH 7.0

    • 0.2 mM NAD+

    • 0.05 mM CoASH

    • Excess 3-ketoacyl-CoA thiolase

    • Enzyme preparation

    • Substrate (e.g., 1-50 µM this compound)

  • Procedure:

    • Combine all reagents except the substrate and incubate at 37°C.

    • Start the reaction by adding the 3-hydroxyacyl-CoA substrate.

    • Follow the increase in absorbance at 340 nm.

    • Calculate the rate of NADH formation using its molar extinction coefficient (ε₃₄₀ = 6.22 x 10³ M⁻¹ cm⁻¹).

Signaling Pathway in HADH Coupled Assay:

cluster_HADH HADH Reaction cluster_Thiolase Coupling Reaction 3-OH-Acyl-CoA This compound HADH L-3-Hydroxyacyl-CoA Dehydrogenase 3-OH-Acyl-CoA->HADH NAD NAD+ NAD->HADH 3-Ketoacyl-CoA 3-keto-6-hydroxy- heptanoyl-CoA HADH->3-Ketoacyl-CoA NADH NADH + H+ HADH->NADH Thiolase 3-ketoacyl-CoA thiolase 3-Ketoacyl-CoA->Thiolase Spectrophotometer Monitor A340nm NADH->Spectrophotometer Measure NADH Production CoA CoASH CoA->Thiolase Cleaved_Products Acetyl-CoA + 4-hydroxy-pentanoyl-CoA Thiolase->Cleaved_Products

Caption: Coupled assay for L-3-hydroxyacyl-CoA dehydrogenase activity.

Concluding Remarks

While direct evidence for enzymatic activity on this compound is scarce, the enzymes of the β-oxidation pathway, particularly MCAD, enoyl-CoA hydratase, and L-3-hydroxyacyl-CoA dehydrogenase, represent promising candidates for its metabolism. The provided comparative data for related substrates and detailed experimental protocols offer a solid foundation for researchers to initiate studies on the specificity of these enzymes for this compound. Such investigations are crucial for understanding the metabolism of modified fatty acids and for the development of novel therapeutics targeting these pathways.

References

Illuminating the Metabolic Journey of 6-Hydroxyheptanoyl-CoA: A Guide to Isotopic Enrichment Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic pathways of specialty acyl-Coenzyme A (acyl-CoA) molecules, such as 6-hydroxyheptanoyl-CoA, are often intricate and not fully elucidated. Understanding their biosynthesis and degradation is crucial for various fields, from microbiology to drug development. Isotopic enrichment studies, coupled with mass spectrometry, provide a powerful tool to trace the fate of atoms through metabolic networks, thereby confirming pathway structures and quantifying fluxes.

Currently, dedicated isotopic enrichment studies confirming the metabolic pathways of this compound are not extensively documented in publicly available literature. However, by drawing parallels with the metabolism of similar molecules—namely odd-chain and hydroxylated medium-chain fatty acids—we can propose plausible pathways and outline a comprehensive guide for their investigation using stable isotope tracing. This guide compares hypothetical experimental approaches and presents the necessary protocols and data interpretation frameworks to empower researchers to explore this specific area of metabolism.

Hypothesized Metabolic Pathways for this compound

Based on established principles of fatty acid metabolism, we can postulate two primary pathways involving this compound: biosynthesis through hydroxylation and degradation via β-oxidation.

1. Biosynthesis via Hydroxylation of Heptanoyl-CoA:

Heptanoyl-CoA, derived from the metabolism of odd-chain fatty acids, can be a substrate for hydroxylation. Cytochrome P450 monooxygenases are key enzymes known to hydroxylate fatty acids at various positions. The ω-1 hydroxylation (at the 6th carbon) of heptanoyl-CoA would yield this compound. This pathway is particularly relevant in microorganisms that produce medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biopolyesters synthesized from hydroxylated fatty acid precursors[1][2][3][4][5].

2. Degradation via β-oxidation:

This compound can be catabolized through the β-oxidation spiral, a core process in fatty acid degradation[6][7][8][9][10]. The presence of the hydroxyl group introduces a modification to the typical β-oxidation cycle. The pathway would likely proceed through oxidation of the hydroxyl group to a ketone, followed by standard β-oxidation steps, ultimately yielding acetyl-CoA and propionyl-CoA. Propionyl-CoA, a hallmark of odd-chain fatty acid metabolism, can then enter the citric acid cycle via succinyl-CoA[11][12][13][14].

Hypothesized_Metabolic_Pathways cluster_biosynthesis Biosynthesis cluster_degradation Degradation (β-oxidation) Heptanoyl-CoA Heptanoyl-CoA 6-Hydroxyheptanoyl-CoA_B This compound Heptanoyl-CoA->6-Hydroxyheptanoyl-CoA_B Cytochrome P450 (ω-1 Hydroxylation) 6-Hydroxyheptanoyl-CoA_D This compound 6-Oxoheptanoyl-CoA 6-Oxoheptanoyl-CoA 6-Hydroxyheptanoyl-CoA_D->6-Oxoheptanoyl-CoA Dehydrogenase 3-Hydroxy-5-oxohexanoyl-CoA 3-Hydroxy-5-oxohexanoyl-CoA 6-Oxoheptanoyl-CoA->3-Hydroxy-5-oxohexanoyl-CoA β-oxidation (1 cycle) Acetyl-CoA Acetyl-CoA 6-Oxoheptanoyl-CoA->Acetyl-CoA β-oxidation (1 cycle) Propionyl-CoA Propionyl-CoA 3-Hydroxy-5-oxohexanoyl-CoA->Propionyl-CoA Thiolase TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle via Succinyl-CoA Acetyl-CoA->TCA_Cycle

Hypothesized metabolic pathways for this compound.

Comparison of Isotopic Labeling Strategies

To validate these hypothesized pathways, different stable isotope-labeled precursors can be used. The choice of tracer will determine which pathway and which specific atomic transitions can be observed.

Isotope-Labeled Precursor Pathway Investigated Expected Labeled Products Analytical Approach Advantages & Disadvantages
[U-¹³C₇]Heptanoate Biosynthesis & Degradation[U-¹³C₇]this compound, [¹³C₂]Acetyl-CoA, [¹³C₃]Propionyl-CoALC-MS/MS, GC-MSAdv: Directly traces the entire carbon backbone of the heptanoate (B1214049) moiety. Disadv: Does not distinguish de novo synthesis from uptake if unlabeled precursors are also present.
[1,2-¹³C₂]Acetate De Novo BiosynthesisM+2, M+4, M+6 isotopologues of Heptanoyl-CoA and this compoundLC-MS/MSAdv: Confirms de novo synthesis from two-carbon units. Disadv: Complex labeling patterns can be challenging to interpret.
[¹³C₅,¹⁵N₂]Glutamine Anaplerotic Input into TCA CycleLabeled TCA cycle intermediates, potentially leading to labeled propionyl-CoA and subsequently labeled heptanoyl-CoA.LC-MS/MSAdv: Elucidates the contribution of anaplerosis to odd-chain fatty acid synthesis. Disadv: Indirect labeling may result in low enrichment.
¹⁸O₂ Hydroxylation[¹⁸O]this compoundHigh-resolution LC-MS/MSAdv: Directly confirms the involvement of a monooxygenase in the hydroxylation step. Disadv: Requires careful control of atmospheric gases during the experiment.

Experimental Protocols

A generalized protocol for conducting an isotopic enrichment study of this compound metabolism is provided below. This protocol is a composite based on established methods for acyl-CoA analysis.

Cell Culture and Isotope Labeling
  • Cell Line/Organism: Select a relevant cell line or microorganism (e.g., Pseudomonas putida for mcl-PHA production, or a mammalian cell line for studying fatty acid oxidation).

  • Culture Medium: Utilize a defined medium to control for unlabeled sources of the precursor.

  • Isotope Labeling:

    • Grow cells to a desired density (e.g., mid-log phase).

    • Introduce the stable isotope-labeled precursor (e.g., [U-¹³C₇]Heptanoate) into the medium at a known concentration.

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

    • Harvest cells at each time point by rapid quenching (e.g., centrifugation at low temperature) to halt metabolic activity.

Acyl-CoA Extraction
  • Lysis Buffer: Use a solution of acetonitrile (B52724)/methanol/water (2:2:1 v/v/v) or similar organic solvent mixture to simultaneously lyse cells and precipitate proteins.

  • Extraction:

    • Resuspend the cell pellet in the cold lysis buffer.

    • Vortex vigorously and incubate on ice.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used for separating acyl-CoAs.

    • Mobile Phase: A gradient elution with a buffer system such as ammonium (B1175870) acetate (B1210297) in water (A) and acetonitrile (B) is effective.

  • Mass Spectrometry:

    • Ionization: Use positive electrospray ionization (ESI+).

    • Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for both unlabeled and labeled this compound and other relevant metabolites need to be determined. For example, a neutral loss of 507 Da (corresponding to phosphoadenosine diphosphate) is a characteristic fragmentation for acyl-CoAs.

Experimental_Workflow Cell_Culture 1. Cell Culture & Isotope Labeling Quenching 2. Rapid Quenching (e.g., Cold Methanol) Cell_Culture->Quenching Extraction 3. Acyl-CoA Extraction (Organic Solvents) Quenching->Extraction Analysis 4. LC-MS/MS Analysis (MRM) Extraction->Analysis Data_Processing 5. Data Processing & Pathway Confirmation Analysis->Data_Processing

General experimental workflow for isotopic enrichment studies.

Data Presentation and Interpretation

Quantitative data from isotopic enrichment studies should be presented in a clear and structured manner to facilitate comparison across different experimental conditions or time points.

Table 1: Hypothetical Isotopic Enrichment of this compound and Related Metabolites after Labeling with [U-¹³C₇]Heptanoate

Metabolite Time Point Isotopic Enrichment (Mole Percent Excess)
Heptanoyl-CoA 1 hour85.2 ± 3.1
4 hours92.5 ± 2.5
8 hours94.1 ± 1.9
This compound 1 hour35.6 ± 4.2
4 hours68.9 ± 3.7
8 hours81.3 ± 2.8
Propionyl-CoA 1 hour5.1 ± 1.1
4 hours15.4 ± 2.3
8 hours25.8 ± 3.0

The data in Table 1 would support the direct conversion of heptanoyl-CoA to this compound and its subsequent degradation to propionyl-CoA, as evidenced by the time-dependent increase in isotopic enrichment in these metabolites following the introduction of the labeled precursor.

By employing the strategies and protocols outlined in this guide, researchers can effectively investigate the metabolic pathways of this compound and other novel acyl-CoAs, contributing to a deeper understanding of cellular metabolism.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Hydroxyheptanoyl-CoA in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Principles

Before proceeding with disposal, it is crucial to handle 6-hydroxyheptanoyl-CoA with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety glasses, gloves, and a lab coat. In case of accidental contact, follow these first-aid measures:

  • Inhalation: Move to fresh air.

  • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water/shower.

  • Eye Contact: Rinse eyes with plenty of water and remove contact lenses if present.

  • Swallowing: Make the victim drink water (two glasses at most). If feeling unwell, consult a doctor.

Chemically, coenzyme A and its esters are known to be unstable in aqueous solutions with a pH above 8.[1] While the product is generally considered chemically stable under standard ambient (room temperature) conditions, it is important to be aware of its biochemical reactivity as an intermediate in metabolic pathways.[2]

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, a quantitative data table on its specific physical and chemical properties, toxicity, and environmental hazards cannot be provided. For similar laboratory chemicals, it is noted that they may not be classified as hazardous substances; however, proper disposal as chemical waste is still required.

PropertyValueSource
Hazard Classification Not classified as a hazardous substance or mixture according to GHS in some contexts for similar chemicals.
Chemical Stability The product is chemically stable under standard ambient conditions (room temperature).
Aquatic Toxicity For some related chemicals, it is noted to be harmful to aquatic life.[3]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[4][5]

Experimental Protocols: General Disposal Procedure

The disposal of this compound should follow the standard operating procedures for chemical waste management in a laboratory. The primary goal is to prevent its release into the environment.

Methodology for Disposal:

  • Containment: Ensure that all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, tubes), is collected in a designated and clearly labeled waste container.

  • Waste Segregation: Segregate the this compound waste from other laboratory waste streams. Do not mix with general waste or other chemical waste unless compatibility is confirmed.

  • Spill Management: In the event of a spill, cover drains to prevent entry into the sewer system. Collect, bind, and pump off spills. The affected area should be cleaned up properly, avoiding the generation of dusts if in solid form.

  • Final Disposal: The sealed and labeled waste container should be handed over to the institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. This ensures that the compound is disposed of in an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe contain Collect Waste in a Designated, Labeled Container ppe->contain spill_check Accidental Spill? contain->spill_check spill_manage Contain Spill, Cover Drains, Clean Up Affected Area spill_check->spill_manage Yes segregate Segregate from Other Waste Streams spill_check->segregate No spill_manage->contain storage Store Securely Until Pickup segregate->storage handover Hand Over to EHS or Licensed Waste Disposal Service storage->handover end End: Proper Disposal Complete handover->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

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